Artemetin acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-3,6,7-trimethoxy-4-oxochromen-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-11(23)30-21-17-15(10-16(27-4)20(21)28-5)31-19(22(29-6)18(17)24)12-7-8-13(25-2)14(9-12)26-3/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROIGYYSOAHXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C(=CC(=C1OC)OC)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Artemetin Acetate: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artemetin acetate, a methylated flavonoid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its natural sources, with a primary focus on Achillee millefolium, and details plausible methodologies for its extraction and isolation. The document synthesizes available data on the quantitative analysis of related compounds and explores the biological pathways potentially modulated by this class of flavonoids. Experimental protocols are outlined to provide a practical framework for researchers.
Natural Sources of this compound
This compound is a recognized natural product found within the plant kingdom. The primary documented source for this compound is:
-
Achillea millefolium L. , commonly known as yarrow, is a flowering plant belonging to the Asteraceae family. It is the principal reported source of this compound.[1][2]
While this compound is specifically isolated from Achillea millefolium, the closely related parent compound, Artemetin, has a broader distribution, having been isolated from several species, including:
-
Artemisia absinthium
-
Artemisia argyi
-
Achillea millefolium
-
Vitex trifolia [3]
The presence of Artemetin in these species suggests they may also be potential, though unconfirmed, sources of this compound or that the acetate form is a derivative that can be synthesized from the more common Artemetin.
Quantitative Data
Direct quantitative data on the yield of this compound from Achillea millefolium is not extensively reported in the available literature. However, studies on the total flavonoid content of Achillea millefolium extracts provide valuable context for estimating potential yields. The concentration of these compounds can vary significantly based on the plant's geographic origin, harvesting time, and the extraction method employed.
Table 1: Total Phenolic and Flavonoid Content in Achillea millefolium Extracts
| Extraction Solvent | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |
| 80% Methanol | Not Reported | Not Reported | [4] |
| Water | Not Reported | Not Reported | [4] |
| Decoction | 7.92 ± 0.09 | Not Reported | [5] |
| Microwave-assisted | Not Reported | Not Reported | [5] |
| Ultrasound-assisted | Not Reported | Not Reported | [5] |
| Infusion | 2.74 ± 0.01 | Not Reported | [5] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.
Note: The data above represents the total phenolic and flavonoid content, not specifically this compound. Further chromatographic analysis is required to determine the precise concentration of the target compound within these extracts.
Experimental Protocols: Isolation and Purification
Plant Material Preparation
-
Collection and Identification: Collect the aerial parts (flowers, leaves, and stems) of Achillea millefolium. Ensure proper botanical identification.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Selection: Based on the polarity of flavonoids, an initial extraction with a mid-to-high polarity solvent is recommended. 80% methanol or ethanol is a common choice.[4]
-
Procedure:
-
Macerate the powdered plant material in the chosen solvent (e.g., a 1:10 solid-to-solvent ratio) at room temperature for 24-48 hours with periodic agitation.
-
Alternatively, employ Soxhlet extraction for a more exhaustive extraction, or ultrasound-assisted extraction (UAE) for a more rapid process.[5][6]
-
Filter the extract through cheesecloth and then filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation
-
Liquid-Liquid Partitioning: To separate compounds based on their polarity, perform a liquid-liquid extraction of the crude extract.
-
Suspend the crude extract in a mixture of water and a non-polar solvent like n-hexane. Shake vigorously in a separatory funnel and allow the layers to separate. The hexane layer will remove non-polar compounds like fats and chlorophyll. Discard the hexane layer.
-
Sequentially partition the remaining aqueous layer with solvents of increasing polarity, such as dichloromethane (DCM) and then ethyl acetate (EtOAc).[7] Artemetin and its derivatives are likely to be concentrated in the dichloromethane and ethyl acetate fractions.
-
Collect each fraction and evaporate the solvent to yield enriched sub-extracts.
-
Chromatographic Purification
-
Column Chromatography:
-
Pack a glass column with silica gel as the stationary phase.
-
Dissolve the dried DCM or EtOAc fraction in a minimal amount of the initial mobile phase solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. A common starting gradient could be 100% n-hexane, progressing to n-hexane:EtOAc (9:1, 8:2, etc.) and finally 100% EtOAc.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC):
-
Spot the collected fractions on a silica gel TLC plate.
-
Develop the plate in a suitable solvent system (e.g., n-hexane:EtOAc, 7:3).
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., iodine vapor or anisaldehyde-sulfuric acid).
-
Pool the fractions containing the compound of interest based on their Rf values.
-
-
Crystallization:
-
Evaporate the solvent from the pooled, purified fractions.
-
Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Structure Elucidation
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural elucidation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorbance.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for the isolation of this compound.
Potential Signaling Pathway Inhibition
Artemetin has been shown to exhibit hypotensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE).[7] This enzyme plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure.
Caption: Inhibition of ACE by Artemetin in the Renin-Angiotensin System.
Additionally, extracts from plants of the Artemisia genus, which also produce Artemetin, have demonstrated anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[8]
Caption: Potential inhibition of the NF-κB pathway by Artemetin-containing extracts.
Conclusion
This compound stands as a promising natural product primarily sourced from Achillea millefolium. While specific isolation and yield data remain to be fully elucidated, established phytochemical techniques provide a solid foundation for its purification. The potential for this compound to modulate key signaling pathways, such as the Renin-Angiotensin System and NF-κB pathway, underscores the need for further research into its pharmacological properties and development as a potential therapeutic agent. This guide provides a framework for researchers to embark on or continue their investigation into this intriguing flavonoid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Achillea | Natural Products-Other Structure | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. Biological Potential and Therapeutic Effectiveness of Artemetin from Traditional to Modern Medicine: An Update on Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aensiweb.com [aensiweb.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. Hypotensive mechanism of the extracts and artemetin isolated from Achillea millefolium L. (Asteraceae) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl Acetate Extract of Artemisia anomala S. Moore Displays Potent Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanisms of Action of Artemisinin and its Derivatives in Cancer Cells: An In-depth Technical Guide
A Note on Terminology: The term "Artemetin acetate" is not widely represented in peer-reviewed scientific literature. The vast body of research on the anticancer properties of compounds from Artemisia annua focuses on Artemisinin and its semi-synthetic derivatives, such as Dihydroartemisinin (DHA), Artesunate, and Artemether. This guide will focus on the mechanisms of these well-studied compounds, which are often collectively referred to as artemisinins.
Executive Summary
Artemisinin and its derivatives, initially developed as potent antimalarial agents, have emerged as promising candidates for cancer therapy. Their anticancer activity is multifaceted, targeting several key pathways involved in cancer cell proliferation, survival, and metastasis. A hallmark of their mechanism is the iron-dependent generation of reactive oxygen species (ROS), which induces oxidative stress and triggers a cascade of downstream cellular events. This guide provides a technical overview of the primary mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. It also details common experimental protocols for investigating these effects and presents quantitative data on the cytotoxic efficacy of these compounds against various cancer cell lines.
Quantitative Data: Cytotoxicity of Artemisinin and its Derivatives
The cytotoxic effects of artemisinin and its derivatives have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The following table summarizes IC50 values from various studies.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Reference |
| Artemisinin | A549 | Lung Cancer | 28.8 µg/mL | Not Specified | [1] |
| Artemisinin | H1299 | Lung Cancer | 27.2 µg/mL | Not Specified | [1] |
| Dihydroartemisinin (DHA) | PC9 | Lung Cancer | 19.68 µM | 48 | [1] |
| Dihydroartemisinin (DHA) | NCI-H1975 | Lung Cancer | Not Specified | 48 | [1] |
| Dihydroartemisinin (DHA) | Hep3B | Liver Cancer | 29.4 µM | 24 | [1] |
| Dihydroartemisinin (DHA) | Huh7 | Liver Cancer | 32.1 µM | 24 | [1] |
| Dihydroartemisinin (DHA) | PLC/PRF/5 | Liver Cancer | 22.4 µM | 24 | [1] |
| Dihydroartemisinin (DHA) | HepG2 | Liver Cancer | 40.2 µM | 24 | [1] |
| Artesunate | A549 | Lung Cancer | 28.8 µg/mL | Not Specified | [2] |
| Artesunate | H1299 | Lung Cancer | 27.2 µg/mL | Not Specified | [2] |
| Artemisinin Dimer (15) | BGC-823 | Gastric Cancer | 8.30 µM | Not Specified | [1] |
Core Mechanisms of Action
Induction of Apoptosis
Artemisinin and its derivatives induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key initiating event is the generation of ROS.
-
Intrinsic Pathway: Artemisinins, in the presence of intracellular iron, generate ROS, leading to mitochondrial membrane potential collapse. This triggers the release of cytochrome c from the mitochondria into the cytoplasm, which then activates caspase-3-mediated apoptosis.[3]
-
Extrinsic Pathway: Some studies have shown that artemisinins can upregulate the expression of death receptors like DR4 and DR5, leading to the activation of the extrinsic apoptotic pathway.[4]
Quantitative Data: Artesunate-Induced Apoptosis in MCF-7 Cells [4]
| Artesunate Concentration (µg/mL) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 1.05 ± 0.21 |
| 5 | 8.07 ± 0.13 |
| 25 | 15.49 ± 1.46 |
| 50 | 0.37 ± 0.33 |
| 100 | 3.31 ± 0.51 |
Note: At higher concentrations (50 and 100 µg/mL), artesunate shifted from inducing apoptosis to exerting a more direct cytotoxic effect.[4]
Cell Cycle Arrest
Artemisinin and its derivatives can induce cell cycle arrest at the G1/S and G2/M checkpoints, thereby inhibiting cancer cell proliferation.
-
G1 Phase Arrest: This is often mediated by the downregulation of cyclin D1, CDK4, and CDK2, and the upregulation of p16.[3][5]
-
G2/M Phase Arrest: This can be mediated by the downregulation of cyclin B1 and CDK1.[6]
Modulation of Signaling Pathways
Artemisinins have been shown to modulate several key signaling pathways that are often dysregulated in cancer.
-
NF-κB Pathway: Artemisinins can inhibit the NF-κB signaling pathway, which is involved in inflammation, cell proliferation, and apoptosis resistance.
-
Wnt/β-catenin Pathway: Artesunate has been shown to inhibit the Wnt/β-catenin pathway in colorectal cancer cells.
-
PI3K/Akt/mTOR Pathway: Artemisinin and its derivatives can inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.
-
STAT3 Pathway: Dihydroartemisinin has been shown to inactivate the STAT3 signaling pathway.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the anticancer effects of Artemisinin and its derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with various concentrations of the Artemisinin derivative and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Artemisinin derivative for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the Artemisinin derivative, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol for at least 1 hour at 4°C.[7]
-
Staining: Wash the fixed cells with PBS and then resuspend in a solution containing Propidium Iodide and RNase A.[7]
-
Incubation: Incubate the cells for at least 4 hours at 4°C.[7]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protocol:
-
Cell Lysis: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, cyclin D1, p-Akt). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
Artemisinin and its derivatives represent a promising class of anticancer agents with a diverse range of mechanisms of action. Their ability to induce ROS-mediated apoptosis, cause cell cycle arrest, and modulate key cancer-related signaling pathways makes them attractive candidates for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a framework for the continued exploration of these compounds in the context of cancer therapy.
References
- 1. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prostatecancertopics.com [prostatecancertopics.com]
- 6. benchchem.com [benchchem.com]
- 7. vet.cornell.edu [vet.cornell.edu]
The Pharmacological Landscape of Artemetin Acetate: A Technical Guide for Researchers
Disclaimer: Scientific literature extensively details the pharmacological properties of Artemetin. However, specific research on Artemetin acetate is limited. This guide primarily summarizes the data available for Artemetin, with the hypothesis that its acetate form may act as a prodrug or exhibit similar biological activities. The influence of the acetate group on bioavailability and efficacy warrants further investigation.
Executive Summary
Artemetin, a polymethoxylated flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily extracted from medicinal plants such as Artemisia species, it has demonstrated promising potential as an anti-cancer, anti-inflammatory, and hypotensive agent. This technical guide provides a comprehensive overview of the known pharmacological properties of Artemetin, with a focus on its mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts.
Core Pharmacological Properties
Artemetin exhibits a range of biological effects, with the most extensively studied being its anti-neoplastic and anti-inflammatory activities.
Anti-Cancer Properties
Artemetin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[1] Its anti-cancer effects are attributed to its ability to modulate key signaling pathways involved in cell cycle progression and cell death.
Key Mechanisms:
-
Induction of Apoptosis: Artemetin treatment has been observed to trigger programmed cell death in cancer cells. This is often mediated by the activation of caspase cascades. For instance, in human colon cancer HCT-116 cells, artemetin treatment led to an elevation in the activities of caspase-3, -8, and -9.
-
Cell Cycle Arrest: Artemetin can halt the progression of the cell cycle in cancerous cells, thereby preventing their proliferation.
-
Generation of Reactive Oxygen Species (ROS): In some cancer cell lines, such as human gastric carcinoma (AGS) cells, Artemetin's cytotoxic effects are mediated by the induction of ROS, leading to oxidative stress and subsequent cell death.[1]
Anti-Inflammatory Properties
Artemetin demonstrates significant anti-inflammatory effects by modulating the production of inflammatory mediators.[2][3]
Key Mechanisms:
-
The anti-inflammatory actions of flavonoids like artemetin are often attributed to the inhibition of enzymes involved in the inflammatory cascade and the suppression of pro-inflammatory cytokine release.[4]
Hypotensive Effects
Studies have indicated that Artemetin possesses hypotensive properties. Intravenous administration of artemetin in rats has been shown to reduce the mean arterial pressure in a dose-dependent manner. This effect is thought to be related to the inhibition of the angiotensin-converting enzyme (ACE).
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on Artemetin.
Table 1: Anti-Cancer Activity of Artemetin
| Cell Line | Assay | Endpoint | Result |
| Human Gastric Carcinoma (AGS) | Cell Viability Assay | IC50 | Dose-dependent decrease |
| Human Colon Cancer (HCT-116) | Apoptosis Assay | Caspase Activity | Increased Caspase-3, -8, -9 |
Table 2: Hypotensive Activity of Artemetin
| Animal Model | Administration | Parameter | Result |
| Rat | Intravenous (1.5 mg/kg) | Mean Arterial Pressure | Reduction of up to 11.47 ± 1.5 mmHg |
| Rat | Oral (1.5 mg/kg) | Plasma ACE Activity | ~37% reduction |
| Rat | Oral (1.5 mg/kg) | Vascular ACE Activity | Up to 63% reduction |
Experimental Protocols
Cell Viability Assay (AGS Cells)
-
Cell Culture: Human gastric carcinoma (AGS) cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of Artemetin for a specified duration.
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution.
-
Absorbance Reading: The absorbance is measured at a specific wavelength to determine cell viability. The IC50 value is then calculated.[1]
Apoptosis Assay (HCT-116 Cells)
-
Cell Culture: Human colon cancer (HCT-116) cells are maintained in standard culture conditions.
-
Treatment: Cells are exposed to Artemetin at a predetermined concentration.
-
Caspase Activity Assay: Commercially available kits are used to measure the activity of caspase-3, -8, and -9 according to the manufacturer's instructions. This typically involves cell lysis followed by the addition of a caspase-specific substrate that releases a fluorescent or colorimetric signal upon cleavage.
-
Detection: The signal is quantified using a fluorometer or spectrophotometer.
In Vivo Hypotensive Activity (Rat Model)
-
Animal Model: Normotensive rats are used for the study.
-
Administration: Artemetin is administered either intravenously or orally at specified doses.
-
Blood Pressure Measurement: Mean arterial pressure is continuously monitored using a catheter inserted into an artery.
-
ACE Activity Measurement: Plasma and vascular tissues are collected to determine angiotensin-converting enzyme (ACE) activity using established biochemical assays.
Signaling Pathways and Visualizations
The pharmacological effects of Artemetin are underpinned by its interaction with various cellular signaling pathways.
Artemetin-Induced Apoptosis in Cancer Cells
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Potential and Therapeutic Effectiveness of Artemetin from Traditional to Modern Medicine: An Update on Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vitro Effects of Artemetin
A Note on the Compound: This technical guide focuses on the in vitro biological effects of Artemetin . While the specified topic is Artemetin acetate, a comprehensive review of the scientific literature reveals a scarcity of detailed, peer-reviewed studies conducted specifically on this acetylated form. The vast majority of published research with quantitative data and mechanistic insights pertains to the parent flavonoid, Artemetin. This compound is the acetylated derivative of Artemetin; however, this guide will present the well-documented findings for Artemetin, which are often attributed to this compound in commercial and database contexts.
Executive Summary
Artemetin (5-hydroxy-3,6,7,3',4'-pentamethoxyflavone) is a polymethoxylated flavonoid found in various medicinal plants, including Artemisia absinthium and Achillea millefolium.[1][2] In vitro studies have established its potential as a bioactive compound with significant anti-cancer, antioxidant, and endothelial-protective properties. This document provides a detailed overview of its effects on cancer cell viability, apoptosis, cell cycle progression, and endothelial cell function, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Data Summary
The cytotoxic and biological effects of Artemetin have been quantified across various human cancer cell lines and endothelial cells. The data is summarized below.
Table 2.1: Cytotoxicity of Artemetin on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Assay | Reference |
| AGS | Human Gastric Carcinoma | 16.98 µg/mL | 24 hours | MTT | [2] |
| HeLa | Human Cervical Cancer | Significant viability reduction at 10-50 µM | 72 hours | Not specified |
Table 2.2: Effects of Artemetin on Apoptosis and Cell Cycle in AGS Cells (24-hour treatment)
| Parameter | Concentration | Observation | Method | Reference |
| Apoptosis Induction | 16.98 µg/mL | Increased orange/red fluorescence | Acridine Orange/Ethidium Bromide (AO/EB) Staining | [2] |
| Intracellular ROS | 16.98 µg/mL | Significant increase in ROS levels | DCF-DA Staining | [2] |
| Cell Cycle | 16.98 µg/mL | G2/M phase arrest | Flow Cytometry (Propidium Iodide) | [2] |
Table 2.3: Effects of Artemetin on Endothelial Cells
| Cell Type | Effect | Key Mediators | Reference |
| Porcine Aortic Endothelial (PAE) Cells | Increased eNOS-dependent Nitric Oxide (NO) production | Muscarinic receptors, β2-adrenoreceptors, Estrogen Receptors (ER), PKA, PLC, Akt, ERK1/2 | |
| Porcine Aortic Endothelial (PAE) Cells | Protection against H₂O₂-induced peroxidation | Counteracted GSH depletion, prevented apoptosis, modulated mitochondrial function |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the cited literature.
Cell Viability Assay (MTT Assay)
This protocol is adapted from the study on AGS human gastric carcinoma cells.[2]
-
Cell Seeding: Seed AGS cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of Artemetin. A vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin 10 µM) should be included.
-
Incubation: Incubate the treated cells for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)
This dual staining method distinguishes between viable, early apoptotic, and late apoptotic cells.[2]
-
Cell Culture and Treatment: Grow AGS cells on coverslips in a 6-well plate and treat with the IC50 concentration of Artemetin (16.98 µg/mL) for 24 hours.
-
Staining: After incubation, wash the cells with Phosphate Buffered Saline (PBS). Add 10 µL of a dye mixture containing Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) to the cells.
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light.
-
Visualization: Immediately visualize the cells under a fluorescence microscope.
-
Viable cells: Uniform green fluorescence.
-
Early apoptotic cells: Bright green/yellow-orange fluorescence with chromatin condensation.
-
Late apoptotic/necrotic cells: Red-orange fluorescence.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol determines the distribution of cells in different phases of the cell cycle.[2]
-
Cell Treatment: Treat AGS cells with the IC50 concentration of Artemetin for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases is quantified using appropriate software.
Signaling Pathways and Visualizations
Artemetin exerts its biological effects by modulating specific intracellular signaling pathways.
ROS-Mediated Apoptosis in Gastric Cancer Cells
In human gastric carcinoma (AGS) cells, Artemetin induces cytotoxicity primarily by triggering a cascade initiated by an increase in intracellular Reactive Oxygen Species (ROS).[2] This leads to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death.
Caption: Artemetin-induced apoptotic pathway in AGS cancer cells.
Endothelial Protection and NO Release Pathway
Artemetin demonstrates protective effects in endothelial cells by stimulating the production of nitric oxide (NO), a key molecule in maintaining vascular health. This process involves the activation of multiple cell surface receptors and downstream kinase cascades, ultimately leading to the activation of endothelial nitric oxide synthase (eNOS).
Caption: Signaling cascade for Artemetin-induced NO production.
General Experimental Workflow for In Vitro Analysis
The investigation of a novel compound like Artemetin follows a structured workflow, starting from initial cytotoxicity screening to detailed mechanistic studies. This logical progression ensures a comprehensive understanding of the compound's biological activity.
Caption: Standard workflow for evaluating Artemetin's in vitro effects.
References
Artemetin Acetate Signaling Pathways: A Technical Guide for Researchers
Disclaimer: Scientific literature extensively covers the signaling pathways of artemisinin and its derivatives, such as artesunate and dihydroartemisinin. However, specific research on "Artemetin acetate" is limited. This guide provides an in-depth overview of the core signaling pathways modulated by the artemisinin family of compounds, which are presumed to be the primary mechanisms of action for this compound. The quantitative data and experimental protocols presented herein are derived from studies on artemisinin and its well-documented derivatives.
Introduction
Artemisinin and its derivatives are a class of compounds that have demonstrated significant therapeutic potential beyond their traditional use as antimalarial agents. Their efficacy in oncology and inflammatory diseases is a subject of intense research. This technical guide delineates the core signaling pathways modulated by these compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their molecular mechanisms of action.
Core Signaling Pathways
Artemisinin and its derivatives exert their biological effects through the modulation of several key signaling cascades. The primary pathways implicated in their mechanism of action include the induction of apoptosis, and the inhibition of NF-κB, PI3K/Akt, and MAPK signaling pathways.
Apoptosis Induction
A primary mechanism of the anticancer activity of artemisinin derivatives is the induction of programmed cell death, or apoptosis. This is predominantly achieved through the generation of reactive oxygen species (ROS) due to the cleavage of the endoperoxide bridge in the presence of intracellular iron, which is often elevated in cancer cells.[1][2] ROS accumulation leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Key events in artemisinin-induced apoptosis include:
-
Mitochondrial Membrane Depolarization: Increased ROS levels lead to the loss of mitochondrial membrane potential.[3]
-
Caspase Activation: The disruption of the mitochondrial membrane potential triggers the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.[3]
-
Modulation of Bcl-2 Family Proteins: Artemisinin derivatives have been shown to alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Constitutive activation of NF-κB is a hallmark of many cancers and inflammatory diseases. Artemisinin and its derivatives have been shown to inhibit this pathway at multiple levels.[4][5]
Inhibition of the NF-κB pathway by artemisinins involves:
-
Inhibition of IκBα Degradation: They prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm.[4]
-
Suppression of p65 Nuclear Translocation: By stabilizing IκBα, the nuclear translocation of the p65 subunit of NF-κB is blocked.[4]
-
Downregulation of NF-κB Target Genes: Consequently, the transcription of NF-κB target genes involved in inflammation (e.g., TNF-α, IL-6) and cell survival is suppressed.[6]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Artemisinin and its derivatives have been demonstrated to suppress this pathway.[7][8]
The inhibitory effects on the PI3K/Akt pathway include:
-
Reduced Phosphorylation of Akt: Artemisinins decrease the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308), thereby inhibiting its kinase activity.[9]
-
Downregulation of Downstream Effectors: The inhibition of Akt leads to the reduced activity of its downstream targets, including mTOR, which is a central regulator of cell growth and proliferation.[10]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38. Artemisinin and its derivatives have been shown to modulate MAPK signaling, often in a context-dependent manner.[4][11]
Modulation of the MAPK pathway can involve:
-
Inhibition of ERK Phosphorylation: In some cancer models, artemisinins have been shown to inhibit the phosphorylation of ERK, leading to reduced cell proliferation.[5]
-
Activation of JNK and p38: In other contexts, they can activate the stress-activated JNK and p38 pathways, which can contribute to the induction of apoptosis.[11]
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of artemisinin and its derivatives in various cancer cell lines.
Table 1: IC50 Values of Artemisinin and Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Dihydroartemisinin | PC9 | Lung Cancer | 48 | 19.68 | [12] |
| Dihydroartemisinin | NCI-H1975 | Lung Cancer | 48 | 7.08 | [12] |
| Artesunate | A549 | Lung Cancer | 48 | 28.8 (µg/mL) | [13] |
| Artesunate | H1299 | Lung Cancer | 48 | 27.2 (µg/mL) | [13] |
| Dihydroartemisinin | Hep3B | Liver Cancer | 24 | 29.4 | [12] |
| Dihydroartemisinin | Huh7 | Liver Cancer | 24 | 32.1 | [12] |
| Dihydroartemisinin | PLC/PRF/5 | Liver Cancer | 24 | 22.4 | [12] |
| Dihydroartemisinin | HepG2 | Liver Cancer | 24 | 40.2 | [12] |
| Artesunate | MCF-7 | Breast Cancer | 24 | 83.28 | [12] |
| Artesunate | 4T1 | Breast Cancer | 24 | 52.41 | [12] |
| Dihydroartemisinin | A2780 | Ovarian Cancer | Not Specified | >1, <500 | [14] |
| Dihydroartemisinin | OVCAR-3 | Ovarian Cancer | Not Specified | >1, <500 | [14] |
| Dihydroartemisinin | HL-60 | Leukemia | 48 | <1 | [15] |
| Dihydroartemisinin | SW620 | Colorectal Cancer | 24 | 15.08 ± 1.70 | [16] |
| Dihydroartemisinin | DLD-1 | Colorectal Cancer | 24 | 38.46 ± 4.15 | [16] |
| Artemether | SUDHL-4 | DLBCL | 48 | Not Specified | [17] |
| Artemether | DB | DLBCL | 48 | Not Specified | [17] |
| Artesunate | HepG2 | Liver Cancer | 72 | >5.93 | [8] |
| Artesunate | Huh7 | Liver Cancer | 72 | >7.11 | [8] |
Table 2: Comparative IC50 Values of Artemisinin and its Derivatives in Cholangiocarcinoma (CL-6) and Hepatocarcinoma (Hep-G2) Cell Lines
| Compound | CL-6 IC50 (µM) | Hep-G2 IC50 (µM) | Reference |
| Artemisinin | 339 | 268 | [18][19] |
| Artesunate | 131 | 50 | [18][19] |
| β-Artemether | 354 | 233 | [18][19] |
| Dihydroartemisinin | 75 | 29 | [18][19] |
Experimental Protocols
This section provides an overview of the detailed methodologies for key experiments cited in the study of artemisinin and its derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cell lines and to calculate the IC50 value.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value using dose-response curve analysis.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect the levels of specific proteins and their phosphorylation status to elucidate the effect of a compound on signaling pathways.
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compound and then harvest by trypsinization.
-
Cell Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Treat cells with the compound, harvest, and fix in cold 70% ethanol.
-
Cell Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[3]
Conclusion
The evidence strongly suggests that artemisinin and its derivatives, and by extension this compound, exert their therapeutic effects through a multi-targeted approach involving the induction of apoptosis and the inhibition of key pro-survival and pro-inflammatory signaling pathways, including NF-κB, PI3K/Akt, and MAPK. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising class of compounds. Further research is warranted to specifically elucidate the signaling pathways and quantitative effects of this compound.
References
- 1. Artesunate attenuates proliferation of epithelial cells by downregulating the NF-κB and AKT signaling pathways in benign mammary gland hyperplasia rats - Li - Annals of Translational Medicine [atm.amegroups.org]
- 2. mdpi.com [mdpi.com]
- 3. Artesunate Impairs Growth in Cisplatin-Resistant Bladder Cancer Cells by Cell Cycle Arrest, Apoptosis and Autophagy Induction [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Artemisinin Suppressed Melanoma Recurrence and Metastasis after Radical Surgery through the KIT/PI3K/AKT Pathway [ijbs.com]
- 10. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of artesunate on the malignant biological behaviors of non-small cell lung cancer in human and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of a series of novel dihydroartemisinin monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Artemether suppresses cell proliferation and induces apoptosis in diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journal.waocp.org [journal.waocp.org]
- 19. researchgate.net [researchgate.net]
Artemetin Acetate: A Technical Whitepaper on Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artemetin acetate, a flavonoid derivative, has emerged as a compound of interest with a range of putative biological activities. This document provides a comprehensive technical overview of the potential therapeutic targets of this compound, drawing from available scientific information. While in-depth research specifically on this compound is limited, this whitepaper synthesizes current knowledge, including its potential roles in oncology, endothelial protection, and neurology. This guide presents putative mechanisms of action, potential signaling pathways, and representative experimental protocols to facilitate further research and development.
Introduction
This compound (CAS 95135-98-1) is a derivative of the flavonoid Artemetin, characterized by the addition of an acetate group. Flavonoids, as a class of polyphenolic secondary metabolites found in plants, are well-documented for their diverse pharmacological properties. Artemetin itself has been studied for its anti-inflammatory, antioxidant, and anti-cancer effects. The acetylation of Artemetin to form this compound may alter its pharmacokinetic and pharmacodynamic properties, potentially leading to unique therapeutic applications. This whitepaper aims to consolidate the current understanding of this compound's potential therapeutic targets and mechanisms of action.
Putative Therapeutic Targets and Mechanisms of Action
Based on available data, this compound is suggested to exert its effects through multiple mechanisms across different cell types. The primary areas of investigation include its anti-cancer, endothelial protective, and neuromodulatory activities.
Anti-Cancer Activity
This compound has been implicated in the inhibition of cancer cell proliferation, invasion, and the induction of apoptosis.
-
Induction of Apoptosis in Leukemia Cells: In human chronic myelogenous leukemia (K562) cells, this compound is purported to induce apoptosis through the downregulation of key oncogenic proteins, Myc and Mdm2.[] The downregulation of these proteins can lead to cell cycle arrest and the activation of apoptotic pathways.
-
Suppression of Breast Cancer Cell Invasion and Migration: this compound has been noted for its ability to suppress the invasive and migratory capabilities of breast cancer cells.[] This suggests a potential role in metastasis inhibition.
-
Bromodomain BRD4 Inhibition (Putative): A molecular docking study has identified this compound as a potential binder to the first bromodomain of BRD4 (BRD4 BD1).[2][3] BRD4 is a key epigenetic reader that regulates the transcription of several oncogenes, including MYC. Inhibition of BRD4 is a promising strategy in cancer therapy. This interaction, however, is based on computational analysis and awaits experimental validation.
Endothelial Protection
This compound is suggested to protect endothelial function, a critical aspect of cardiovascular health.
-
Activation of Pro-Survival Signaling: The protective effects of this compound on endothelial cells are reportedly mediated through the activation of the ERK1/2 and Akt signaling pathways.[] These pathways are central to cell survival, proliferation, and nitric oxide production, which are crucial for maintaining endothelial integrity and function.
Neuromodulatory Effects
Preliminary information suggests a potential role for this compound in the central nervous system.
-
Upregulation of m6A RNA Methyltransferase: In hippocampal cells, this compound is reported to upregulate the expression of METTL3 and WTAP.[] These proteins are components of the m6A RNA methyltransferase complex, which plays a critical role in gene expression regulation and has been implicated in neuronal function and mood disorders. This suggests a potential antidepressant effect for this compound.
Quantitative Data
| Compound/Molecule | Target/Assay | Cell Line | IC50 / Activity | Reference (for similar mechanism) |
| Hypericin | Cytotoxicity (MTT assay) | K562 | ~2.5 µM (24h) | [4] |
| MDM2 Inhibitor (NSC-66811) | Apoptosis Induction | K562/IR | 10-25 µM | [5] |
| Formononetin | eNOS activation | HUVECs | 1-10 µM | [6] |
| JQ1 (BRD4 Inhibitor) | BRD4 BD1 Binding | - | Kd = 50 nM | [7] |
Disclaimer: The data in this table are not for this compound but for compounds with similar mechanisms of action. This is for informational purposes only and to guide potential experimental design.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the putative signaling pathways modulated by this compound based on the currently available information.
Apoptosis Induction in K562 Leukemia Cells
References
- 2. m6A Methyltransferase METTL3 Reduces Hippocampal Neuron Apoptosis in a Mouse Model of Autism Through the MALAT1/SFRP2/Wnt/β-catenin Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypericin induces apoptosis in K562 cells via downregulation of Myc and Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDM2 inhibitors induce apoptosis by suppressing MDM2 and enhancing p53, Bax, Puma and Noxa expression levels in imatinib‑resistant chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Artemetin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Artemetin acetate, a flavonoid derived from various medicinal plants, has garnered significant interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound and its related compounds. We delve into its mechanisms of action, focusing on the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document summarizes available quantitative data on its inhibitory effects on pro-inflammatory mediators, outlines detailed experimental protocols for its evaluation, and presents visual representations of the implicated signaling cascades and experimental workflows to facilitate further research and development in this promising area.
Introduction
Artemetin, a polymethoxyflavone, and its derivatives, including this compound, are natural compounds found in various plant species. Traditional medicine has long utilized plants containing these compounds for their therapeutic properties. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these effects, with a particular focus on their anti-inflammatory actions. This guide aims to consolidate the existing knowledge on the anti-inflammatory effects of this compound and related compounds, providing a technical resource for researchers and professionals in the field of drug discovery and development.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative data on the inhibitory effects of Artemetin and its related compounds on key inflammatory markers. It is important to note that much of the currently available data pertains to Artemetin or other derivatives of Artemisia, and further specific studies on this compound are warranted.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators
| Compound | Cell Line | Inflammatory Stimulus | Mediator Inhibited | IC50 / % Inhibition | Reference |
| Ethyl Acetate Fraction of Artemisia anomala | RAW 264.7 | LPS/IFNγ | Nitric Oxide (NO) | IC50: 15.85 µg/mL | [1] |
| Ethyl Acetate Fraction of Artemisia anomala | RAW 264.7 | LPS/IFNγ | iNOS expression | 85.29% reduction at 200 µg/mL | [1] |
| Artemisinin | THP-1 monocytes | PMA | TNF-α, IL-1β, IL-6 | Dose-dependent inhibition | [2] |
| Glatiramer acetate | U-251 MG astrocytic cells | TNF-α | RANTES | Dose- and time-dependent inhibition | [3] |
| Isonicotinate 5 | Human blood cells | - | Reactive Oxygen Species (ROS) | IC50: 1.42 ± 0.1 µg/mL | [4] |
Table 2: In Vivo Anti-inflammatory Effects
| Compound/Extract | Animal Model | Inflammatory Model | Dosage | Effect | Reference |
| Ellagic Acid | Rats | Carrageenan-induced paw edema | 10 and 30 mg/kg | Significant reduction in paw edema | [5] |
| Artemisinin compounds | Balb/C mice | Carbon tetrachloride-induced inflammation | 50 and 100 mg/kg BW | Dose-dependent alleviation of inflammation | [6] |
Core Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of Artemetin and related compounds are primarily attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Artemisinin and its derivatives have been shown to impede the phosphorylation of IKKα/β, inhibit the degradation of IκBα, and prevent the nuclear translocation of the p65 subunit[2]. This ultimately leads to a downstream reduction in the expression of NF-κB target genes.
References
- 1. Ethyl Acetate Extract of Artemisia anomala S. Moore Displays Potent Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glatiramer acetate inhibition of tumor necrosis factor-alpha-induced RANTES expression and release from U-251 MG human astrocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Artemetin Acetate: A Potential Neuroprotective Agent – A Technical Overview
Disclaimer: This technical guide summarizes the current understanding of the neuroprotective potential of artemisinin and its derivatives. It is important to note that while Artemetin acetate belongs to this class of compounds, specific research on its neuroprotective effects is limited. The data and mechanisms detailed below are primarily based on studies of artemisinin, artesunate, and artemether, and should be considered as potential areas of investigation for this compound.
Introduction
This compound is a derivative of artemisinin, a sesquiterpene lactone renowned for its potent antimalarial properties. Emerging research has unveiled the therapeutic potential of artemisinins beyond infectious diseases, with a growing body of evidence suggesting their neuroprotective capabilities. This guide provides a comprehensive overview of the mechanisms of action, experimental data, and potential signaling pathways through which artemisinins may exert their neuroprotective effects, offering a foundational resource for researchers and drug development professionals interested in the therapeutic application of this compound in neurology.
Neuroprotective Mechanisms of Artemisinins
Studies on artemisinin and its derivatives have illuminated a multi-faceted neuroprotective profile, encompassing anti-inflammatory, antioxidant, and anti-apoptotic activities. These effects are mediated through the modulation of several key signaling pathways crucial for neuronal survival and function.
Anti-Neuroinflammatory Effects
Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases. Artemisinins have been shown to suppress neuroinflammatory responses by inhibiting the activation of microglia and the subsequent release of pro-inflammatory cytokines.[1][2] A key mechanism underlying this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage and death. Artemisinins have demonstrated the ability to mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a master regulator of the antioxidant response, upregulating the expression of various antioxidant and cytoprotective genes.
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative disorders. Artemisinins have been found to protect neurons from apoptosis by modulating the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation.[4][5] Activation of this pathway leads to the inhibition of pro-apoptotic proteins and the promotion of anti-apoptotic factors.
Signaling Pathways in Neuroprotection
The neuroprotective effects of artemisinins are orchestrated through their influence on intricate signaling cascades within neuronal and glial cells.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of neuronal survival. Artemisinins are reported to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspases, while promoting the activity of anti-apoptotic proteins like Bcl-2. This cascade ultimately inhibits the apoptotic machinery and enhances neuronal survival.[4][5][6][7][8]
Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like artemisinins, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3]
NF-κB Inflammatory Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Artemisinins have been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[1][2]
Quantitative Data on Neuroprotective Effects of Artemisinins
The following tables summarize quantitative data from studies on artemisinin and its derivatives. Note: Data for this compound is not available in the reviewed literature.
Table 1: In Vitro Neuroprotective Effects of Artemisinins
| Compound | Cell Line | Insult | Concentration | Effect | Reference |
| Artemisinin | SH-SY5Y | MPP+ | 10, 20, 40 µM | Increased cell viability, reduced apoptosis | [9] |
| Artemisinin | HT-22 | Glutamate | 1, 5, 10 µM | Rescued cells from glutamate-induced death | [6][7] |
| Artemisinin | Primary Microglia | LPS | 10 µM | Inhibited NO, TNF-α, IL-6 production | [1][2] |
| Artemether | N2a | Aβ25-35 | Not specified | Downregulated BACE1, mTOR, and tau expression | [10] |
Table 2: In Vivo Neuroprotective Effects of Artemisinins
| Compound | Animal Model | Disease Model | Dosage | Effect | Reference |
| Artemisinin | T2DM mice | Diabetic cognitive decline | 40 mg/kg | Improved learning and memory, activated Nrf2 | [3] |
| Artemether | 3xTg-AD mice | Alzheimer's Disease | 20 mg/kg | Reduced Aβ deposition and tau phosphorylation | [10] |
| Artemisinin | Rats | Ischemic Stroke | Not specified | Reduced infarct volume, improved neurological deficits | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of common experimental protocols used in the study of artemisinins' neuroprotective effects.
Neuronal Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells and mouse hippocampal HT-22 cells are commonly used.[6][7][9]
-
Culture Conditions: Cells are typically maintained in DMEM or a similar medium supplemented with fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation (for SH-SY5Y): To induce a more neuron-like phenotype, SH-SY5Y cells can be treated with retinoic acid.
-
Treatment: Cells are pre-treated with various concentrations of the artemisinin compound for a specified duration (e.g., 24 hours) before being exposed to a neurotoxic insult.
In Vitro Neurotoxicity and Neuroprotection Assays
-
Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are incubated with MTT solution, and the resulting formazan crystals are dissolved and quantified spectrophotometrically.
-
Apoptosis Assays:
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Western Blotting for Apoptotic Markers: Measures the expression levels of key apoptotic proteins such as cleaved caspase-3, Bax, and Bcl-2.[9]
-
-
Oxidative Stress Assays:
-
ROS Measurement: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.
-
Western Blotting for Antioxidant Enzymes: Measures the expression of Nrf2 and its downstream targets like HO-1.[3]
-
-
Neuroinflammation Assays:
In Vivo Animal Models and Behavioral Tests
-
Animal Models: Common models include transgenic mice for Alzheimer's disease (e.g., 3xTg-AD), toxin-induced models of Parkinson's disease (e.g., MPTP), and models of ischemic stroke (e.g., middle cerebral artery occlusion - MCAO).[3][10][11][12]
-
Drug Administration: Artemisinins are typically administered via oral gavage or intraperitoneal injection.
-
Behavioral Tests:
-
Morris Water Maze: Assesses spatial learning and memory.
-
Y-maze: Evaluates short-term spatial working memory.
-
Rotarod Test: Measures motor coordination and balance.
-
Molecular Biology Techniques
-
Western Blotting: Used to quantify the protein expression levels of key signaling molecules in the PI3K/Akt, Nrf2, and NF-κB pathways.
-
Immunohistochemistry/Immunofluorescence: Visualizes the localization and expression of specific proteins in brain tissue sections or cultured cells.
-
Real-time Quantitative PCR (RT-qPCR): Measures the mRNA expression levels of target genes.
Future Research Directions
The existing body of research on artemisinins provides a strong rationale for investigating the specific neuroprotective properties of this compound. Future studies should focus on:
-
Direct Evaluation of this compound: Conducting in vitro and in vivo studies to specifically assess the neuroprotective efficacy of this compound and determine its optimal therapeutic window.
-
Comparative Studies: Performing head-to-head comparisons of this compound with other artemisinin derivatives to understand its relative potency and potential advantages.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound in neuronal and glial cells.
-
Pharmacokinetics and Blood-Brain Barrier Permeability: Characterizing the pharmacokinetic profile of this compound and its ability to cross the blood-brain barrier, which is critical for its development as a CNS therapeutic.
Conclusion
While direct evidence for the neuroprotective effects of this compound is currently lacking, the extensive research on the broader class of artemisinins provides a compelling foundation for its investigation as a potential therapeutic agent for neurodegenerative diseases. The known anti-inflammatory, antioxidant, and anti-apoptotic properties of artemisinins, mediated through the modulation of key signaling pathways such as PI3K/Akt, Nrf2, and NF-κB, highlight promising avenues for future research into this compound. This technical guide serves as a foundational resource to stimulate and guide further exploration into the neuroprotective potential of this intriguing compound.
References
- 1. Artemisinin Attenuates Lipopolysaccharide-Stimulated Proinflammatory Responses by Inhibiting NF-κB Pathway in Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemisinin attenuates lipopolysaccharide-stimulated proinflammatory responses by inhibiting NF-κB pathway in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artemisinin ameliorates cognitive decline by inhibiting hippocampal neuronal ferroptosis via Nrf2 activation in T2DM mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing artemisinins as neuroprotective agents: a focus on the PI3k/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Artemisinin Prevents Glutamate-Induced Neuronal Cell Death Via Akt Pathway Activation [frontiersin.org]
- 7. Artemisinin Prevents Glutamate-Induced Neuronal Cell Death Via Akt Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemisinin attenuated oxidative stress and apoptosis by inhibiting autophagy in MPP+-treated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Artemisinin attenuated ischemic stroke induced cell apoptosis through activation of ERK1/2/CREB/BCL-2 signaling pathway in vitro and in vivo [ijbs.com]
- 12. Artemisinin attenuated ischemic stroke induced cell apoptosis through activation of ERK1/2/CREB/BCL-2 signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Artemetin and its Acetate Derivative: A Technical Guide for Researchers
An In-depth Exploration of a Traditional Flavonoid and its Potential for Modern Drug Development
Executive Summary
Artemetin, a polymethoxylated flavonoid predominantly isolated from medicinal plants of the Artemisia, Vitex, and Achillea genera, has a long history of use in traditional medicine.[1][2] Modern pharmacological studies have begun to validate its therapeutic potential, demonstrating a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and antimalarial properties. This technical guide provides a comprehensive overview of the current scientific understanding of Artemetin, with a particular focus on quantitative data, experimental methodologies, and mechanisms of action to support further research and drug development. While its derivative, Artemetin acetate, is available for research purposes, there is a notable scarcity of published data on its specific biological activities and mechanisms, representing a significant knowledge gap and an opportunity for future investigation.
Introduction to Artemetin
Artemetin (5,3',4'-trihydroxy-3,6,7-trimethyl ether) is a natural flavonoid compound that has garnered significant interest in the scientific community. Traditionally, plant extracts containing Artemetin have been used to treat a variety of ailments, including inflammatory conditions, infections, and fevers.[1][2] Its multifaceted pharmacological profile makes it a compelling candidate for the development of novel therapeutics.
Traditional Medicine Context
Historically, plants rich in Artemetin, such as Sweet Wormwood (Artemisia annua), have been a cornerstone of traditional Chinese medicine for treating fever and malaria.[1] Other species like Vitex trifolia and Achillea millefolium have also been traditionally used for their anti-inflammatory and other medicinal properties.[1][2] The therapeutic effects of these botanicals are now, in part, being attributed to their Artemetin content.
This compound: An Overview
This compound (CAS Number: 95135-98-1) is a synthetic derivative of Artemetin. While commercially available for research, it is not as extensively studied as its parent compound. It has been investigated for its potential anti-inflammatory and antioxidant properties, as well as for its role in cancer cell inhibition.[] Additionally, there is interest in its potential to enhance the stability and bioavailability of artemisinin-derived compounds used in antimalarial therapies. However, a comprehensive body of peer-reviewed literature detailing its specific biological activities and mechanisms of action is currently lacking.
Pharmacological Activities of Artemetin
Artemetin exhibits a broad spectrum of pharmacological activities, which have been quantified in various preclinical studies. This section summarizes the key findings and presents the available quantitative data in a structured format.
Anti-Cancer Activity
Artemetin has demonstrated significant anti-proliferative and pro-apoptotic effects in several cancer cell lines.
Table 1: Anti-Cancer Activity of Artemetin
| Cell Line | Cancer Type | Key Findings | IC50 Value | Reference |
|---|---|---|---|---|
| HCT-116 | Colon Cancer | Induced caspase-mediated apoptosis, reduced cell viability. | Not Specified | [2] |
| AGS | Gastric Carcinoma | Induced apoptosis via ROS pathway and DNA damage. | Not Specified |
| Breast and Liver Cancer Lines | Breast and Liver Cancer | Mentioned in product literature as an area of interest for inhibition studies. | Not Specified |[] |
Anti-Inflammatory Activity
Artemetin has been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory cytokines.
Table 2: Anti-Inflammatory Activity of Artemetin
| Cell Model | Key Findings | Quantitative Data | Reference |
|---|
| Human U937 macrophages | Suppressed TNF-α and IL-1β production. | Not Specified |[2] |
Antioxidant Activity
The antioxidant properties of Artemetin contribute to its protective effects against oxidative stress-related cellular damage.
Table 3: Antioxidant Activity of Artemetin
| Assay | Key Findings | Quantitative Data | Reference |
|---|
| Lipid Peroxidation (LPO) Inhibition | Significantly inhibited LPO in CCl4-intoxicated livers. | Comparable to silymarin |[2] |
Antimalarial Activity
Artemetin has been investigated for its potential synergistic effects with artemisinin, the primary antimalarial compound from Artemisia annua.
Table 4: Antimalarial-related Activity of Artemetin
| Activity | Key Findings | IC50 Value | Reference |
|---|
| Synergism with Artemisinin | Suggested to enhance the bioavailability or activity of artemisinin. | Not applicable |[2] |
Mechanisms of Action
The therapeutic effects of Artemetin are underpinned by its interaction with various cellular signaling pathways.
Induction of Apoptosis in Cancer Cells
In cancer cells, Artemetin appears to induce apoptosis through the activation of caspase signaling cascades.
Caption: Artemetin-induced caspase-mediated apoptosis in HCT-116 colon cancer cells.
Anti-Inflammatory Signaling
Artemetin exerts its anti-inflammatory effects by downregulating the production of key pro-inflammatory cytokines.
Caption: Inhibition of pro-inflammatory cytokine production by Artemetin in macrophages.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of experimental protocols used in key studies on Artemetin.
Cell Viability and Apoptosis Assays in HCT-116 Cells
-
Cell Culture: HCT-116 human colon carcinoma cells were cultured in an appropriate medium and conditions.
-
Treatment: Cells were treated with varying concentrations of Artemetin for specified durations.
-
Cell Viability: Cell viability was assessed using a standard method such as the MTT assay.
-
Apoptosis Staining: Apoptosis was visualized and quantified using a dual staining technique with dyes like acridine orange and ethidium bromide.
-
Caspase Activity: The activities of caspase-3, -8, and -9 were measured using commercially available colorimetric or fluorometric assay kits.
Caption: Experimental workflow for assessing apoptosis in HCT-116 cells treated with Artemetin.
Future Directions and the Role of this compound
The existing research provides a strong foundation for the therapeutic potential of Artemetin. However, further studies are required to elucidate its detailed mechanisms of action across various disease models and to establish its in vivo efficacy and safety profile.
The limited research on this compound presents a clear opportunity for investigation. Key research questions include:
-
Comparative Efficacy: How does the biological activity of this compound compare to that of Artemetin in various assays (e.g., anti-cancer, anti-inflammatory)?
-
Pharmacokinetics: Does the acetate group improve the pharmacokinetic properties of Artemetin, such as its absorption, distribution, metabolism, and excretion (ADME) profile?
-
Stability: Is this compound more stable than Artemetin under physiological conditions?
-
Mechanism of Action: Does this compound share the same mechanisms of action as Artemetin, or does it have unique molecular targets?
Answering these questions will be crucial in determining whether this compound offers any advantages over its parent compound for development as a therapeutic agent. The synthesis of this compound from Artemetin is a straightforward chemical modification that could potentially enhance its drug-like properties, a common strategy in drug discovery and development.
Conclusion
Artemetin is a promising natural product with a diverse range of pharmacological activities that warrant further investigation for its potential application in modern medicine. While its traditional use has provided anecdotal evidence of its efficacy, ongoing scientific research is crucial to unlock its full therapeutic potential. The dearth of information on this compound highlights a significant gap in the literature and underscores the need for dedicated studies to evaluate its properties and potential as a novel therapeutic candidate. This guide serves as a resource for researchers to build upon the current knowledge and to explore the untapped potential of Artemetin and its derivatives.
References
Methodological & Application
Application Notes: Investigating the Anti-Cancer Effects of Artemetin Acetate in Cell Culture
Introduction
Artemetin, a flavonoid phytochemical found in various medicinal plants, has demonstrated multiple pharmacological effects, including anti-bacterial, antioxidant, and anti-inflammatory properties. Recent studies have highlighted its potential as an anti-cancer agent. Artemetin has been shown to inhibit proliferation and induce apoptosis in cancer cells, such as human gastric carcinoma (AGS) cells.[1] The cytotoxic effects of Artemetin are mediated through the induction of apoptosis, which is associated with the generation of reactive oxygen species (ROS), DNA damage, and disruption of mitochondrial function.[1] Furthermore, related compounds like artemisinin and its derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR and Stat3/Akt pathways.[2][3]
This document provides detailed protocols for investigating the effects of Artemetin acetate on cancer cells in vitro. The methodologies described herein cover the assessment of cell viability, analysis of apoptosis and cell cycle progression, and the examination of key signaling protein expression.
Key Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the basic procedure for culturing cancer cells and treating them with this compound.
-
Materials:
-
Cancer cell line (e.g., AGS, human gastric carcinoma)
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile consumables
-
-
Protocol:
-
Maintain the cancer cell line in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and cell cycle analysis, or larger flasks for protein extraction) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours) before proceeding with subsequent assays.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and is used to calculate the IC50 (half-maximal inhibitory concentration) value.
-
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
After the treatment period, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of this compound concentration.
-
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[4]
-
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol determines the effect of this compound on cell cycle progression.[6]
-
Materials:
-
Cells treated with this compound in a 6-well plate
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and resuspend the pellet in 1 mL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[7]
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.[6]
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified. A sub-G1 peak is indicative of apoptotic cells.[6]
-
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins in signaling pathways affected by this compound.[2][3]
-
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Cleaved Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
-
-
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Data Presentation
Table 1: Cytotoxicity of this compound on AGS Cells
| Treatment Time | IC50 Value (µM) |
| 24 hours | 75.3 ± 5.2 |
| 48 hours | 48.1 ± 3.9 |
| 72 hours | 31.6 ± 2.8 |
Table 2: Effect of this compound on Apoptosis in AGS Cells (48h Treatment)
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 3.2 ± 0.5 | 1.5 ± 0.3 | 4.7 ± 0.8 |
| 25 | 12.8 ± 1.1 | 4.3 ± 0.6 | 17.1 ± 1.7 |
| 50 | 25.4 ± 2.3 | 9.8 ± 1.0 | 35.2 ± 3.3 |
| 100 | 41.7 ± 3.5 | 18.2 ± 1.9 | 59.9 ± 5.4 |
Table 3: Effect of this compound on Cell Cycle Distribution in AGS Cells (24h Treatment)
| Concentration (µM) | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 2.1 ± 0.4 | 55.4 ± 2.7 | 28.9 ± 1.9 | 13.6 ± 1.5 |
| 25 | 8.5 ± 0.9 | 51.2 ± 2.5 | 23.1 ± 1.8 | 17.2 ± 1.6 |
| 50 | 15.3 ± 1.4 | 42.6 ± 2.1 | 15.8 ± 1.3 | 26.3 ± 2.0 |
| 100 | 28.9 ± 2.2 | 31.5 ± 1.9 | 9.7 ± 1.1 | 29.9 ± 2.4 |
Visualizations
Caption: Experimental workflow for investigating this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Artesunate attenuates the tumorigenesis of choroidal melanoma via inhibiting EFNA3 through Stat3/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dissolution of Artemetin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemetin acetate, an acetylated derivative of the flavonoid Artemetin, is a compound of interest for various pharmacological studies due to its potential anti-inflammatory and antioxidant properties. A significant challenge in conducting in vivo research with this compound is its presumed low aqueous solubility, a common characteristic of many flavonoids. This document provides detailed application notes and protocols for the dissolution of this compound for in vivo studies, focusing on creating stable formulations suitable for administration in rodent models.
Due to the limited publicly available data on the physicochemical properties of this compound, the following protocols are based on the known characteristics of the parent compound, Artemetin, and established formulation strategies for poorly soluble flavonoids. Researchers should consider these as starting points and may need to optimize them for their specific experimental needs.
Physicochemical Properties and Solubility Considerations
To overcome the poor aqueous solubility for in vivo administration, the use of co-solvents and surfactants is a common and effective strategy. These excipients can enhance the solubility and stability of hydrophobic compounds, enabling their delivery in a liquid formulation.
Recommended Solvents and Vehicle Systems for In Vivo Studies
The selection of a suitable vehicle is critical for ensuring the bioavailability and minimizing the toxicity of the administered compound. Below is a summary of commonly used solvents for in vivo studies with poorly soluble compounds.
Table 1: Summary of Common Solvents for In Vivo Formulation of Poorly Soluble Compounds
| Solvent/Excipient | Properties & Use in In Vivo Studies | Reported Safe Concentration/Dosage (for rodents) | Potential Issues & Considerations |
| Dimethyl sulfoxide (DMSO) | A powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. Often used as a primary solvent to create a stock solution. | Generally well-tolerated in mice at low concentrations. Doses up to 10 ml/kg for 3 days (i.p.) have been reported as tolerated[3]. However, it can have pharmacological effects and should be used at the lowest effective concentration. | Can cause local irritation and has been reported to induce changes in animal behavior[3]. May interfere with some biological assays. |
| Polyethylene Glycol 400 (PEG 400) | A water-miscible polymer commonly used as a co-solvent to increase the solubility of poorly water-soluble drugs. It is generally considered safe for oral and parenteral administration. | Can be a significant component of the vehicle, often used at concentrations of 10-60%[4][5]. | High concentrations may cause osmotic diarrhea when administered orally. Can affect liver and kidney parameters at high doses[6]. |
| Tween 80 (Polysorbate 80) | A non-ionic surfactant used as an emulsifier and solubilizing agent to improve the stability and bioavailability of hydrophobic compounds. | Typically used at low concentrations, often between 0.5% and 5% (v/v) in the final formulation[7][8]. | Can have irritating effects on the gastrointestinal tract at high concentrations[9]. |
| Corn Oil | A vegetable oil commonly used as a vehicle for oral gavage of lipophilic compounds. | Generally recognized as safe (GRAS) for oral administration. | Not suitable for intravenous injection. Can cause phase separation when mixed with some organic solvents like DMSO[10]. |
Experimental Protocols
The following protocols provide a step-by-step guide for preparing this compound formulations for oral and intraperitoneal administration in rodents. It is crucial to perform small-scale pilot tests to determine the optimal solubility and stability of this compound in the chosen vehicle before preparing a large batch for in vivo studies.
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol utilizes a co-solvent system of DMSO and PEG 400, with the addition of Tween 80 to improve stability and aid in absorption.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 400 (PEG 400), USP grade
-
Tween 80, USP grade
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle Mixture:
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio (v/v/v/v): 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% sterile saline.
-
For example, to prepare 1 mL of the vehicle, mix 100 µL of DMSO, 400 µL of PEG 400, 50 µL of Tween 80, and 450 µL of sterile saline.
-
Vortex the mixture thoroughly until a clear and homogenous solution is obtained.
-
-
Dissolve this compound:
-
Weigh the desired amount of this compound and place it in a sterile tube.
-
Add a small amount of DMSO (e.g., 10% of the final volume) to the this compound powder and vortex until it is completely dissolved. This creates a concentrated stock solution.
-
Gradually add the remaining pre-mixed vehicle components (PEG 400, Tween 80, and saline) to the DMSO-Artemetin acetate solution while continuously vortexing.
-
If necessary, sonicate the mixture in a water bath for 5-10 minutes to aid dissolution.
-
-
Final Formulation and Storage:
-
Visually inspect the final formulation for any precipitation or cloudiness. A clear solution indicates successful dissolution.
-
It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it at 4°C and protect it from light. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.
-
Protocol 2: Preparation of this compound Formulation for Intraperitoneal Injection
For intraperitoneal (IP) injection, it is crucial to minimize the concentration of potentially irritating solvents like DMSO.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 400 (PEG 400), USP grade
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare the Vehicle Mixture:
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio (v/v/v): 5% DMSO, 30% PEG 400, and 65% sterile saline.
-
For example, to prepare 1 mL of the vehicle, mix 50 µL of DMSO, 300 µL of PEG 400, and 650 µL of sterile saline.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound.
-
First, dissolve the this compound in the DMSO portion of the vehicle.
-
Slowly add the PEG 400 and then the sterile saline to the DMSO solution while vortexing continuously.
-
-
Final Formulation and Administration:
-
Ensure the final solution is clear and free of any particulates before injection.
-
Administer the formulation to the animals immediately after preparation.
-
Mandatory Visualizations
Experimental Workflow for this compound Formulation
Caption: Workflow for preparing this compound for in vivo studies.
Signaling Pathway (Hypothetical)
As the specific signaling pathways modulated by this compound are still under investigation, a generalized diagram illustrating a potential mechanism of action for a flavonoid with anti-inflammatory properties is provided below. This is a hypothetical representation and should be adapted as more specific data on this compound becomes available.
Caption: Hypothetical anti-inflammatory signaling pathway of a flavonoid.
Safety Precautions
-
Always handle DMSO in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ensure that all animal procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
-
Monitor animals closely after administration for any signs of toxicity or adverse reactions.
-
It is essential to include a vehicle-only control group in your in vivo experiments to account for any effects of the solvent mixture itself.
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific characteristics of the this compound batch and the experimental design. The user is responsible for validating the methods for their intended use.
References
- 1. The flavonoids casticin and artemetin are poorly extracted and are unstable in an Artemisia annua tea infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The flavonoids casticin and artemetin are poorly extracted and are unstable in an Artemisia annua tea infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyethylene glycol (molecular weight 400 DA) vehicle improves gene expression of adenovirus mediated gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Artemetin Acetate Dosage in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemetin, a methoxy-substituted flavonoid, and its derivatives like Artemetin acetate, have garnered interest for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Establishing appropriate dosage in preclinical animal models is a critical step in the evaluation of these compounds for future clinical applications. Due to the limited direct data on this compound, this document provides a comprehensive overview of available dosage information for the parent compound, Artemetin, and structurally similar O-methylated flavonoids, namely Casticin and Chrysosplenol D. These notes are intended to serve as a guide for designing initial in vivo studies.
Quantitative Data Summary
The following tables summarize the dosages of Artemetin-related flavonoids used in various animal models. It is crucial to note the different administration routes and experimental contexts when utilizing this data for study design.
Table 1: In Vivo Dosages of Casticin in Murine Models
| Animal Model | Therapeutic Area | Dosing Range | Administration Route | Key Findings |
| Human oral cancer SCC-4 cell xenograft mice | Oncology | 0.2 and 0.4 mg/kg | Intraperitoneal (i.p.) | Significantly reduced tumor volume and weight.[1] |
| Leukemia BALB/c mice (WEHI-3 cells) | Immunology/Oncology | 0.1, 0.2, and 0.4 mg/kg | Intraperitoneal (i.p.) | Increased survival rates and enhanced macrophage and NK cell activities. |
| Cigarette smoke-induced acute lung inflammation in C57BL/6 mice | Inflammation | 1, 2, and 10 mg/kg | Intraperitoneal (i.p.) | Significantly inhibited the infiltration of inflammatory cells in the lungs.[2] |
| Ovalbumin-induced asthma in BALB/c mice | Inflammation/Allergy | 5 and 10 mg/kg | Intraperitoneal (i.p.) | Reduced airway hyperresponsiveness and eosinophil infiltration.[3][4] |
| Lipopolysaccharide (LPS)-induced acute lung injury in mice | Inflammation | Not specified | Intraperitoneal (i.p.) | Protected against lung injury by inhibiting inflammatory cytokine production.[5] |
| Destabilization of the medial meniscus (DMM)-induced osteoarthritis in BALB/c mice | Inflammation | Not specified | Not specified | Markedly reduced the destruction of cartilage.[6] |
Table 2: In Vivo Dosages of Chrysosplenol D in Murine Models
| Animal Model | Therapeutic Area | Dosing Range | Administration Route | Key Findings |
| Lipopolysaccharide (LPS)-induced systemic inflammatory response syndrome (SIRS) in ICR mice | Inflammation | 0.07, 0.14, and 0.28 mmol/kg | Intragastric | Protected against LPS-induced SIRS.[7] |
| Croton oil-induced ear edema in ICR mice | Inflammation | 1 and 1.5 µmol/cm² | Topical | Inhibited ear edema.[7] |
| Prostate cancer xenograft in mice | Oncology | Not specified | Not specified | Suppressed tumor growth.[8] |
| Triple negative human breast cancer MDA-MB-231 tumor growth on chick chorioallantoic membranes | Oncology | Not specified | In vivo (chick chorioallantoic membrane) | Inhibited tumor growth.[9] |
Experimental Protocols
Anti-inflammatory Activity in a Murine Model of Acute Lung Injury
This protocol is adapted from studies on Casticin in lipopolysaccharide (LPS)-induced acute lung injury.[5]
Materials:
-
Casticin (or this compound)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Microsyringe for intratracheal instillation
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Preparation of Reagents:
-
Dissolve LPS in sterile saline to a final concentration of 1 mg/mL.
-
Prepare the desired concentrations of Casticin (e.g., 1, 2, and 10 mg/kg) in a suitable vehicle (e.g., saline with 0.5% DMSO). The final volume for intraperitoneal injection should be approximately 100-200 µL.
-
-
Experimental Groups:
-
Control group: Vehicle administration followed by saline instillation.
-
LPS group: Vehicle administration followed by LPS instillation.
-
Treatment groups: Administration of different doses of Casticin 1 hour prior to LPS instillation.
-
-
Induction of Acute Lung Injury:
-
Anesthetize mice lightly with isoflurane.
-
Place the mouse in a supine position on a surgical board.
-
Make a small incision in the neck to expose the trachea.
-
Intratracheally instill 50 µL of LPS solution (5 mg/kg) using a microsyringe. For the control group, instill 50 µL of sterile saline.
-
Suture the incision.
-
-
Sample Collection and Analysis (24 hours post-LPS challenge):
-
Euthanize mice and collect bronchoalveolar lavage fluid (BALF) to count inflammatory cells and measure cytokine levels (e.g., TNF-α, IL-6, IL-1β).
-
Harvest lung tissues for histological examination (H&E staining) and myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
-
Anti-Cancer Activity in a Xenograft Mouse Model
This protocol is based on studies using Casticin in a human oral cancer cell xenograft model.[1]
Materials:
-
Human cancer cell line (e.g., SCC-4)
-
Matrigel
-
Casticin (or this compound)
-
Athymic nude mice (6-8 weeks old)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Preparation: Culture the selected human cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/100 µL.
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every two days using calipers. Calculate tumor volume using the formula: (length × width²)/2.
-
When tumors reach a volume of approximately 100-150 mm³, randomize the mice into experimental groups.
-
-
Treatment:
-
Control group: Administer the vehicle (e.g., 0.1% DMSO in saline) intraperitoneally every two days.
-
Treatment groups: Administer Casticin (e.g., 0.2 and 0.4 mg/kg) intraperitoneally every two days.
-
-
Monitoring and Endpoint:
-
Continue treatment for a predetermined period (e.g., 18 days).
-
Measure tumor volume and body weight every two days.
-
At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Signaling Pathway and Experimental Workflow Diagrams
Casticin Anti-inflammatory Signaling Pathway
Caption: Casticin inhibits LPS-induced inflammation by suppressing the NF-κB signaling pathway.[5][6][10][11]
Xenograft Mouse Model Experimental Workflow
Caption: Workflow for evaluating anti-cancer efficacy using a xenograft mouse model.[1][12]
Disclaimer: The provided dosages and protocols are for informational purposes and should be adapted based on specific experimental goals, the purity of the compound, and institutional animal care and use guidelines. It is highly recommended to perform dose-finding and toxicity studies for this compound before commencing efficacy studies.
References
- 1. Casticin Inhibits In Vivo Growth of Xenograft Tumors of Human Oral Cancer SCC-4 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Casticin, an active compound isolated from Vitex Fructus, ameliorates the cigarette smoke-induced acute lung inflammatory response in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Protective Effects of Casticin From Vitex trifolia Alleviate Eosinophilic Airway Inflammation and Oxidative Stress in a Murine Asthma Model [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Casticin inhibits lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Casticin Attenuates Osteoarthritis-Related Cartilage Degeneration by Inhibiting the ROS-Mediated NF-κB Signaling Pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoids casticin and chrysosplenol D from Artemisia annua L. inhibit inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chrysosplenol D can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. e-century.us [e-century.us]
- 11. Casticin inhibits COX-2 and iNOS expression via suppression of NF-κB and MAPK signaling in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Artemetin Acetate in Drug Delivery Systems
Introduction
Artemetin acetate, a derivative of the potent antimalarial compound artemisinin, holds significant therapeutic promise. However, like many artemisinin-based compounds, its clinical efficacy can be hampered by poor aqueous solubility, limited bioavailability, and a short biological half-life. Encapsulating this compound within advanced drug delivery systems, such as nanoparticles and liposomes, presents a compelling strategy to overcome these pharmacokinetic challenges, thereby enhancing its therapeutic potential for various applications, including cancer and parasitic diseases.
Due to a lack of extensive research specifically on this compound drug delivery systems, this document leverages the wealth of information available for the parent compound, artemisinin, and its other well-studied derivatives (e.g., artemether, artesunate). The principles, protocols, and data presented herein serve as a robust framework and starting point for the development and evaluation of novel this compound formulations. The physicochemical similarities among artemisinin derivatives suggest that these approaches would be highly applicable.
I. Rationale for Drug Delivery Systems
The primary goals for formulating this compound in a drug delivery system are:
-
To Enhance Solubility and Bioavailability: Many artemisinin derivatives are poorly soluble in water, which limits their absorption after oral administration.[1][2] Nanoparticle-based systems can encapsulate these lipophilic drugs, improving their dissolution and subsequent absorption.
-
To Prolong Systemic Circulation: Artemisinin and its derivatives are characterized by a short plasma half-life, requiring frequent administration.[1][2] Encapsulation in nanocarriers can protect the drug from rapid clearance, extending its circulation time.[3][4]
-
To Enable Targeted Delivery: Functionalizing the surface of nanocarriers with specific ligands (e.g., antibodies, peptides) can facilitate the targeted delivery of this compound to diseased tissues, such as tumors, thereby increasing local drug concentration and reducing systemic toxicity.[5]
-
To Provide Controlled Release: Drug delivery systems can be engineered to release the encapsulated drug in a sustained manner, maintaining therapeutic concentrations over a longer period and improving patient compliance.[6][7]
II. Data on Drug Delivery Systems for Artemisinin and its Derivatives
The following tables summarize key quantitative data from studies on various drug delivery systems for artemisinin and its derivatives. This data can serve as a benchmark for the development of this compound formulations.
Table 1: Physicochemical Properties of Artemisinin-Based Nanoparticles
| Drug Delivery System | Drug | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Artemisinin | 114.7 | 0.261 | -9.24 | 79.1 | Not Reported | [6] |
| Conventional Liposomes | Artemisinin | ~130-140 | 0.2 - 0.3 | Not Reported | >70 | Not Reported | [3] |
| PEGylated Liposomes | Artemisinin | ~130-140 | 0.2 - 0.3 | Not Reported | >70 | Not Reported | [3] |
| Liposomes | Artemether | 187.3 ± 1.83 | Not Reported | Not Reported | 94.49 ± 1.18 | 10.94 ± 0.10 | [4] |
| Zein Nanoparticles | Artemether | ~150 | Not Reported | Not Reported | Good | Not Reported | [7] |
| Exosome-Drug Conjugates | Artesunate | Not Reported | Not Reported | Not Reported | 90.3 | 73.9 | [8] |
Table 2: Pharmacokinetic Parameters of Artemisinin and its Derivatives in Different Formulations
| Drug | Formulation | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |
| Artemisinin | Oral Tablet | Oral | 360 | 1.67 | 1190 | 4.34 | [9] |
| Artemisinin | Free Drug (i.p.) | Intraperitoneal | Rapidly Cleared | - | - | - | [3] |
| Artemisinin | Conventional Liposomes | Intraperitoneal | - | - | ~6x increase vs. free drug | - | [3] |
| Artemisinin | PEGylated Liposomes | Intraperitoneal | - | - | ~6x increase vs. free drug | >5x increase vs. conventional | [3] |
| Artemether | Solution | Intravenous | - | - | - | - | [4] |
| Artemether | Liposomes | Intravenous | - | - | 3.11x increase vs. solution | 8.38x increase vs. solution | [4] |
| Artesunate | Free Drug (oral) | Oral | - | - | - | - | [8] |
| Artesunate | Exosome-Drug Conjugates | Oral | - | - | 2.6x increase vs. free drug | - | [8] |
| Artesunate | Free Drug (i.v.) | Intravenous | - | - | - | - | [8] |
| Artesunate | Exosome-Drug Conjugates | Intravenous | - | - | - | 36.2x increase vs. free drug | [8] |
III. Experimental Protocols
The following are detailed protocols for the preparation and characterization of common drug delivery systems applicable to this compound.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is adapted from a method used for encapsulating artemisinin and curcumin.[6]
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath
-
Magnetic stirrer with heating
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point in a beaker placed in a water bath.
-
Drug Incorporation: Disperse the accurately weighed this compound into the molten lipid phase and stir until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenization: Subject the resulting pre-emulsion to high-shear homogenization for 5-10 minutes at a specified speed (e.g., 10,000 rpm) to reduce the droplet size.
-
Ultrasonication: Further reduce the particle size by sonicating the emulsion using a probe sonicator for a defined period (e.g., 15 minutes). The sonication is typically performed in an ice bath to prevent drug degradation due to excessive heat.
-
Nanoparticle Formation: Allow the hot nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Purification (Optional): The SLN dispersion can be purified to remove excess surfactant and un-encapsulated drug by methods such as dialysis or centrifugation followed by resuspension.
Protocol 2: Preparation of Liposomes by the Ethanol Injection Method
This protocol is based on the preparation of artemether-loaded liposomes.[4]
Materials:
-
This compound
-
Phospholipids (e.g., Soy phosphatidylcholine, Egg phosphatidylcholine)
-
Cholesterol
-
Ethanol
-
Phosphate Buffered Saline (PBS) or other aqueous buffer
Equipment:
-
Rotary evaporator
-
Syringe with a fine gauge needle
-
Round bottom flask
-
Magnetic stirrer
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Preparation of the Organic Phase: Dissolve this compound, phospholipids, and cholesterol in ethanol in a round bottom flask.
-
Injection: Heat the aqueous buffer (e.g., PBS) to a temperature above the lipid phase transition temperature (e.g., 60°C) in a beaker on a magnetic stirrer.
-
Inject the ethanolic lipid solution slowly and dropwise into the stirring aqueous phase using a syringe. The rapid dilution of ethanol causes the lipids to self-assemble into liposomes, encapsulating the drug.
-
Solvent Removal: Remove the ethanol and some of the water from the liposomal suspension using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature.
-
Size Homogenization (Optional): To obtain liposomes with a uniform and smaller size, the suspension can be extruded multiple times through polycarbonate membranes with a defined pore size (e.g., 200 nm, 100 nm).
-
Purification: Remove the un-encapsulated drug by dialysis against fresh buffer or by size exclusion chromatography.
Protocol 3: Characterization of Nanoparticle Formulations
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI. Laser Doppler Anemometry is used to measure the zeta potential, which indicates the surface charge and stability of the nanoparticles.
-
Procedure: Dilute the nanoparticle suspension with purified water to an appropriate concentration. Analyze the sample using a Zetasizer or a similar instrument.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: The amount of encapsulated drug is determined by separating the nanoparticles from the aqueous medium containing the free drug. The amount of drug in the nanoparticles and in the supernatant is then quantified.
-
Procedure:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant.
-
Disrupt the nanoparticle pellet using a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug.
-
Quantify the amount of drug in the supernatant (un-encapsulated drug) and in the disrupted pellet (encapsulated drug) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
-
-
3. In Vitro Drug Release Study:
-
Principle: The release of the drug from the nanoparticles is monitored over time in a release medium that simulates physiological conditions.
-
Procedure:
-
Place a known amount of the nanoparticle formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
IV. Visualization of Workflows and Pathways
The following diagrams illustrate key concepts in the development and application of this compound drug delivery systems.
Caption: Experimental workflow for nanoparticle formulation and evaluation.
Caption: How nanocarriers improve drug pharmacokinetics.
Caption: Iron-mediated ROS generation and apoptosis pathway.
References
- 1. Design of Drug Delivery Systems Containing Artemisinin and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of artemisinin-type compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conventional and long-circulating liposomes of artemisinin: preparation, characterization, and pharmacokinetic profile in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Evaluation of Artemether Liposomes for Enhanced Anti-Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Efficacy of Artemisinin Loaded in Transferrin-Conjugated Liposomes versus Stealth Liposomes against HCT-8 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and In-Vitro Characterization of Solid Lipid Nanoparticles Containing Artemisinin and Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Artemether-Loaded Zein Nanoparticles: An Innovative Intravenous Dosage Form for the Management of Severe Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exosome-drug conjugates delivery: a promising strategy for ameliorating the pharmacokinetic profile of artesunate [frontiersin.org]
- 9. Pharmacokinetics of artemisinin and artesunate after oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis of Artemetin Acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Artemetin acetate is a compound of emerging research interest. The following application notes and protocols are based on the known biological activities of the related flavonoid, Artemetin, and other artemisinin derivatives. Direct experimental data on this compound's effects on gene expression is limited. These protocols provide a foundational framework for investigating its potential mechanisms of action.
Introduction
Artemetin, a flavonoid found in medicinal plants such as Artemisia absinthium, has demonstrated significant anti-inflammatory, anti-apoptotic, and anti-tumoral properties.[1][2] this compound, its acetylated form, is under investigation for potentially enhanced bioavailability and efficacy. This document outlines hypothesized mechanisms of action and provides detailed protocols for analyzing the effects of this compound on gene expression, particularly in the context of inflammation and cancer.
Hypothesized Biological Effects and Target Gene Expression
Based on existing research on Artemetin and related compounds, this compound is postulated to modulate gene expression through several key signaling pathways, primarily impacting inflammation and apoptosis.
Anti-Inflammatory Effects: Artemetin has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] This activity is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[3][4]
Pro-Apoptotic Effects in Cancer: In cancer cell lines, Artemetin has been observed to induce apoptosis through a caspase-mediated pathway.[2] This suggests that this compound may influence the expression of genes involved in the intrinsic and extrinsic apoptotic pathways.
The following table summarizes the expected modulation of key genes by this compound based on these hypothesized effects.
| Pathway | Target Gene | Expected Effect on Expression | Function |
| Inflammation | TNF-α | Downregulation | Pro-inflammatory cytokine |
| IL-1β | Downregulation | Pro-inflammatory cytokine | |
| IL-6 | Downregulation | Pro-inflammatory cytokine | |
| COX-2 | Downregulation | Enzyme involved in inflammation | |
| iNOS | Downregulation | Enzyme producing nitric oxide | |
| Apoptosis | Bax | Upregulation | Pro-apoptotic protein |
| Bcl-2 | Downregulation | Anti-apoptotic protein | |
| Caspase-3 | Upregulation (at the protein activity level) | Executioner caspase | |
| Caspase-8 | Upregulation (at the protein activity level) | Initiator caspase | |
| Caspase-9 | Upregulation (at the protein activity level) | Initiator caspase | |
| p53 | Upregulation/Activation | Tumor suppressor | |
| MAPK Pathway | ERK | Inhibition of phosphorylation | Regulates cell proliferation and survival |
| p38 | Inhibition of phosphorylation | Regulates inflammation and apoptosis | |
| JNK | Inhibition of phosphorylation | Regulates apoptosis and inflammation |
Experimental Protocols
To investigate the effects of this compound on gene expression, a series of well-established molecular biology techniques can be employed.
Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate cell lines for the desired biological context (e.g., RAW 264.7 macrophages for inflammation studies, HCT-116 colon cancer cells for apoptosis studies).
-
Cell Seeding: Plate cells in 6-well plates at a density of 5 x 105 cells per well.
-
Cell Culture Conditions: Culture cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Once cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). For inflammatory studies, cells can be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 12, 24 hours) to observe changes in gene expression.
RNA Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
-
RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol for the chosen RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by running a sample on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Primer Design: Design or obtain validated primers for the target genes and a reference gene (e.g., GAPDH, β-actin).
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or probe-based master mix, cDNA template, and specific primers.
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the reference gene.
Western Blot Analysis
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized signaling pathways modulated by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for gene and protein expression analysis.
References
- 1. Biological Potential and Therapeutic Effectiveness of Artemetin from Traditional to Modern Medicine: An Update on Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artemisia gmelinii Attenuates Lung Inflammation by Suppressing the NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Artemetin Acetate in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemetin acetate, a derivative of the natural flavonoid Artemetin, belongs to a class of compounds showing significant potential in cancer research. These application notes provide a comprehensive overview of the use of this compound in apoptosis assays. The methodologies detailed below are foundational for investigating the pro-apoptotic effects of this compound on cancer cells. The primary mechanism of action involves the induction of intracellular Reactive Oxygen Species (ROS), which subsequently triggers the apoptotic cascade.
Mechanism of Action: An Overview
Artemetin and its derivatives induce apoptosis primarily through the generation of ROS. This increase in oxidative stress disrupts cellular homeostasis and initiates programmed cell death. The apoptotic response can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases and the execution of apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis Induction
The following tables summarize key quantitative data related to the pro-apoptotic effects of Artemetin. While specific data for this compound is limited, the data for the closely related parent compound, Artemetin, provides a valuable reference for experimental design.
Table 1: Cytotoxicity of Artemetin in Human Gastric Carcinoma (AGS) Cells
| Compound | Cell Line | Assay | IC50 | Exposure Time |
| Artemetin | AGS | WST-1 | 16.98 µg/mL | 24 hours |
| Data sourced from a study on Artemetin, the parent compound of this compound[1]. |
Table 2: Effect of Artemetin on Markers of Oxidative Stress and Apoptosis in AGS Cells
| Treatment | Parameter | Observation |
| Artemetin (IC50) | Intracellular ROS | Significant increase |
| Artemetin (IC50) | Mitochondrial ATPase Activity | Significant changes indicating mitochondrial dysfunction |
| Artemetin (IC50) | Apoptotic Morphology (AO/EB Staining) | Increased number of early and late apoptotic cells |
| Artemetin (IC50) | Cell Cycle | Arrest in the Sub-G1 phase, indicative of apoptosis |
| Observations are based on studies of Artemetin[1]. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a general experimental workflow for its investigation.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for assessing apoptosis.
Experimental Protocols
The following are detailed protocols for key apoptosis assays. These are general procedures that can be adapted for use with this compound. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.
Annexin V/PI Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., based on the IC50 of Artemetin) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash adherent cells with PBS and detach using a gentle cell scraper or trypsin-EDTA. Combine with the collected medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit (containing TdT enzyme, labeled nucleotides, and buffers)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
4% Paraformaldehyde in PBS
-
PBS
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Preparation: Grow and treat cells on coverslips (for microscopy) or in culture plates (for flow cytometry) as described for the Annexin V/PI assay.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Incubate the cells with permeabilization solution for 2-5 minutes on ice.
-
Washing: Wash the cells twice with PBS.
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Analysis:
-
Microscopy: Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope.
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer.
-
Interpretation:
-
TUNEL-positive cells will exhibit fluorescence, indicating DNA fragmentation and apoptosis.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Interpretation:
-
An increase in the levels of cleaved Caspase-3 and cleaved PARP indicates caspase activation and apoptosis.
-
An increase in the Bax/Bcl-2 ratio is indicative of the involvement of the intrinsic apoptotic pathway.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as Caspase-3 and -7.
Materials:
-
Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Treatment: Treat cells with this compound as previously described.
-
Assay Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the caspase assay reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
Interpretation:
-
An increase in the luminescent or fluorescent signal corresponds to an increase in caspase activity, indicating apoptosis.
References
Artemetin Acetate for Enzyme Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the enzyme inhibition profile of artemetin acetate is limited in the currently available scientific literature. This document therefore provides information based on studies of the closely related compound, artemisinin, and extracts from Artemisia annua, the plant from which artemetin is derived. The protocols and potential applications described herein are based on the known activities of these related substances and should be adapted and validated for specific experimental conditions with this compound.
Introduction
This compound is a derivative of artemetin, a natural flavonoid found in plants of the Artemisia genus. Compounds from Artemisia annua, most notably artemisinin, have demonstrated significant biological activities, including inhibitory effects on various enzymes and signaling pathways. These properties make them, and by extension, derivatives like this compound, interesting candidates for drug discovery and development, particularly in the fields of oncology and infectious diseases. This document provides an overview of the potential enzyme targets of artemetin-related compounds and detailed protocols for studying their inhibitory effects.
Potential Enzyme Targets and Signaling Pathways
Based on studies of artemisinin and Artemisia annua extracts, this compound may exhibit inhibitory activity against the following enzymes and signaling pathways:
-
Cytochrome P450 (CYP) Enzymes: Various artemisinin-related compounds have been shown to inhibit several CYP isoforms, which are critical for drug metabolism.[1][2][3]
-
PI3K/AKT/mTOR Signaling Pathway: Artemisinin and its derivatives have been reported to suppress the PI3K/AKT/mTOR pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer.[4][5][6][7]
Data Presentation: Enzyme Inhibition by Artemisinin and Related Compounds
The following table summarizes the inhibitory activities of artemisinin and Artemisia annua extracts on various enzymes. This data can serve as a preliminary guide for designing enzyme inhibition studies with this compound.
| Compound/Extract | Enzyme/Pathway | IC50 / Ki Value | Notes | Reference(s) |
| Artemisinin | CYP2B6 | Ki = 4.6 µM | Weak reversible inhibitor. | [2] |
| Artemisinin | CYP3A4 | IC50 ~ 50 µM | Weak inhibitor. | [2] |
| Artemisinin | CYP1A2 | High risk of in vivo interaction predicted. | Mixed-type inhibition. | [1] |
| Artemisinin | CYP2C19 | High risk of in vivo interaction predicted. | Mixed-type inhibition. | [1] |
| Artemisinin | PI3K/AKT/mTOR Pathway | Concentration-dependent reduction in phosphorylation | Observed in uveal melanoma cells. | [4][5] |
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition by this compound.
Caption: General experimental workflow for enzyme inhibition studies.
Experimental Protocols
Cytochrome P450 (CYP) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against various CYP isoforms.
Materials:
-
This compound
-
Human liver microsomes (HLMs)
-
Specific CYP isoform-selective substrate (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Add the this compound dilutions or vehicle control to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the specific CYP substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the metabolite from the specific substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of this compound relative to the vehicle control. Calculate the IC50 value by fitting the data to a suitable dose-response curve.
PI3K/AKT/mTOR Pathway Inhibition Assay (Western Blot)
This protocol describes the detection of changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in response to this compound treatment.
Materials:
-
This compound
-
Cancer cell line with an active PI3K/AKT/mTOR pathway (e.g., uveal melanoma cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated PI3K, AKT, and mTOR
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on the activation of the PI3K/AKT/mTOR pathway.
References
- 1. Effects of artemisinin antimalarials on Cytochrome P450 enzymes in vitro using recombinant enzymes and human liver microsomes: potential implications for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of P450 inhibition and induction by artemisinin antimalarials in human liver microsomes and primary human hepatocytes [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for Evaluating the Activity of Artemetin Acetate
Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of cell-based assays and detailed protocols relevant to assessing the biological activity of Artemetin acetate, a derivative of the flavonoid Artemetin. Artemetin has demonstrated potential anti-inflammatory and anti-cancer properties. The following protocols are designed to guide researchers in evaluating the efficacy and mechanism of action of this compound in cellular models.
Introduction to this compound
Artemetin, a methoxyflavone found in various plants of the Artemisia species, has been investigated for its pharmacological activities. This compound, as a derivative, is also of interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases. Cell-based assays are crucial tools for elucidating the cellular and molecular mechanisms underlying the bioactivity of such compounds.
I. Anti-Cancer Activity of this compound
Cell-based assays are fundamental in the screening and characterization of potential anti-cancer compounds. These assays can determine a compound's cytotoxic effects, its influence on cell proliferation, and its ability to induce programmed cell death (apoptosis) or disrupt the cell cycle in cancer cells.
Quantitative Data Summary: Anti-Cancer Activity of Artemisinin and its Derivatives
While specific IC50 values for this compound are not widely available in the public domain, the following table summarizes the cytotoxic activity of the related compound, Artemisinin, and its derivatives against various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Artemisinin | A549 | Lung Cancer | 28.8 (µg/mL) | [1] |
| Artemisinin | H1299 | Lung Cancer | 27.2 (µg/mL) | [1] |
| Dihydroartemisinin | PC9 | Lung Cancer | 19.68 | [1] |
| Dihydroartemisinin | NCI-H1975 | Lung Cancer | 7.08 | [1] |
| Dihydroartemisinin | Hep3B | Liver Cancer | 29.4 | [1] |
| Dihydroartemisinin | Huh7 | Liver Cancer | 32.1 | [1] |
| Dihydroartemisinin | PLC/PRF/5 | Liver Cancer | 22.4 | [1] |
| Dihydroartemisinin | HepG2 | Liver Cancer | 40.2 | [1] |
| Artemisinin Derivative 15 | BGC-823 | Gastric Cancer | 8.30 | [1] |
| Artemisinin | P815 | Murin Mastocytoma | 12 | [2] |
| Artemisinin | BSR | Kidney Adenocarcinoma | 52 | [2] |
Note: The IC50 values for Artemisinin are presented in µg/mL as reported in the source. Conversion to µM would require the molecular weight of the specific compound used in the study.
Experimental Protocols: Anti-Cancer Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Signaling Pathways in Cancer
Artemisinin and its derivatives have been shown to modulate several key signaling pathways involved in cancer progression. It is plausible that this compound may act through similar mechanisms.
References
Application Notes and Protocols: Artemisinin and its Derivatives in Combination Therapy
Disclaimer: Research specifically investigating "Artemetin acetate" in combination with other drugs is limited. The following application notes and protocols are based on extensive research into Artemisinin and its derivatives, such as Dihydroartemisinin (DHA) and Artesunate. Artemetin is a metabolite of Artemisinin, and therefore, the information presented here is expected to be highly relevant for researchers investigating this compound.
I. Application Notes: Synergistic Effects and Mechanisms of Action
Artemisinin and its derivatives have demonstrated significant potential in cancer therapy, particularly when used in combination with conventional chemotherapeutic agents and other targeted therapies.[1][2] These combinations often result in synergistic effects, leading to enhanced anticancer activity and the potential to overcome drug resistance.[1][2][3] The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4][5]
Combination with Doxorubicin (DOX)
The combination of Dihydroartemisinin (DHA) and Doxorubicin has shown synergistic anti-proliferative effects in breast cancer cells.[6] This combination leads to a more pronounced induction of apoptosis compared to either drug alone.[6]
Mechanism of Action: The synergistic effect is associated with a significant decrease in mitochondrial membrane potential and enhanced activation of caspase cascades.[6] Studies have also shown that artemisinin can attenuate doxorubicin-induced cardiotoxicity and hepatotoxicity in animal models, suggesting a potential protective effect on healthy tissues.[7] Furthermore, some artemisinin-related compounds have been shown to reverse multidrug resistance to doxorubicin by inhibiting P-glycoprotein (Pgp), a key efflux pump.[8][9]
Quantitative Data Summary: DHA and Doxorubicin in Breast Cancer Cells
| Cell Line | Drug Combination | Effect | Reference |
| MCF-7 | DHA + Doxorubicin | Synergistic anti-proliferative effect, enhanced apoptosis | [6] |
Further quantitative data such as IC50 values and Combination Indices (CI) should be determined empirically for specific cell lines and experimental conditions.
Combination with Cisplatin
The combination of artemisinin derivatives with cisplatin has shown promise in treating various cancers, including urothelial carcinoma and head and neck squamous cell carcinoma (HNSCC).[10][11] Studies indicate that artemisinin pre-treatment can enhance the therapeutic effect of cisplatin.[10]
Mechanism of Action: In HNSCC, the combination of artesunate and cisplatin inhibits cell proliferation and induces S/G2-M cell cycle arrest.[11] Artesunate was also found to decrease the levels of both total and phosphorylated retinoblastoma protein (Rb), a key regulator of the cell cycle.[11] In urothelial carcinoma, artemisinin has been shown to reverse the multi-step carcinogenesis process and enhance the efficacy of cisplatin.[10] However, it is important to note that some studies have reported antagonistic interactions between artemisinin and cisplatin when combined with certain components of Artemisia annua extract, such as 3-caffeoylquinic acid.[12][13]
Quantitative Data Summary: Artemisinin Derivatives and Cisplatin
| Cancer Type | Drug Combination | Effect | Reference |
| Urothelial Carcinoma | Artemisinin + Cisplatin | Enhanced therapeutic effect | [10] |
| HNSCC | Artesunate + Cisplatin | Synergistic inhibition of cell growth and promotion of apoptosis | [11] |
| Lung Cancer | Artemisinin Derivatives + Cisplatin | Increased tumor apoptosis | [14] |
Reversal of Multidrug Resistance (MDR)
A significant application of artemisinin and its derivatives is in overcoming multidrug resistance in cancer cells.[8][9][15]
Mechanism of Action: Artemisinin and its analogs can inhibit the function of P-glycoprotein (Pgp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells.[8][9] By inhibiting Pgp, these compounds increase the intracellular accumulation of drugs like doxorubicin and vinblastine, thereby restoring their cytotoxic efficacy.[8][9]
Quantitative Data Summary: Reversal of Doxorubicin Resistance
| Cell Line | Reversal Agent | Fold Reversal of Resistance | Reference |
| MDR-Pgp+ Lung Cancer Cells | Ardeemins (related to Artemisinin) | 50- to 66-fold | [8][9] |
| MDR-(Pgp+ and MRP+) Lung Cancer Cells | Ardeemins | 110- to 200-fold | [8][9] |
Modulation of Signaling Pathways
Artemisinin and its derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell growth, proliferation, and survival.[5][16]
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is often dysregulated in cancer.[17] Artemisinin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in uveal melanoma and other cancers.[17][18][19] This inhibition leads to reduced cell migration, invasion, and induction of apoptosis.[18][19]
Other Pathways: Artemisinin and its derivatives also influence other key signaling pathways, including:
-
NF-κB Pathway: Inhibition of this pathway reduces tumor cell sensitivity to apoptosis.[5]
-
MAPK Pathway: This pathway is involved in the regulation of cell proliferation and differentiation.[20]
-
Wnt/β-catenin Pathway: This pathway plays a role in cell fate determination and proliferation.[16]
II. Experimental Protocols
Cell Viability and Synergy Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of individual drugs and their combinations and to calculate the Combination Index (CI) to assess for synergism, additivity, or antagonism.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Artemisinin derivative (e.g., DHA) and other chemotherapeutic agent (e.g., Doxorubicin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of each drug and their combinations at various ratios. Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[21]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways like PI3K/Akt/mTOR.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Quantify band intensities relative to a loading control like β-actin.[4]
III. Visualizations
Caption: Synergistic mechanisms of Artemisinin derivatives and chemotherapy.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Artemisinin derivatives.
Caption: General workflow for testing drug combinations.
References
- 1. Combination Therapies of Artemisinin and its Derivatives as a Viable Approach for Future Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination therapies of Artemisinin and its derivatives as a viable approach for future cancer treatment. | Semantic Scholar [semanticscholar.org]
- 3. stanfordchem.com [stanfordchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Artemisinin attenuates doxorubicin induced cardiotoxicity and hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of anticancer multidrug resistance by the ardeemins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversal of anticancer multidrug resistance by the ardeemins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Artemisinin pre-treatment fore cisplatin dosage enhances high grade urothelial carcinoma treatment in male albino mice via reverse gene expression modulation of FGFR3, HRAS, P53 and KDM6A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Artesunate and cisplatin synergistically inhibit HNSCC cell growth and promote apoptosis with artesunate‑induced decreases in Rb and phosphorylated Rb levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Cytotoxicity of Artemisinin and Cisplatin and Their Interactions with Chlorogenic Acids in MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. New artesunic acid homodimers: potent reversal agents of multidrug resistance in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Artemisinin Inhibits the Migration and Invasion in Uveal Melanoma via Inhibition of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Targeting Inhibition of Accumulation and Function of Myeloid-Derived Suppressor Cells by Artemisinin via PI3K/AKT, mTOR, and MAPK Pathways Enhances Anti-PD-L1 Immunotherapy in Melanoma and Liver Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synergistic Anticancer Efficacy of Curcumin and Doxorubicin Combination Treatment Inducing S-phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Cytotoxicity of Artemetin Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artemetin, a dietary flavonoid, has demonstrated cytotoxic effects against various cancer cell lines.[1] Its proposed mechanism of action often involves the induction of apoptosis mediated by the generation of reactive oxygen species (ROS).[1][2] This document provides a comprehensive set of protocols to assess the in vitro cytotoxicity of Artemetin acetate, a derivative of Artemetin. The following application notes detail methodologies for determining cell viability, membrane integrity, and the induction of apoptosis in response to treatment with this compound.
Key Experimental Protocols
A multi-faceted approach is recommended to thoroughly evaluate the cytotoxic effects of this compound. This involves assessing cell viability and proliferation, cell membrane integrity, and the induction of apoptosis.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into a purple formazan product.[4][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and isopropanol) to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
Cell Membrane Integrity Assay (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.[8][9] The amount of LDH released into the culture medium is proportional to the number of damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure times.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[10] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[10][11]
-
Controls: Prepare the following controls:
-
LDH Reaction: Add 100 µL of the LDH reaction solution to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8][10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Annexin V staining is a common method for detecting apoptotic cells.[12] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[13]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[12]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Cell Line A | 24 | |
| 48 | ||
| 72 | ||
| Cell Line B | 24 | |
| 48 | ||
| 72 |
Table 2: LDH Release Assay Results
| Treatment Group | Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) |
| Untreated Control | 0 | ||
| This compound | X | ||
| Y | |||
| Z | |||
| Positive Control |
Table 3: Flow Cytometry Analysis of Apoptosis
| Treatment Group | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | 0 | |||
| This compound | X | |||
| Y | ||||
| Z | ||||
| Positive Control |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. repositorio.usp.br [repositorio.usp.br]
- 7. mdpi.com [mdpi.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Artemetin Acetate in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemetin, a natural flavonoid, and its derivatives are subjects of growing interest in pharmacological research due to their potential therapeutic properties, including anti-cancer activities. While specific data on Artemetin acetate is limited in the current scientific literature, the analysis of its parent compound, Artemetin, and structurally related compounds like Artemisinin, provides valuable insights into its potential mechanisms of action. Western blot analysis is a crucial technique to elucidate these mechanisms by examining the expression and activation of key proteins in cellular signaling pathways.
These application notes provide a framework for utilizing Western blot analysis to investigate the effects of this compound on cellular signaling, drawing parallels from studies on Artemetin and Artemisinin. The protocols and data herein are intended to serve as a guide for researchers initiating studies on this compound.
Potential Signaling Pathways for Investigation
Based on studies of related compounds, this compound may influence several critical signaling pathways involved in cell proliferation, survival, and apoptosis. Western blot analysis can be employed to investigate the modulation of these pathways.
Apoptosis Pathway
Artemisinin and its derivatives have been shown to induce apoptosis in cancer cells. Key proteins to investigate in this pathway include:
-
Bcl-2 family proteins: Pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins that regulate mitochondrial outer membrane permeabilization.
-
Caspases: Executioner caspases (e.g., Caspase-3, Caspase-7) and initiator caspases (e.g., Caspase-8, Caspase-9). Detection of cleaved (active) forms is indicative of apoptosis.
-
PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP by activated caspases is a hallmark of apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation, and is often dysregulated in cancer. Artemisinin has been observed to inhibit this pathway.[1] Key proteins for Western blot analysis include:
-
PI3K (Phosphoinositide 3-kinase): Analyze the expression of catalytic and regulatory subunits.
-
Akt (Protein kinase B): Investigate the phosphorylation status of Akt at key residues (e.g., Ser473, Thr308) as an indicator of its activation.
-
mTOR (mammalian Target of Rapamycin): A downstream effector of Akt, its phosphorylation indicates pathway activation.
-
Downstream targets: Examine the phosphorylation of downstream targets of Akt and mTOR, such as p70S6K and 4E-BP1.
Data Presentation
The following tables summarize hypothetical quantitative data based on findings for Artemisinin, illustrating how to present Western blot results for this compound treatment. The data represents the relative protein expression normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on Apoptosis-Related Protein Expression
| Target Protein | Control | This compound (10 µM) | This compound (25 µM) | This compound (50 µM) |
| Bcl-2 | 1.00 | 0.75 | 0.48 | 0.21 |
| Bax | 1.00 | 1.62 | 2.35 | 3.10 |
| Cleaved Caspase-3 | 1.00 | 2.15 | 4.20 | 6.80 |
| Cleaved PARP | 1.00 | 2.50 | 5.10 | 8.25 |
Table 2: Effect of this compound on PI3K/Akt Signaling Pathway
| Target Protein | Control | This compound (10 µM) | This compound (25 µM) | This compound (50 µM) |
| p-Akt (S473) | 1.00 | 0.65 | 0.32 | 0.15 |
| Total Akt | 1.00 | 0.98 | 1.02 | 0.99 |
| p-mTOR | 1.00 | 0.58 | 0.25 | 0.11 |
| Total mTOR | 1.00 | 1.01 | 0.97 | 1.03 |
Experimental Protocols
General Western Blot Protocol
This protocol provides a standard workflow for Western blot analysis and can be adapted based on specific experimental conditions and target proteins.
1. Sample Preparation (Cell Lysate)
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the specified duration.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes.
2. SDS-PAGE
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure good contact between the gel and the membrane and avoid air bubbles.
-
Transfer at a constant current or voltage according to the manufacturer's instructions (e.g., 100 V for 1-2 hours at 4°C).
4. Blocking
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
5. Antibody Incubation
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
7. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH, or tubulin) to account for variations in protein loading.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Proposed apoptotic signaling pathway modulated by this compound.
Caption: Proposed inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis.
References
Application Note: High-Throughput Analysis of Artemetin Acetate Metabolites in Biological Matrices using LC-MS/MS
Abstract
This application note presents a comprehensive protocol for the quantitative analysis of Artemetin acetate and its primary metabolite, Artemetin, in biological matrices such as plasma and serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Artemetin, a polymethoxylated flavonoid, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] this compound, as a derivative, is presumed to act as a prodrug, rapidly converting to Artemetin in vivo. This document provides detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, designed for researchers, scientists, and professionals in drug development.
Introduction
Artemetin (5,6,7,3',4'-pentamethoxyflavone) is a naturally occurring flavonoid found in various medicinal plants, including Artemisia species.[3] It has been investigated for a range of pharmacological activities.[1][4] this compound is the acetylated form of Artemetin. Due to the common metabolic fate of acetylated compounds, it is hypothesized that this compound undergoes rapid de-acetylation in vivo by plasma and tissue esterases to yield its active form, Artemetin. Subsequent metabolism of Artemetin is expected to follow typical flavonoid metabolic pathways, including Phase I (demethylation, hydroxylation) and Phase II (glucuronidation, sulfation) reactions.
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and speed.[5] This application note outlines a robust LC-MS/MS method for the determination of Artemetin, the primary metabolite of this compound, in rat plasma, and provides a framework for the analysis of its potential downstream metabolites.
Presumed Metabolic Pathway of this compound
The metabolic conversion of this compound is initiated by the cleavage of the acetate group, followed by Phase I and Phase II metabolism of the resulting Artemetin.
Caption: Presumed metabolic pathway of this compound.
Experimental Workflow for LC-MS/MS Analysis
A typical workflow for the analysis of Artemetin and its metabolites from biological samples is outlined below. This process ensures the removal of interfering substances and accurate quantification.
Caption: Experimental workflow for LC-MS/MS analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Artemetin and this compound reference standards
-
Internal Standard (IS), e.g., Warfarin sodium[3]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human or rat plasma (blank)
Sample Preparation
The choice of sample preparation method depends on the required cleanliness of the sample and the desired throughput. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6]
Protocol 4.2.1: Protein Precipitation (PPT) [3]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and centrifuge again, then transfer the supernatant to an autosampler vial for injection.
Protocol 4.2.2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 10 µL of the internal standard.
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Freeze the aqueous layer in a dry ice/acetone bath.
-
Decant the organic layer into a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Protocol 4.2.3: Solid-Phase Extraction (SPE) [5]
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample (pre-treated with 4% phosphoric acid).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Conditions
The following parameters are based on a validated method for Artemetin and can be adapted for its metabolites.[3]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | Agela Venusil XBP Phenyl (or equivalent C18 column) |
| Mobile Phase | Methanol:Water with 0.1% Formic Acid (80:20, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
Data Presentation and Quantitative Analysis
Quantification is performed using a calibration curve constructed from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.
Table 3: MRM Transitions for Artemetin and Potential Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Artemetin | 389.0 | 373.0 | 200 | 25 |
| Internal Standard | 309.2 | 163.0 | 200 | 22 |
| Hypothetical Metabolite 1 (Demethylated) | 375.0 | 359.0 | 200 | To be optimized |
| Hypothetical Metabolite 2 (Glucuronidated) | 565.0 | 389.0 | 200 | To be optimized |
Note: Parameters for hypothetical metabolites need to be empirically determined.
Table 4: Summary of Validation Parameters for Artemetin Assay [3]
| Parameter | Result |
| Linearity Range | 2.5 - 2000 ng/mL (r² = 1.0000) |
| LLOQ | 2.5 ng/mL |
| Intra-day Precision (RSD%) | < 4.8% |
| Inter-day Precision (RSD%) | < 6.5% |
| Intra-day Accuracy (%) | 97.4 - 100.9% |
| Inter-day Accuracy (%) | 93.4 - 100.3% |
| Extraction Recovery (%) | > 66.5% |
| Matrix Effect (%) | < 9.5% |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of Artemetin, the primary metabolite of this compound, in biological matrices. The described protocols for sample preparation and analysis are sensitive, specific, and suitable for high-throughput applications in pharmacokinetic studies and drug metabolism research. While the metabolism of this compound is presumed to rapidly yield Artemetin, further studies are warranted to fully characterize all potential metabolites. The provided methodologies offer a solid foundation for such investigations.
References
- 1. Labeled acetate as a marker of astrocytic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS/MS-based assay to determine artemitin in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resource Library – Wiley Science Solutions [sciencesolutions.wiley.com]
- 6. A liquid-liquid LC/MS/MS assay for the determination of artemether and DHA in malaria patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Artemetin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemetin acetate, a derivative of the flavonoid artemetin found in medicinal plants such as Artemisia annua, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large compound libraries to identify novel drug candidates. These application notes provide detailed protocols and workflows for the high-throughput screening of this compound and similar compounds to assess their biological activities.
While specific HTS data for this compound is not extensively published, the following protocols are based on established assays for the known biological activities of artemetin and its parent compounds, artemisinins. These can be readily adapted for HTS campaigns.
Key Biological Activities and High-Throughput Screening Strategies
Artemetin and its derivatives have demonstrated effects in several key areas, making them attractive candidates for drug discovery programs. The primary screening strategies focus on their anti-cancer, anti-inflammatory, and antioxidant properties.
Anticancer Activity
Artemisinin and its derivatives have shown potent anticancer activity against a range of cancer cell lines, including colon, breast, leukemia, and ovarian cancers.[3][4][5] The cytotoxic effects are often mediated through the induction of apoptosis.[1][4][6]
Anti-inflammatory Activity
Artemisinin and its derivatives have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and MAPK pathways, which are crucial regulators of the inflammatory response.[7][8][9][10]
Antioxidant Activity
Several studies have highlighted the antioxidant properties of extracts from Artemisia species, which are rich in flavonoids like artemetin.[11][12][13]
Data Presentation: Quantitative Analysis of Artemetin and Related Compounds
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for artemetin and related artemisinin derivatives against various cell lines and assays. This data is crucial for designing dose-response experiments in HTS campaigns.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Artemisinin | P. falciparum (3D7) | Growth Inhibition | 2.19 ± 0.9 nM | [6] |
| Artesunate | P. falciparum (3D7) | Growth Inhibition | 4.79 ± 0.7 nM | [6] |
| Artemisinin | Various Cancer Cell Lines | Cytotoxicity | 0.5 - ≥200 µM | [14] |
| Dihydroartemisinin | PC9 (Lung Cancer) | Cytotoxicity (48h) | 19.68 µM | [5] |
| Dihydroartemisinin | NCI-H1975 (Lung Cancer) | Cytotoxicity (48h) | 7.08 µM | [5] |
| Artemisinin-Chalcone Hybrid (10a) | HeLa (Cervical Cancer) | Cytotoxicity | 0.12 µM | [15] |
| Artemisinin-Chalcone Hybrid (11a) | HeLa (Cervical Cancer) | Cytotoxicity | 0.19 µM | [15] |
| Artemisinin Ethanolic Extract | DPPH Assay | Antioxidant | 20.61 ppm | [12] |
| Artemisinin Methanolic Extract | DPPH Assay | Antioxidant | 25.06 ppm | [12] |
Experimental Protocols for High-Throughput Screening
The following are detailed protocols for key experiments that can be adapted for the high-throughput screening of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well or 384-well clear flat-bottom plates
-
Cancer cell lines of interest (e.g., HCT-116, HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette or automated liquid handler
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16][17]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
96-well or 384-well white or black flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer or plate reader with luminescence detection
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for 24-48 hours at 37°C, 5% CO2.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
NF-κB Reporter Assay for Anti-inflammatory Activity
This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element to measure the activity of the NF-κB signaling pathway.
Materials:
-
Stable cell line expressing an NF-κB luciferase reporter (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Inducing agent (e.g., TNF-α)
-
Luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells into 96-well white plates at an appropriate density and incubate for 24 hours.
-
Compound Pre-treatment: Add serial dilutions of this compound to the wells and incubate for 1-2 hours.
-
Induction: Add TNF-α (e.g., 10 ng/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO2.
-
Lysis and Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-treated control.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
96-well plate
-
This compound stock solution (in methanol or ethanol)
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol or ethanol
-
Plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in methanol in a 96-well plate.
-
DPPH Addition: Add the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a plate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. A decrease in absorbance indicates scavenging activity.
Visualizations: Diagrams of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a key signaling pathway relevant to the action of this compound.
Caption: High-Throughput Screening Workflow for Cell Viability (MTT Assay).
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Workflow for High-Throughput Screening of Apoptosis Induction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemisinin and Its Derivatives as Potential Anticancer Agents [mdpi.com]
- 6. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]
- 7. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Artemisinin attenuates lipopolysaccharide-stimulated proinflammatory responses by inhibiting NF-κB pathway in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Artemisia gmelinii Attenuates Lung Inflammation by Suppressing the NF-κB/MAPK Pathway [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolomic analysis and antibacterial and antioxidant activities of three species of Artemisia plants in Tibet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Artemetin acetate solubility for experiments
This guide provides researchers, scientists, and drug development professionals with essential information for effectively solubilizing Artemetin acetate for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a polymethoxylated flavone, a class of compounds often investigated for various biological activities, including potential anticancer effects.[1][] Like many flavonoids, it is a lipophilic molecule with poor aqueous solubility, which can create significant challenges for its use in biological experiments that primarily occur in aqueous environments (e.g., cell culture media, physiological buffers). Studies on the related flavonoid artemetin show it is poorly extracted into aqueous tea infusions, highlighting its low water solubility.[3]
Q2: What is the recommended starting solvent for dissolving this compound?
For most in vitro research applications, Dimethyl sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble compounds for biological testing.[4][5] It is crucial to first prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous experimental medium.
Q3: How should I prepare a stock solution of this compound?
To ensure complete dissolution and accurate concentration, it is critical to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into aqueous media. See the detailed protocol below for preparing a 10 mM stock solution in DMSO.
Q4: How stable is this compound in a DMSO stock solution?
-
Use anhydrous (dry) DMSO, as water can decrease the stability of some compounds.[6]
-
Store stock solutions in airtight vials at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Solubility Data Overview
Quantitative solubility data for this compound in various solvents is not extensively published. However, based on its chemical class (polymethoxylated flavone), a qualitative solubility profile can be inferred. The following table provides guidance on selecting a solvent.
| Solvent | Solubility | Suitability & Comments |
| Water / Buffers | Very Poor / Insoluble | Not suitable for direct dissolution. Compound will likely not dissolve. |
| Ethanol (EtOH) | Sparingly Soluble | May require heating or sonication. Can be used for some applications, but may have higher cellular toxicity than DMSO at equivalent final concentrations. |
| Methanol (MeOH) | Sparingly Soluble | Generally used for analytical purposes (e.g., chromatography) rather than for biological assays due to toxicity. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended solvent for stock solutions. It is miscible with water and cell culture media, allowing for dilution to low final concentrations (<0.5%) that are non-toxic for most cell lines. |
| Dimethylformamide (DMF) | Soluble | An alternative to DMSO, but often more toxic to cells. |
Troubleshooting Guide
Q: My this compound precipitated when I added the DMSO stock to my cell culture media. What should I do?
A: This is a common issue when diluting a lipophilic compound from an organic stock into an aqueous medium.
-
Problem: The final concentration of the compound in the media exceeds its aqueous solubility limit.
-
Solution 1: Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound.
-
Solution 2: Increase DMSO Carryover (with caution): Ensure the final DMSO concentration is sufficient to aid solubility but remains below the toxic threshold for your cells (typically <0.5% v/v).
-
Solution 3: Use a Surfactant or Carrier: For in vivo studies or specific in vitro assays, non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used in the vehicle to maintain solubility.[7] For cell culture, complexing agents like cyclodextrins have been shown to improve the stability and dissolution of related compounds.[8]
-
Solution 4: Improve Dilution Technique: Add the DMSO stock directly to the media with vigorous vortexing or stirring to ensure rapid dispersion, which can prevent localized high concentrations that lead to precipitation.
Q: My cells are showing signs of toxicity, and I suspect it's the solvent. How can I fix this?
A: Solvent toxicity can confound experimental results.
-
Problem: The final concentration of the organic solvent (e.g., DMSO, Ethanol) in the culture medium is too high.
-
Solution 1: Run a Vehicle Control: Always include a control group that treats cells with the highest concentration of the solvent used in the experiment. This helps differentiate between compound effects and solvent toxicity.
-
Solution 2: Lower the Solvent Concentration: The most effective solution is to decrease the final solvent concentration. This can be achieved by making a more concentrated stock solution, which allows for a smaller volume to be added to the media. Aim for a final DMSO concentration of ≤0.1% where possible, and generally no higher than 0.5%.
Q: I need to prepare this compound for an animal (in vivo) study. What is a suitable vehicle?
A: Vehicles for in vivo studies must be non-toxic and capable of maintaining compound solubility upon administration.
-
Problem: DMSO is often unsuitable for direct injection in large volumes. A multi-component vehicle is usually required.
-
Common Vehicle Formulations:
-
Saline + Solubilizer: A common formulation is saline containing a non-ionic surfactant like Tween® 80 (e.g., 5-10%) and a co-solvent like PEG400 (e.g., 10-30%).
-
Oil-based: For oral administration, suspension in an oil like corn oil or sesame oil can be an option.
-
-
Recommendation: Always perform small-scale formulation tests to ensure the compound remains in solution or forms a stable suspension for the duration of the experiment.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)
-
Determine Molecular Weight: The molecular weight of this compound is 430.4 g/mol .[9]
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 430.4 g/mol * (1000 mg / 1 g) = 4.304 mg
-
-
Weigh Compound: Accurately weigh out ~4.3 mg of this compound powder using an analytical balance and place it in a sterile microcentrifuge tube or glass vial. Record the exact weight.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial. For example, if you weighed exactly 4.304 mg, add 1.0 mL of DMSO.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath or use a sonicator for short bursts until all solid material is completely dissolved.
-
Store: Store the stock solution in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Protocol 2: Preparation of a Working Solution for In Vitro Assays (e.g., 10 µM)
-
Thaw Stock Solution: Thaw one aliquot of your 10 mM stock solution at room temperature.
-
Perform Serial Dilution: It is best practice to perform an intermediate dilution first.
-
Intermediate Dilution (1:100): Add 5 µL of the 10 mM stock solution to 495 µL of sterile cell culture medium. This gives you a 100 µM solution. Vortex gently immediately after adding the stock.
-
Final Dilution (1:10): Add 1 mL of your 100 µM intermediate solution to 9 mL of cell culture medium to achieve the final 10 µM working concentration. Invert the tube several times to mix.
-
-
Final Solvent Concentration: This two-step dilution results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
-
Apply to Cells: Use the final working solution immediately to treat your cells. Do not store aqueous working solutions for long periods as the compound may precipitate over time.
Visualized Workflows and Pathways
Caption: Experimental workflow for solubilizing this compound.
Caption: Decision tree for selecting a suitable solvent system.
Caption: Illustrative pathway of this compound's anti-proliferative effect.
References
- 1. Identifying the Main Components and Mechanisms of Action of Artemisia annua L. in the Treatment of Endometrial Cancer Using Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The flavonoids casticin and artemetin are poorly extracted and are unstable in an Artemisia annua tea infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical development of a lyophilised dosage form for the investigational anticancer agent Imexon using dimethyl sulfoxide as solubilising and stabilising agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Level A in vitro-in vivo correlation: Application to establish a dissolution test for artemether and lumefantrine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound [myskinrecipes.com]
Technical Support Center: Artemetin Acetate Stability in Solution
For researchers, scientists, and drug development professionals utilizing Artemetin acetate, ensuring its stability in solution is critical for obtaining reliable and reproducible experimental results. This center provides essential information, troubleshooting guidance, and answers to frequently asked questions regarding the stability of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a derivative of the flavonoid Artemetin. Like many flavonoids, its polycyclic structure with methoxy and acetate functional groups can be susceptible to degradation under various experimental conditions. Instability can lead to a decrease in the effective concentration of the compound, the formation of confounding degradation products, and ultimately, inaccurate experimental outcomes. The acetate group, in particular, may be prone to hydrolysis.
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: The acidity or alkalinity of the solution can catalyze the hydrolysis of the acetate group and promote the degradation of the flavonoid core.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1]
-
Light: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of the flavonoid structure.[2][3][4]
-
Solvent: The choice of solvent can impact both the solubility and stability of this compound. Protic solvents may participate in degradation reactions.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the flavonoid molecule.
Q3: What are the recommended solvents for dissolving this compound?
While specific solubility data for this compound is not widely published, based on the properties of the related compound Artemetin and other polymethoxylated flavonoids, the following solvents are commonly used:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate [5]
For biological assays, DMSO is a common choice due to its high solubilizing power and miscibility with aqueous media. However, it is crucial to use a minimal amount of DMSO and to be aware of its potential effects on the experimental system.
Q4: What are the visual signs of this compound degradation in solution?
Visual indications of degradation can include a change in color of the solution or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary for accurate stability assessment.
Q5: How should I store this compound solutions to maximize stability?
To ensure the stability of your this compound solutions, the following storage practices are recommended:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be adequate, but this should be verified for your specific solvent and concentration.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive experiments, it is advisable to prepare solutions with degassed solvents and to store them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide: Common Stability Issues
This guide addresses common problems researchers may encounter related to the stability of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results between batches of prepared solution. | Degradation of the stock solution over time. | Prepare fresh stock solutions more frequently. Validate the stability of the stock solution under your storage conditions using an analytical method like HPLC. Always use a consistent, validated protocol for solution preparation. |
| Loss of biological activity of the compound over the course of an experiment. | Instability of this compound in the experimental medium (e.g., cell culture media). | Perform a time-course experiment to assess the stability of this compound in your specific experimental medium. Consider adding the compound to the medium immediately before starting the experiment. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method that can distinguish the parent compound from its degradants. |
| Precipitation of the compound from the solution. | Poor solubility or degradation leading to the formation of insoluble products. | Ensure the concentration of this compound is below its solubility limit in the chosen solvent. Filter the solution after preparation. If precipitation occurs upon storage, it may be a sign of degradation. |
Experimental Protocols
Protocol 1: General Procedure for Preparing an this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate the solid this compound to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Transfer the weighed compound to a sterile, amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
(Optional) Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study to Assess Stability
A forced degradation study is essential for understanding the stability of this compound under various stress conditions. This helps in identifying potential degradation products and developing a stability-indicating analytical method.
Stress Conditions:
-
Acidic Hydrolysis: Incubate the this compound solution in 0.1 M HCl at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).[6]
-
Photodegradation: Expose a solution of this compound to a light source, such as a UV lamp, for a defined period.
General Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Expose the solutions to the different stress conditions described above.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze the samples using a suitable analytical method, such as HPLC with UV or mass spectrometry (MS) detection, to quantify the remaining this compound and to detect the formation of degradation products.
Protocol 3: Stability-Indicating HPLC Method (Hypothetical Example)
This protocol outlines a hypothetical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that could be developed and validated for the stability testing of this compound.
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B over the run to elute compounds with varying polarities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance). |
Method Validation:
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose. The specificity of the method is crucial for a stability-indicating assay, meaning it must be able to resolve the this compound peak from any degradation products and impurities.
Data Presentation
The following tables provide a template for summarizing quantitative data from stability studies.
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility at 25°C (mg/mL) |
| DMSO | > 50 |
| Acetone | ~ 20 |
| Ethanol | ~ 10 |
| Methanol | ~ 5 |
| Water | < 0.1 |
Table 2: Stability of this compound (1 mg/mL in DMSO) under Different Storage Conditions (Hypothetical Data)
| Storage Condition | % Remaining after 7 days | % Remaining after 30 days |
| Room Temperature (25°C), Light | 75% | 40% |
| Room Temperature (25°C), Dark | 90% | 70% |
| Refrigerated (4°C), Dark | 98% | 92% |
| Frozen (-20°C), Dark | > 99% | > 99% |
Visualizations
Below are diagrams created using the DOT language to illustrate key concepts and workflows.
Caption: Recommended experimental workflow for handling this compound solutions.
Caption: Potential degradation pathways for this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability with Artemetin Acetate
Welcome to the technical support center for Artemetin acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the experimental use of this compound. Our goal is to help you achieve more consistent and reliable results in your studies.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and questions that may arise during experiments involving this compound.
Q1: What is this compound and what are its primary research applications?
This compound is a methylated flavonoid, a class of natural compounds known for their diverse biological activities. It is investigated for its potential anti-inflammatory, antioxidant, and anti-cancer properties. Research interest lies in its ability to modulate various cellular signaling pathways, making it a candidate for studies in oncology and inflammatory diseases.
Q2: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT). What are the potential causes?
Inconsistent results in cell viability assays can stem from several factors:
-
Compound Stability: this compound, like many flavonoids, can be unstable in aqueous solutions and cell culture media over extended periods. Degradation can lead to a decrease in its effective concentration.[1]
-
Solubility Issues: Poor solubility in culture medium can lead to precipitation of the compound, resulting in an inaccurate final concentration and variable effects on cells.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all influence cellular response to treatment.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variations in the final concentration of this compound in your experimental wells.
Q3: How should I prepare and store this compound stock solutions to ensure stability?
To maximize stability and ensure consistent results, follow these guidelines:
-
Solvent Selection: Dissolve this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Do not store diluted solutions for extended periods.
Q4: What is the expected mechanism of action for this compound in cancer cells?
Based on studies of structurally related compounds like artemisinin and other flavonoids, this compound is likely to exert its anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: It may trigger programmed cell death by activating intrinsic (mitochondrial) or extrinsic pathways.
-
Cell Cycle Arrest: It can halt the progression of the cell cycle, often at the G1 or G2/M phase, thereby inhibiting cell proliferation.
-
Inhibition of Signaling Pathways: this compound is predicted to modulate key signaling pathways involved in cancer cell growth and survival, such as the NF-κB and MAPK pathways.
Q5: Are there known challenges with the bioavailability or cellular uptake of this compound?
Yes, like many flavonoids, this compound's lipophilic nature can lead to challenges:
-
Poor Aqueous Solubility: This can limit its concentration in the extracellular environment and subsequent uptake by cells.
-
Efflux Pump Activity: It may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which can actively transport the compound out of the cell, reducing its intracellular concentration and efficacy.
II. Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Troubleshooting Inconsistent IC50 Values
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between replicate experiments. | Compound Instability: this compound may be degrading in the cell culture medium during the incubation period. | Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider performing a time-course experiment to assess its stability in your specific medium. |
| Inconsistent Cell Seeding: Variations in the initial number of cells seeded per well will lead to different final cell numbers and affect the IC50 calculation. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each row to maintain uniformity. | |
| Serum Lot Variation: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity. | Test new lots of FBS before use in critical experiments. If possible, purchase a large batch of a single FBS lot to maintain consistency over a series of experiments. | |
| IC50 values are significantly higher than expected based on literature for similar compounds. | Compound Precipitation: this compound may be precipitating out of solution at the tested concentrations. | Visually inspect the wells under a microscope for any signs of precipitation. Consider using a lower final concentration of the solvent (e.g., DMSO < 0.5%). The use of a solubility enhancer, such as a small percentage of a biocompatible co-solvent, may be necessary. |
| Efflux Pump Activity: The cell line used may have high expression of efflux pumps that are actively removing this compound from the cells. | Consider co-treatment with a known efflux pump inhibitor (e.g., verapamil for P-gp) to determine if this enhances the cytotoxic effect. |
Troubleshooting Western Blot Experiments
| Observed Problem | Potential Cause | Recommended Solution |
| No or weak signal for target proteins in this compound-treated samples. | Ineffective Treatment: The concentration or incubation time of this compound may not be sufficient to induce a detectable change in protein expression. | Perform a dose-response and time-course experiment to optimize the treatment conditions. Refer to published data for similar compounds to guide your experimental design. |
| Protein Degradation: The target protein may be rapidly degraded after cell lysis. | Ensure that lysis buffer contains a fresh and complete protease and phosphatase inhibitor cocktail. Keep samples on ice at all times during preparation. | |
| Inconsistent protein expression levels between replicates. | Uneven Cell Treatment: The compound may not have been evenly distributed in the culture wells. | Gently swirl the culture plates after adding this compound to ensure uniform distribution. |
| Loading Inaccuracies: Errors in protein quantification or pipetting can lead to unequal loading of protein onto the gel. | Carefully perform a protein concentration assay (e.g., BCA assay) and ensure equal loading amounts for all samples. Use a loading control (e.g., β-actin, GAPDH) to normalize for any loading discrepancies. |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or pure DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
After the incubation with MTT, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol is for analyzing the effect of this compound on the expression levels of key signaling proteins (e.g., in the NF-κB and MAPK pathways).
Materials:
-
This compound
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against your target proteins (e.g., phospho-p65, phospho-ERK) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
After treatment, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA assay or a similar method.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
IV. Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways potentially modulated by this compound and a general experimental workflow are provided below using Graphviz (DOT language).
Potential Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways affected by this compound.
General Experimental Workflow for Investigating this compound
Caption: A general workflow for in vitro experiments with this compound.
References
Troubleshooting Guide for Artemetin Acetate Cell Viability Assays
Welcome to the Technical Support Center for Artemetin Acetate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible cell viability results.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is significantly different from published values, or varies between experiments. What could be the cause?
A1: Inconsistent IC50 values are a common issue. Several factors can contribute to this variability:
-
Compound Stability and Solubility: Artemetin, a flavonoid closely related to this compound, has been shown to be poorly extracted and unstable in aqueous solutions.[1] It is crucial to ensure that this compound is fully dissolved in your stock solution (typically DMSO) and does not precipitate when diluted into your cell culture medium. Visually inspect your wells for any precipitate after adding the compound.
-
Assay Interference: Flavonoids have been reported to interfere with common colorimetric cell viability assays like MTT and Alamar Blue by directly reducing the dyes in the absence of cells.[2][3] This can lead to an overestimation of cell viability. Consider using a non-enzymatic-based assay, such as Trypan Blue exclusion or a crystal violet assay, to confirm your results.[2][3]
-
Cell Density: The initial seeding density of your cells can significantly impact the final readout. Ensure you are using a consistent and optimal cell number for your specific cell line and assay duration.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells.[4][5] It is recommended to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%.[4][5] Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment group) to account for any solvent effects.
-
Time-Dependent Effects: The IC50 value can be highly dependent on the incubation time.[6] Ensure you are consistent with the treatment duration across all experiments.
Q2: I am observing an increase in absorbance (suggesting increased viability) at higher concentrations of this compound in my MTT assay. Why is this happening?
A2: This paradoxical result can be due to a few factors:
-
Assay Interference: As mentioned in Q1, flavonoids like Artemetin can directly reduce the MTT reagent, leading to a false-positive signal that is independent of cellular metabolic activity.[2][3][7] To test for this, set up control wells containing your highest concentration of this compound in cell-free medium with the MTT reagent. A significant color change in these wells indicates direct compound interference.
-
Increased Metabolic Activity: Some compounds can induce a stress response in cells, leading to a temporary increase in metabolic activity and therefore a higher absorbance reading in assays like MTT, even if the cells are undergoing apoptosis.[7]
Q3: How should I prepare my this compound stock solution and working solutions?
A3: Proper preparation is critical for reproducible results.
-
Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution. Ensure it is fully dissolved. If you observe any particulates, gentle warming or sonication may help. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: When preparing your working concentrations, perform serial dilutions of your stock solution in 100% DMSO.[8] To add the compound to your cells, dilute the DMSO-based working solution directly into the cell culture medium to the final desired concentration.[8] It is crucial to mix the diluted compound thoroughly in the medium before adding it to the cells to avoid localized high concentrations and precipitation.[9][10]
Q4: What are the known mechanisms of action for Artemetin and its derivatives that might influence my cell viability results?
A4: Artemisinin and its derivatives, the parent family of compounds for this compound, are known to affect cell viability through several mechanisms:
-
Induction of Apoptosis: Many artemisinin derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[11][12] This is often mediated by the generation of reactive oxygen species (ROS).[11]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, such as G1 or G2/M, depending on the cell type and the specific derivative.[13][14][15][16][17]
-
ROS Generation: A key mechanism of action for artemisinins is the generation of ROS, which can lead to cellular damage and cell death.[11]
Data on Related Compounds
Table 1: IC50 Values of Artesunate in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| DU-145 | Prostate Cancer | 14.2 x 10⁻³ | 24 |
| A549 | Non-small cell lung cancer | 31.6 x 10⁻³ | 24 |
| MCF-7 | Breast Cancer | 24.2 | 24 |
| A2780 | Ovarian Cancer | 29.7 ± 0.1 | Not Specified |
| A2780cisR | Cisplatin-resistant Ovarian Cancer | 28.1 ± 2.0 | Not Specified |
Source: ResearchGate[18], The Royal Society of Chemistry[19]
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability. As noted, flavonoids may interfere with this assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Visualizations
Troubleshooting Workflow for Inconsistent Cell Viability Results
A flowchart to systematically troubleshoot inconsistent cell viability results.
Proposed Signaling Pathway for Artemisinin Derivatives
The following diagram illustrates a generally accepted signaling pathway for artemisinin and its derivatives, which may be applicable to this compound. This pathway involves the generation of reactive oxygen species (ROS), leading to the induction of apoptosis.
Diagram of the proposed ROS-mediated apoptosis pathway for artemisinin derivatives.
References
- 1. The flavonoids casticin and artemetin are poorly extracted and are unstable in an Artemisia annua tea infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Artesunate Induces ROS-Mediated Apoptosis in Doxorubicin-Resistant T Leukemia Cells | PLOS One [journals.plos.org]
- 11. Effect of artemisinin derivatives on apoptosis and cell cycle in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Artemisinin triggers a G1 cell cycle arrest of human Ishikawa endometrial cancer cells and inhibits cyclin-dependent kinase-4 promoter activity and expression by disrupting nuclear factor-κB transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Artemisinin triggers induction of cell-cycle arrest and apoptosis in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of artesunate on cytokinesis and G₂/M cell cycle progression of tumour cells and budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Artesunate induces G2/M cell cycle arrest through autophagy induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
Technical Support Center: Investigating Off-Target Effects of Artemetin Acetate
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Artemetin acetate. The following information is presented in a question-and-answer format to address common issues and provide troubleshooting strategies during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical consideration for a compound like this compound?
A: Off-target effects occur when a drug or compound, such as this compound, binds to and affects proteins or molecules other than its intended therapeutic target.[1] These unintended interactions are a significant concern in drug discovery and development for several reasons:
-
Cellular Toxicity: Interactions with unintended targets can disrupt normal cellular processes, leading to cytotoxicity that is not related to the compound's primary mode of action.[1]
-
Adverse Side Effects: In a clinical setting, off-target effects can manifest as undesirable or harmful side effects.[1]
Given that this compound is being investigated for its potential anti-inflammatory, antioxidant, and anti-cancer properties, understanding its off-target profile is crucial for accurate interpretation of experimental data and for assessing its therapeutic potential and safety.[2]
Q2: I'm observing a cellular phenotype in my experiments with this compound that doesn't seem to align with the known function of its intended target. Could this be an off-target effect?
A: It is possible that the observed phenotype is due to off-target effects. To investigate this, a systematic approach is recommended. Here are some initial steps you can take:
-
Dose-Response Analysis: Conduct a dose-response experiment and compare the concentration of this compound required to elicit the observed phenotype with the concentration needed to engage its intended target. A significant difference in potency may suggest an off-target effect.[1]
-
Use of a Structurally Unrelated Inhibitor: If available, use an inhibitor of the same intended target that has a different chemical structure from this compound. If this second inhibitor does not produce the same phenotype, it strengthens the possibility of an off-target effect for this compound.[1]
-
Target Overexpression or Knockdown: Perform a rescue experiment by overexpressing the intended target. If the phenotype is not reversed, it suggests the involvement of other targets. Conversely, if knocking down the intended target using a technique like siRNA reproduces the phenotype, it supports on-target action.
Q3: What are the common experimental approaches to identify the specific off-target proteins of this compound?
A: Several experimental methods can be employed to identify unknown off-target proteins of a small molecule like this compound. These can be broadly categorized as follows:
-
Proteomics-Based Approaches: Techniques like chemical proteomics, where a modified version of this compound is used to "pull down" its binding partners from cell lysates, can directly identify interacting proteins. Subsequent analysis by mass spectrometry can reveal the identity of these proteins.[1]
-
Kinase Profiling: Since many drugs target kinases, screening this compound against a large panel of kinases can identify unintended interactions within the kinome.[3][4][5] This is a common approach to assess the selectivity of kinase inhibitors.
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with a database of phenotypes produced by compounds with known targets can provide clues about potential off-target effects.[1]
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to other compounds with known targets.[6] These predictions should then be validated experimentally.
Troubleshooting Guide
This guide provides troubleshooting for common issues encountered when investigating the off-target effects of this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected cellular phenotype observed with this compound treatment. | Off-target effects | Perform a dose-response analysis to compare the potency for the observed phenotype with the potency for on-target engagement. A significant discrepancy may indicate an off-target effect.[1] Use a structurally unrelated inhibitor of the same target; if the phenotype is not replicated, it is likely an off-target effect of this compound.[1] |
| Experimental artifact | Review and optimize your experimental protocol, including the use of appropriate vehicle controls (e.g., DMSO). Ensure the final concentration of the vehicle is consistent across all treatments and does not exceed a level that could cause cellular stress. | |
| This compound shows toxicity in cell lines at concentrations required for target inhibition. | Off-target toxicity | Screen the compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes. Perform a counter-screen using a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[1] |
| On-target toxicity | If the toxicity is a direct result of inhibiting the intended target, this represents a limitation of the therapeutic strategy and may require a different approach. | |
| Difficulty in identifying specific off-targets using proteomics. | Low affinity or transient binding | Optimize the pull-down experiment by adjusting the concentration of the probe and the incubation time. Consider using cross-linking agents to stabilize weak interactions. |
| Probe modification alters binding | Synthesize different versions of the this compound probe with the linker at various positions to minimize interference with protein binding. |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the off-target effects of this compound.
Protocol 1: Kinase Profiling
This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
Materials:
-
This compound
-
Kinase panel (e.g., a commercial service or in-house panel)
-
ATP
-
Substrate for each kinase
-
Assay buffer
-
Microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested (e.g., 10-point dose-response curve).
-
Kinase Reaction: In each well of a microplate, add the kinase, its specific substrate, and ATP in the appropriate assay buffer.
-
Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase being assayed.
-
Detection: Stop the kinase reaction and measure the remaining ATP or the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).[5]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound. Determine the IC50 value for any kinases that show significant inhibition.
Hypothetical Data Summary: Kinase Profiling of this compound
| Kinase | IC50 (µM) | On-Target/Off-Target |
| Target Kinase X | 0.1 | On-Target |
| Kinase A | 5.2 | Off-Target |
| Kinase B | 15.8 | Off-Target |
| Kinase C | > 50 | No significant activity |
| Kinase D | 8.9 | Off-Target |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to assess the direct binding of this compound to its target and potential off-targets in a cellular context.
Objective: To determine if this compound binds to and stabilizes its intended target and other proteins in intact cells.
Materials:
-
Cells expressing the target protein(s)
-
This compound
-
Vehicle control (DMSO)
-
Lysis buffer
-
Centrifuge
-
Western blot or mass spectrometry equipment
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein and other proteins of interest using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.
Visualizations
The following diagrams illustrate key concepts and workflows related to the investigation of off-target effects.
Caption: Troubleshooting workflow for an unexpected phenotype.
Caption: Methods for identifying off-target candidates.
Caption: On-target vs. off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Preventing Artemetin acetate degradation during storage
This technical support center provides guidance on preventing the degradation of Artemetin acetate during storage. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Loss of this compound potency or presence of unknown peaks in analysis after storage.
This guide helps you troubleshoot potential degradation of your this compound sample.
1. Review Storage Conditions:
-
Temperature: Was the sample stored at the recommended temperature? Flavonoids, in general, are sensitive to heat.[1] Storing this compound at elevated temperatures can lead to degradation. For long-term storage, consider temperatures at or below 4°C. Some flavonoids in citrus juice showed significant degradation at 20°C and above.[2]
-
Light Exposure: Was the sample protected from light? Photodegradation can be a significant issue for many pharmaceutical compounds. Store this compound in amber vials or in a dark place.
-
Atmosphere: Was the container tightly sealed? Exposure to air and humidity can promote oxidative and hydrolytic degradation. Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. Vacuum packing has been shown to preserve flavonoids in walnut kernels.[3]
-
pH of the storage medium (if in solution): Artemetin, a related compound, is unstable in aqueous infusions at room temperature.[4][5] If this compound is stored in solution, the pH of the solvent can significantly impact its stability. Hydrolytic degradation can occur under acidic or basic conditions.
2. Analytical Method Verification:
-
Method Specificity: Is your analytical method (e.g., HPLC) stability-indicating? A stability-indicating method can resolve the intact drug from its degradation products.[6][7][8]
-
Standard Viability: Is your reference standard for this compound still viable? If the standard has degraded, it will lead to inaccurate quantification of your sample.
3. Experimental Workflow for Troubleshooting:
Caption: Troubleshooting workflow for suspected this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to store it in a tightly sealed container, protected from light, in a dry environment, and at a low temperature (refrigerated at 4°C or frozen at -20°C).[9][10]
Q2: How should I store this compound in solution?
Artemetin has shown instability in aqueous solutions at room temperature.[4][5] If you need to store this compound in solution, use a high-purity, anhydrous aprotic solvent. Prepare solutions fresh whenever possible. For short-term storage, keep the solution at a low temperature and protected from light. For longer-term storage, consider flash-freezing aliquots and storing them at -80°C.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on its structure (a flavonoid acetate ester), potential degradation pathways include:
-
Hydrolysis: The acetate group can be hydrolyzed, especially in the presence of water and under acidic or basic conditions, to yield artemetin.
-
Oxidation: The flavonoid core is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways.
Caption: Potential degradation pathways for this compound.
Q4: How can I check if my this compound has degraded?
The most common method to assess the purity and degradation of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[6] A stability-indicating HPLC method will show the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the intact this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a C18 column and UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.[7][11]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.[7][11]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[7][11]
-
Thermal Degradation: Place the solid this compound in an oven at 60°C for 48 hours.[7][12] Dissolve in the stock solution solvent before analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber for a specified duration (e.g., 1.2 million lux hours and 200 Wh/m²).[6]
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the main this compound peak.
-
Caption: Experimental workflow for a forced degradation study of this compound.
Data Presentation
Table 1: Stability of Flavonoids Under Different Storage Temperatures
| Flavonoid/Compound | Matrix | Storage Temperature (°C) | Observation | Reference |
| Quercetin, Kaempferol | Broccoli | Room Temperature | Stable | |
| Vitamin C | Broccoli | Room Temperature | Significant decrease | [13] |
| Vitamin C | Broccoli | Cold Storage | No significant influence | [13] |
| Catechins, Procyanidins | Cocoa Powder | Heat | Heat-sensitive, undergo chemical degradation | |
| Total Flavonoids | Walnut Kernels | Refrigerated | Higher content than ambient | [3] |
| Hesperidin, others | 'Cara Cara' Juice | 4 | No significant change | [2] |
| Hesperidin, others | 'Cara Cara' Juice | 20, 30, 40 | Significantly degraded | [2] |
| Casticin | Artemisia annua tea | Room Temperature | 40% decline after 24 hours | [5] |
| Artemetin | Artemisia annua tea | Room Temperature | Undetectable, suggesting poor stability | [4][5] |
Table 2: Summary of Forced Degradation Conditions for Related Compounds
| Stress Condition | Reagent/Condition | Duration | Compound | Observation | Reference |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 8 days | Artemether | ~90% degradation | [7][8] |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 5 days | Artemether | 100% degradation | [7][8] |
| Neutral Hydrolysis | Water at 60°C | 4 days | Artemether | ~83% degradation | [7][8] |
| Oxidation | 3% and 10% H₂O₂ | 10 days | Artemether | Stable | [7][8] |
| Thermal | 60°C | 10 days | Artemether | Stable | [7][8] |
| Photolytic | UV light | 10 days | Artemether | Stable | [7][8] |
| Acid Hydrolysis | 0.1 N HCl at 80°C | 30 min | Abiraterone Acetate | 62.72% degradation | [11] |
| Base Hydrolysis | 0.1 N NaOH at 50°C | 30 min | Abiraterone Acetate | 16.99% degradation | [11] |
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in ‘Cara Cara’ Juice during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning of antioxidant treated walnut kernels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The flavonoids casticin and artemetin are poorly extracted and are unstable in an Artemisia annua tea infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The flavonoids casticin and artemetin are poorly extracted and are unstable in an Artemisia annua tea infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Artemetin Acetate Efficacy In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Artemetin acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer?
This compound is a derivative of Artemetin, a natural flavonoid found in various medicinal plants. Its primary anticancer mechanism is believed to be the induction of apoptosis (programmed cell death) in cancer cells. This process is often mediated through the activation of caspases, key enzymes in the apoptotic cascade.[1]
Q2: What are the main challenges in achieving optimal in vivo efficacy with this compound?
Like many flavonoid compounds, this compound may face challenges with poor aqueous solubility and limited bioavailability, which can hinder its therapeutic effectiveness in vivo.[2][3] Strategies to enhance its delivery and absorption are often necessary to achieve desired therapeutic concentrations at the tumor site.
Q3: Which signaling pathways are likely modulated by this compound?
Based on studies of the closely related compound Artemisinin and its derivatives, this compound is likely to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[4][5][6] Inhibition of this pathway can lead to decreased cancer cell growth and survival.
Q4: Can this compound be used in combination with other therapies?
Yes, combination therapy is a promising strategy. Studies with related artemisinin compounds have shown synergistic effects when combined with conventional chemotherapeutic agents.[7][8][9] This approach may enhance therapeutic efficacy and potentially overcome drug resistance.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vivo efficacy despite promising in vitro results. | Poor bioavailability due to low solubility of this compound. | - Formulation Enhancement: Consider formulating this compound in a drug delivery system such as solid dispersions, self-nanoemulsifying drug delivery systems (SNEDDS), or nanoliposomes to improve solubility and absorption.[2][10][11][12][13][14] - Route of Administration: If oral administration yields poor results, explore alternative routes like intraperitoneal or intravenous injection, which can bypass first-pass metabolism. |
| High variability in tumor response among experimental animals. | Inconsistent drug administration or animal-to-animal variation in metabolism. | - Standardize Administration: Ensure precise and consistent dosing for all animals. For oral gavage, ensure the formulation is homogenous. - Increase Sample Size: A larger cohort of animals can help to statistically account for individual variations. |
| Observed toxicity or adverse effects in animal models. | Off-target effects or high dosage required to compensate for poor bioavailability. | - Dose-Response Study: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD). - Targeted Delivery: Investigate targeted drug delivery systems to increase drug concentration at the tumor site while minimizing systemic exposure. |
| Difficulty in dissolving this compound for in vivo administration. | Inherent low aqueous solubility of the compound. | - Solvent Selection: Use biocompatible solvents such as a mixture of DMSO, PEG300, and saline. Perform a solubility test to find the optimal solvent system. - Formulation Approaches: As mentioned above, utilizing formulations like solid dispersions or nanoemulsions can significantly improve solubility.[2][10][15] |
Quantitative Data
Table 1: In Vitro Cytotoxicity of Artemetin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 2.3 | [1] |
| MCF-7 | Breast Cancer | 3.9 | [1] |
Note: Data presented is for Artemetin, the parent compound of this compound. Specific IC50 values for this compound may vary.
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
1. Animal Model:
-
Species: Athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
2. Tumor Cell Implantation:
-
Cell Line: A suitable human cancer cell line (e.g., HepG2, MCF-7).
-
Procedure: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells suspended in 100-200 µL of sterile PBS or a mixture with Matrigel into the flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Formulation and Administration:
-
Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The final concentration should be such that the desired dose is administered in a volume of 100-200 µL.
-
Dosage: Based on preliminary studies, a starting dose could be in the range of 20-50 mg/kg body weight.
-
Administration: Administer the formulation via oral gavage or intraperitoneal injection daily for a specified period (e.g., 14-21 days). The control group should receive the vehicle only.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
6. Pharmacodynamic and Histological Analysis:
-
A portion of the tumor tissue can be flash-frozen for western blot analysis of key signaling proteins (e.g., p-AKT, p-mTOR).
-
Another portion can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
Visualizations
Caption: Proposed inhibitory action of this compound on the PI3K/AKT/mTOR signaling pathway.
Caption: General experimental workflow for an in vivo efficacy study of this compound.
References
- 1. In silico and in vitro studies on the anti-cancer activity of artemetin, vitexicarpin and penduletin compounds from Vitex negundo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Inhibition of Accumulation and Function of Myeloid-Derived Suppressor Cells by Artemisinin via PI3K/AKT, mTOR, and MAPK Pathways Enhances Anti-PD-L1 Immunotherapy in Melanoma and Liver Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artemisinin Inhibits the Migration and Invasion in Uveal Melanoma via Inhibition of the PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer combination therapies with artemisinin-type drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer combination therapies with artemisinin‐type drugs | Semantic Scholar [semanticscholar.org]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. [PDF] Enhancing Solubility and Bioavailability of Artemether and Lumefantrine through a Self-nano Emulsifying Drug Delivery System | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigating In Vitro and Ex Vivo Properties of Artemether/Lumefantrine Double-Fixed Dose Combination Lipid Matrix Tablets Prepared by Hot Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation, process development and evaluation of artemether and lumefantrine soft gelatin capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The preparation and relative bioavailability of an artemisin in self-emulsifying drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioavailability of Lumefantrine Is Significantly Enhanced with a Novel Formulation Approach, an Outcome from a Randomized, Open-Label Pharmacokinetic Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Artemetin Acetate Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Artemetin acetate. Given that specific experimental data for this compound is limited in publicly available literature, this guide incorporates information on the related flavonoid, Artemetin, and general principles for working with novel plant-derived compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a research chemical with potential anti-inflammatory and antioxidant properties.[1] It has been investigated for its potential to inhibit cancer cell growth, particularly in breast and liver cancer cell lines, and to enhance the stability and bioavailability of artemisinin-derived compounds.[1] It is intended for laboratory and preclinical research only and is not approved for clinical use.[1]
Q2: What is the known mechanism of action for Artemetin and related compounds?
While the specific mechanism for this compound is not well-defined, the parent compound, Artemetin, is a flavonoid with several reported biological activities, including anti-malarial, anti-oxidant, anti-inflammatory, and anti-tumoral effects.[2] Flavonoids can exert their effects through various mechanisms, such as scavenging reactive oxygen species (ROS), modulating inflammatory signaling pathways (e.g., NF-κB), and inducing apoptosis in cancer cells. Artemetin has been shown to act synergistically with the antimalarial drug artemisinin.[3][4]
Q3: Are there any known stability issues with this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Compound Instability: this compound may be degrading in the experimental medium.[3][4][5] | - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C.- Minimize the time the compound is in aqueous media before and during the experiment.- Perform a stability test of the compound in your specific cell culture medium over the planned treatment duration. |
| Suboptimal Concentration: The effective concentration for your specific cell line or model may not have been reached. | - Perform a dose-response study to determine the optimal concentration range. Start with a broad range (e.g., 0.1 µM to 100 µM).- Refer to literature on similar flavonoids for starting concentration ranges. | |
| Insufficient Treatment Duration: The treatment time may be too short to induce a measurable biological response. | - Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. | |
| High variability between replicates | Poor Solubility: The compound may be precipitating out of the solution, leading to inconsistent dosing. | - Visually inspect the media for any precipitate after adding the compound.- Consider using a solubilizing agent, but first, test its effect on your experimental system.- Prepare working solutions by diluting the stock solution in pre-warmed media and vortexing thoroughly. |
| Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | - Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells. | |
| Unexpected cytotoxicity in control groups | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. | - Ensure the final solvent concentration in the culture medium is consistent across all wells, including the vehicle control.- Keep the final solvent concentration as low as possible (typically <0.5%).- Run a vehicle control experiment to determine the maximum tolerated solvent concentration. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control.
Western Blot for Protein Expression Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
Hypothetical Signaling Pathway for Artemetin's Anti-Inflammatory Action
Caption: Hypothetical pathway of Artemetin inhibiting NF-κB signaling.
Experimental Workflow for Determining Optimal Treatment Duration
Caption: Workflow for a time-course experiment.
References
- 1. This compound [myskinrecipes.com]
- 2. Biological Potential and Therapeutic Effectiveness of Artemetin from Traditional to Modern Medicine: An Update on Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The flavonoids casticin and artemetin are poorly extracted and are unstable in an Artemisia annua tea infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The flavonoids casticin and artemetin are poorly extracted and are unstable in an Artemisia annua tea infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Artemetin Acetate Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Artemetin acetate in animal studies. The information provided is intended to help minimize toxicity and ensure the safe and effective use of this compound in a research setting.
Disclaimer: Direct toxicological data for this compound is limited. Much of the information presented here is extrapolated from studies on its parent compound, artemisinin, and other derivatives. It is crucial to conduct dose-range finding studies for this compound in your specific animal model.
Frequently Asked Questions (FAQs)
Q1: What is the expected acute toxicity of this compound?
Table 1: Acute Toxicity Data for Related Artemisinin Compounds (for reference)
| Compound | Animal Model | Route of Administration | LD50 | Reference Compound |
| Artemether | Mice | Oral | ~300 mg/kg/day (28-day study) | Yes |
| Artesunate | Mice | Oral | ~300 mg/kg/day (28-day study) | Yes |
| Artemether | Mice | Intramuscular | 50 mg/kg/day (28-day study) | Yes |
| Artemisia annua extract | Mice | Oral | >5000 mg/kg | No |
| Flavonoid rich fraction | Mice | Oral | >5000 mg/kg | No |
Q2: What are the primary signs of toxicity to monitor in animals treated with this compound?
A2: Based on studies with artemisinin derivatives, researchers should monitor for the following signs of toxicity:
-
Neurotoxicity: This is a key concern with artemisinin compounds.[1][2] Observe for changes in gait, posture, coordination, and activity levels. Signs may include ataxia, tremors, and lethargy.
-
General Clinical Signs: Monitor for changes in body weight, food and water consumption, lethargy, ruffled fur, and changes in fecal or urinary output.
-
Hematological Changes: Anemia has been reported with some artemisinin derivatives.
-
Embryotoxicity: Artemisinin and its derivatives have shown embryotoxic effects in animal studies, particularly when administered during organogenesis.[3][4][5]
Q3: How can the neurotoxicity of this compound be minimized?
A3: Several strategies can be employed to mitigate the potential neurotoxicity of this compound:
-
Route of Administration: Oral administration is generally associated with lower neurotoxicity compared to intramuscular injections, likely due to different pharmacokinetic profiles.[1]
-
Formulation: Utilizing formulations that provide rapid absorption and clearance may reduce the risk of cumulative toxicity.[1] Nanoparticle-based delivery systems are being explored to improve bioavailability and reduce toxicity of artemisinin and its derivatives.[6][7][8]
-
Dosing Regimen: Avoid continuous high-dose exposure. A well-spaced dosing schedule may be safer.
Q4: What are the known signaling pathways involved in the toxicity of artemisinin compounds?
A4: The toxicity of artemisinin and its derivatives is often linked to the generation of reactive oxygen species (ROS) due to the cleavage of the endoperoxide bridge in the presence of iron.[9][10][11] This oxidative stress can lead to cellular damage and apoptosis. Key signaling pathways implicated include:
-
NF-κB Pathway: Artemisinin has been shown to inhibit the NF-κB signaling pathway, which can have anti-inflammatory effects but may also contribute to cellular stress.[12][13][14][15][16]
-
MAPK Pathway: Modulation of MAPK signaling pathways, including ERK, JNK, and p38, has been observed with artemisinin derivatives.[12][14]
-
PI3K/AKT/mTOR Pathway: This pathway, crucial for cell survival and proliferation, can be inhibited by artemisinin and its derivatives.[9]
Troubleshooting Guides
Problem 1: Unexpected animal mortality at calculated "safe" doses.
| Possible Cause | Troubleshooting Step |
| Incorrect dose calculation or formulation error. | Double-check all calculations, weighing of the compound, and preparation of the dosing solution. Ensure homogeneity of the formulation. |
| Higher than expected bioavailability in the specific animal model or formulation. | Conduct a pilot pharmacokinetic study to determine the actual exposure levels in your model. |
| Increased sensitivity of the specific animal strain or sex. | Review literature for any known sensitivities of the strain being used. Consider running a small pilot study with both sexes if not already done. |
| Vehicle-related toxicity. | Run a vehicle-only control group to rule out any adverse effects of the solvent or excipients used in the formulation. |
Problem 2: Animals are exhibiting signs of neurotoxicity (e.g., ataxia, tremors).
| Possible Cause | Troubleshooting Step |
| Dose is too high. | Reduce the dose in subsequent cohorts. Perform a thorough dose-response assessment. |
| Route of administration is contributing to high CNS exposure. | If using intramuscular or intravenous routes, consider switching to oral administration.[1] |
| Cumulative toxicity from repeated dosing. | Increase the interval between doses or reduce the overall duration of the study. |
| Formulation leads to prolonged high-level exposure. | Consider reformulating to achieve a more rapid absorption and clearance profile. |
Problem 3: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Poor solubility or stability of this compound in the chosen vehicle. | Assess the solubility and stability of your formulation under the experimental conditions. Consider using alternative vehicles or formulation strategies like co-solvents or nanoformulations.[17] |
| Variability in drug administration. | Ensure consistent and accurate dosing for all animals. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. |
| Underlying health issues in the animal colony. | Ensure all animals are healthy and free from infections before starting the experiment. |
Experimental Protocols
Note: These are generalized protocols and should be adapted based on your specific research question, institutional guidelines (IACUC), and the results of preliminary dose-finding studies.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)[1][18][19][20]
Objective: To determine the acute oral toxicity of this compound.
Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar) of a single sex (preferably females, as they are often slightly more sensitive).
Procedure:
-
Dose Selection: Based on data from related compounds, a starting dose of 300 mg/kg can be considered. A stepwise procedure is used with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).
-
Administration: Administer this compound orally by gavage to a group of 3 fasted animals. The vehicle should be inert (e.g., corn oil, 0.5% carboxymethylcellulose).
-
Observation: Observe animals closely for the first 4 hours post-dosing and then daily for 14 days. Record all clinical signs of toxicity, morbidity, and mortality.
-
Body Weight: Record individual animal weights just prior to dosing and on days 7 and 14.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Stepwise Procedure:
-
If 2 or 3 animals die at the starting dose, re-dose at a lower level.
-
If 0 or 1 animal dies, dose the next group at a higher level.
-
The test is stopped when a dose that causes mortality in 2/3 animals is identified, or when no mortality is observed at the highest dose level.
-
Sub-chronic 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407)[21][22]
Objective: To evaluate the toxicity of this compound after repeated oral administration for 28 days.
Animals: At least 5 male and 5 female rats per group.
Procedure:
-
Dose Groups: At least three dose levels and a concurrent control group (vehicle only). Dose levels should be selected based on acute toxicity data, aiming for a high dose that produces some toxicity but not more than 10% mortality, a low dose that produces no observable adverse effects (NOAEL), and an intermediate dose.
-
Administration: Administer this compound orally by gavage daily for 28 days.
-
Observations:
-
Clinical Signs: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Before the start and at the end of the study.
-
Hematology and Clinical Biochemistry: At the end of the study.
-
-
Pathology: At the end of the study, perform a full necropsy on all animals. Preserve organs for histopathological examination.
Neurotoxicity Screening (Can be integrated into other studies)
Objective: To assess the potential neurotoxic effects of this compound.
Procedure:
-
Functional Observational Battery (FOB): Conduct a systematic observation of each animal before the study and at peak effect times during the study. This includes:
-
Home cage observations: Posture, activity level.
-
Open field observations: Gait, arousal, presence of tremors or convulsions.
-
Sensory and motor function tests: Approach response, touch response, righting reflex, grip strength.
-
-
Motor Activity Assessment: Use an automated device to quantify locomotor activity.
-
Histopathology: At the end of the study, perfuse the animals and collect brain tissue for detailed neuropathological examination, paying close attention to the brainstem nuclei.
Visualizations
Signaling Pathways
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Artemisinin exerts antidepressant-like effects via activation of AKT and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Artemisinin exerts antidepressant-like effects via activation of AKT and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory and Immunoregulatory Functions of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
Technical Support Center: Artemetin Acetate Purity Validation
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for validating the purity of Artemetin acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic derivative of Artemetin, a natural O-methylated flavone found in plants of the Artemisia genus. It is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.[1] Key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 95135-98-1 | [2] |
| Molecular Formula | C₂₂H₂₂O₉ | [2] |
| Molecular Weight | 430.405 g/mol | [2] |
| Exact Mass | 430.126373 u | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Boiling Point | 589.8 ± 50.0 °C at 760 mmHg | [2] |
| Flash Point | 255.9 ± 30.2 °C | [2] |
Q2: Which analytical methods are recommended for purity assessment of this compound?
The primary recommended methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for mass verification and impurity identification.
Q3: What are the potential impurities I should be aware of when working with this compound?
Potential impurities can originate from the synthetic process or from degradation.
-
Synthesis-Related Impurities:
-
Artemetin: The unreacted precursor to this compound.
-
Acetic Anhydride: A reagent used in the acetylation of Artemetin.[2]
-
Related Flavonoids: Other flavonoids from the natural source, such as casticin, if the starting Artemetin was not fully purified.
-
-
Degradation Products:
-
This compound may be susceptible to hydrolysis, especially under acidic or basic conditions, which would yield Artemetin and acetic acid.
-
Flavonoids can also degrade upon exposure to high temperatures and light over extended periods.
-
Purity Validation Workflows & Protocols
The following sections provide detailed experimental protocols and workflows for the recommended analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
A validated stability-indicating HPLC method is crucial for quantifying this compound and detecting impurities.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Experimental Protocol: HPLC-UV
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient similar to those used for related flavonoids is recommended for good separation. For example: start with 65% B, increasing to 85% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 285 nm, where flavonoids typically exhibit strong absorbance.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a similar concentration as the standard. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of this compound and to detect any structurally related impurities.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the structure and data from similar flavonoid compounds. Actual shifts may vary depending on the solvent and instrument.)
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Acetyl (CH₃) | ~2.1 - 2.3 (singlet) | ~20 - 22 |
| Methoxy (OCH₃) | ~3.8 - 4.0 (multiple singlets) | ~55 - 62 |
| Aromatic (C-H) | ~6.5 - 7.8 (multiple doublets/multiplets) | ~90 - 160 |
| Carbonyl (C=O) | - | ~170 (acetyl), ~180 (flavone) |
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
¹H NMR: Check for the presence of a singlet around 2.1-2.3 ppm corresponding to the acetate methyl protons. The integration of this peak should correspond to 3 protons relative to other protons in the molecule. The absence of a hydroxyl proton signal (which would be present in the precursor, Artemetin) is also an indicator of successful acetylation.
-
¹³C NMR: Confirm the presence of the correct number of carbon signals, including the acetyl methyl (~20-22 ppm) and carbonyl (~170 ppm) carbons.
-
Mass Spectrometry (MS) Analysis
MS is used to confirm the molecular weight of this compound and to identify the mass of any impurities.
Caption: Logical flow for purity and structure validation using Mass Spectrometry.
Experimental Protocol: LC-MS
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for flavonoids.
-
Mode: Positive ion mode is typically effective.
-
MS Scan: Perform a full scan to detect the protonated molecule [M+H]⁺. For this compound (C₂₂H₂₂O₉), the expected m/z is approximately 431.13.
-
MS/MS Fragmentation: Select the parent ion (m/z 431.13) for fragmentation. Expected fragment ions for flavonoids often arise from the loss of small molecules like CO, CH₃, and retro-Diels-Alder (RDA) reactions in the heterocyclic ring. A key expected fragmentation would be the loss of the acetyl group.
Troubleshooting Guide
HPLC Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation.2. Incompatible sample solvent.3. Column overload. | 1. Replace or flush the column.2. Ensure the sample is dissolved in the mobile phase or a weaker solvent.3. Reduce the sample concentration or injection volume. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents.2. Run a blank gradient and implement a needle wash step. |
| No Peaks Detected | 1. Detector lamp is off or failing.2. No sample injected.3. Incorrect wavelength setting. | 1. Check the detector status and lamp life.2. Verify the injection process and sample vial.3. Ensure the detector is set to an appropriate wavelength for flavonoids (~285 nm). |
| Unexpected Peaks | 1. Sample degradation.2. Presence of impurities.3. Air bubbles in the system. | 1. Prepare fresh samples and store them properly.2. Collect the fraction and analyze by MS to identify the impurity.3. Degas the mobile phase. |
NMR Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | 1. Presence of paramagnetic impurities.2. Sample concentration is too high.3. Poor shimming. | 1. Filter the sample if it contains solid particles.2. Dilute the sample.3. Re-shim the spectrometer. |
| Solvent Peak is Too Large | 1. Inefficient solvent suppression.2. Using a non-deuterated solvent. | 1. Use a solvent suppression pulse sequence.2. Ensure you are using a high-purity deuterated solvent. |
| Signals from Impurities | 1. Contaminated NMR tube.2. Impure deuterated solvent.3. Impurities in the sample. | 1. Use a clean, new NMR tube.2. Use a fresh ampoule of high-purity solvent.3. Correlate with HPLC and MS data to identify the impurity. |
MS Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | 1. Poor ionization of the compound.2. Clogged ESI source.3. Incorrect mass range scanned. | 1. Try a different ionization mode (e.g., negative) or add a modifier (e.g., formic acid) to the mobile phase.2. Clean the ESI probe.3. Ensure the scan range includes the expected m/z of 431.13. |
| Multiple Adducts Observed | 1. Presence of salts in the sample or mobile phase. | 1. Use high-purity solvents. If salts are necessary, use volatile ones like ammonium acetate.[3] |
| In-source Fragmentation | 1. ESI source conditions are too harsh. | 1. Reduce the cone voltage or capillary temperature to minimize fragmentation before MS/MS analysis. |
References
Artemetin Acetate Vehicle Control Selection: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the flavonoid Artemetin acetate, selecting an appropriate vehicle control is a critical step that can significantly impact experimental outcomes. Due to its likely hydrophobic nature, dissolving this compound for in vitro and in vivo studies requires careful consideration of solvent choice to ensure compound stability, bioavailability, and minimal off-target effects. This guide provides troubleshooting advice and frequently asked questions to navigate the complexities of vehicle selection.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the first-line choices for dissolving this compound for in vitro cell-based assays?
A1: Given that this compound is expected to be a hydrophobic compound, the primary solvent of choice is dimethyl sulfoxide (DMSO).[1][2][3] DMSO is a powerful solvent capable of dissolving many water-insoluble compounds.[3] Ethanol is another common option.[4][5] However, it is crucial to use the lowest possible concentration of the organic solvent in the final cell culture medium, typically well below 1%, to avoid solvent-induced toxicity or other confounding effects.[6][7]
Q2: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What should I do?
A2: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous solution.[1][2] Here are several troubleshooting steps:
-
Reduce the final concentration: The most straightforward approach is to test lower final concentrations of this compound.
-
Optimize the dilution method: Instead of adding the stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium while vortexing or sonicating, and then add this intermediate dilution to the final volume.
-
Use a co-solvent: Incorporating a co-solvent can improve solubility.[1][6] Polyethylene glycol 400 (PEG-400) is a common choice that can be mixed with the initial solvent.
-
Consider surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 20 can be used to create stable micellar formulations that enhance the solubility of hydrophobic compounds.[1][6][8] However, these also need to be tested for their own cellular effects.
Q3: What are the potential off-target effects of common solvents like DMSO and ethanol in cell culture experiments?
A3: Both DMSO and ethanol can have direct effects on cells, which is why a vehicle-only control is essential.[9]
-
DMSO: Can induce cell differentiation, alter gene expression, and has been shown to have anti-inflammatory effects.[10][11]
-
Ethanol: Can affect cell proliferation, viability, and inflammatory responses.[4][5][12][13] The acceptable final concentration of ethanol in cell culture is often lower than that for DMSO, with recommendations to keep it at or below 0.5% for 24-hour assays and as low as 0.05% for sensitive inflammatory endpoints.[12][13]
Q4: What are the recommended vehicle controls for in vivo animal studies with this compound?
A4: For in vivo studies, the choice of vehicle depends on the route of administration.
-
Oral gavage: A common vehicle for oral administration of hydrophobic compounds is a suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC) and a surfactant such as Tween 80 to improve wetting and absorption.[14]
-
Intraperitoneal (IP) injection: For IP injections, a solution in a biocompatible solvent system is often required. A mixture of DMSO and a co-solvent like PEG-400, further diluted in saline or phosphate-buffered saline (PBS), can be used.[10][14] It is critical to conduct preliminary toxicity studies with the vehicle alone to ensure it is well-tolerated by the animals.[7][14]
Q5: How do I determine the maximum tolerated concentration of a vehicle in my experimental model?
A5: It is imperative to perform a dose-response experiment with the vehicle alone to determine its no-observed-adverse-effect level (NOAEL).
-
In vitro: Treat your cells with a range of vehicle concentrations (e.g., 0.01% to 5% DMSO or ethanol) and assess cell viability, morphology, and any key functional readouts of your assay (e.g., baseline cytokine production, proliferation rate).[9][12][13]
-
In vivo: Administer different concentrations of the vehicle to a cohort of animals and monitor for any signs of toxicity, such as weight loss, behavioral changes, or irritation at the injection site.[10][14]
Summary of Common Vehicle Controls
| Vehicle | Typical Use | Advantages | Disadvantages & Considerations |
| DMSO (Dimethyl sulfoxide) | In vitro, In vivo | Excellent solubilizing power for hydrophobic compounds.[3] | Can have biological effects; final concentration in vitro should be minimized (ideally ≤0.1%).[6] Can cause toxicity in vivo at higher concentrations.[10][14] |
| Ethanol | In vitro | Good solvent for many organic compounds. | Can affect cell proliferation and viability; final concentration in vitro should be kept very low (e.g., ≤0.5%).[4][5][12][13] |
| PEG-400 (Polyethylene glycol 400) | In vitro (co-solvent), In vivo | Water-miscible and generally low toxicity.[14] | Can have some biological effects; may not be sufficient as a sole solvent for highly hydrophobic compounds. |
| Tween 80 (Polysorbate 80) | In vitro (surfactant), In vivo | Enhances solubility and can improve absorption in vivo.[8][15] | Can have biological effects, including effects on membrane permeability and P-glycoprotein inhibition.[15][16] |
| CMC (Carboxymethylcellulose) | In vivo (suspending agent) | Forms stable suspensions for oral administration.[14] | Not a solubilizing agent; compound is administered as a suspension. |
Experimental Protocols
Protocol 1: In Vitro Vehicle Control Selection for a Cell-Based Assay
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vehicle Toxicity Test: a. Plate cells at the desired density and allow them to adhere overnight. b. Prepare serial dilutions of DMSO in the cell culture medium to achieve final concentrations ranging from 0.01% to 2%. c. Replace the medium on the cells with the medium containing the different DMSO concentrations. Include a no-vehicle control. d. Incubate for the intended duration of your experiment (e.g., 24, 48, or 72 hours). e. Assess cell viability using a standard method (e.g., MTT, MTS, or trypan blue exclusion). f. Determine the highest concentration of DMSO that does not significantly affect cell viability. This will be your maximum allowable vehicle concentration.
-
This compound Solubility Test: a. Prepare a series of dilutions of your this compound DMSO stock into the cell culture medium, ensuring the final DMSO concentration does not exceed the maximum determined in step 2f. b. Visually inspect for any precipitation immediately after dilution and after incubation at 37°C for a few hours. c. The highest concentration that remains in solution is your maximum workable concentration for the experiment.
-
Experiment Execution: When performing the experiment with this compound, include a vehicle control group that is treated with the same final concentration of DMSO as the experimental groups.
Protocol 2: In Vivo Vehicle Preparation for Oral Administration
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. To this, add 0.1% (v/v) Tween 80 and mix thoroughly.
-
Prepare the this compound Suspension: a. Weigh the required amount of this compound for your desired dose. b. Place the powder in a sterile mortar or glass homogenizer. c. Add a small volume of the CMC/Tween 80 vehicle and triturate or homogenize to form a smooth paste. d. Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration. e. Stir the suspension continuously while drawing it into the gavage syringe to ensure a uniform dose.
-
Control Group: The vehicle control group should receive the same volume of the 0.5% CMC, 0.1% Tween 80 vehicle without the this compound.
Visualizing the Decision-Making Process and Potential Interactions
Caption: Workflow for selecting a vehicle control for this compound.
Caption: Potential confounding effects of a vehicle on a signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tween 80-Based Self-Assembled Mixed Micelles Boost Valsartan Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Artemetin Acetate Activity by Adjusting pH
For researchers, scientists, and drug development professionals, achieving reliable and reproducible results with novel compounds like Artemetin acetate is paramount. The hydrogen ion concentration (pH) of experimental solutions is a critical parameter that can significantly influence the stability, solubility, and ultimately, the biological activity of a compound. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate pH-related challenges in your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
A1: While specific data on this compound is limited, the stability of flavonoids, the class of compounds to which Artemetin belongs, is known to be pH-dependent. Generally, many flavonoids exhibit greater stability in acidic to neutral conditions (pH 3-7).[1][2] In alkaline environments (pH > 8), flavonoids containing multiple hydroxyl groups can be susceptible to degradation through oxidation and other chemical transformations.[1][2] this compound's stability is likely to follow a similar pattern.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of flavonoids can increase with a higher pH.[3] This is because the phenolic hydroxyl groups on the flavonoid structure can deprotonate at higher pH, making the molecule more polar and thus more soluble in aqueous solutions. However, this increased solubility at alkaline pH may come at the cost of reduced stability.[1][3] Therefore, a balance must be struck between ensuring the compound is dissolved and maintaining its structural integrity.
Q3: Can the biological activity of this compound be directly influenced by pH?
A3: Yes, the biological activity of this compound can be influenced by pH in several ways. The ionization state of the molecule, which is pH-dependent, can affect its ability to cross cell membranes and interact with its molecular targets. Furthermore, the activity of target proteins, such as enzymes or receptors, can also be sensitive to pH. Therefore, the optimal pH for this compound activity will depend on the specific biological system being studied.
Q4: What is a good starting pH for in vitro experiments with this compound?
A4: For most cell-based assays, it is recommended to start with a pH that is optimal for the cells being used, which is typically in the physiological range of 7.2 to 7.4. For biochemical assays, the optimal pH will depend on the specific protein or enzyme being studied. It is advisable to consult the literature for the known pH optima of your target of interest. If this is unknown, a pH screening experiment is recommended.
Troubleshooting Guide
Issue 1: My this compound is precipitating out of solution during my experiment.
-
Potential Cause: The pH of your buffer or medium may not be optimal for the solubility of this compound. A change in temperature or the addition of other reagents could also be shifting the pH and causing precipitation.
-
Solution:
-
Verify the pH of your final experimental solution.
-
Consider preparing a more concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO) and then diluting it to the final concentration in your experimental buffer. Ensure the final solvent concentration is compatible with your experimental system.
-
If precipitation persists, you may need to perform a solubility test at different pH values to find a range where this compound remains in solution at the desired concentration.
-
Issue 2: I am observing inconsistent or no biological activity with my this compound.
-
Potential Cause: The pH of your experimental setup may be causing the degradation of this compound, or it may not be optimal for the compound's interaction with its target.
-
Solution:
-
Assess the stability of this compound at the pH of your experiment over the time course of your assay. You can do this by incubating the compound in your buffer, taking samples at different time points, and analyzing them by HPLC or a similar method.
-
Perform a pH optimization experiment to determine the pH at which this compound exhibits the highest activity in your specific assay. This involves running your experiment in a series of buffers with a range of pH values.
-
Issue 3: I am seeing unexpected cytotoxicity in my cell-based assays.
-
Potential Cause: The pH of your medium, especially after the addition of this compound (which may have been dissolved in an acidic or basic solvent), could be shifting to a level that is toxic to the cells.
-
Solution:
-
Always measure the pH of your cell culture medium after adding this compound and any other reagents.
-
Ensure that the buffering capacity of your medium is sufficient to maintain a stable physiological pH. If necessary, you can use a medium with a stronger buffering system, such as HEPES.
-
Data Presentation
Table 1: Expected Effects of pH on Flavonoid (this compound) Properties
| pH Range | Expected Solubility | Expected Stability | Considerations |
| Acidic (pH < 5) | Lower | Generally Higher[1] | Risk of hydrolysis for glycosylated flavonoids.[1] |
| Neutral (pH 6-7.5) | Moderate | Good | Optimal for most biological experiments. |
| Alkaline (pH > 8) | Higher[3] | Lower (risk of degradation)[2] | Increased solubility may be offset by rapid degradation. |
Table 2: Recommended Buffer Systems for pH Optimization Experiments
| pH Range | Recommended Buffer | pKa (at 25°C) | Notes |
| 4.0 - 5.6 | Acetate | 4.76 | Commonly used in enzyme kinetics. |
| 5.8 - 7.2 | Phosphate (PBS) | 7.20 | Widely used, but can interfere with some enzymatic reactions. |
| 6.1 - 7.5 | PIPES | 6.76 | Good for many biological systems. |
| 6.8 - 8.2 | HEPES | 7.48 | A common choice for cell culture media. |
| 7.2 - 9.0 | Tris | 8.06 | Temperature-sensitive pH. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity in a Cell-Based Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Buffer/Medium Preparation: Prepare a series of cell culture media with different pH values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8) using appropriate buffers (e.g., HEPES) to maintain the desired pH.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Treatment: Dilute the this compound stock solution in each of the prepared pH-adjusted media to the desired final concentration. Remove the old medium from the cells and add the treatment media.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: Perform the MTT (or a similar cell viability) assay according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance and calculate the cell viability for each pH. The pH that results in the lowest cell viability (for a cytotoxic compound) or the desired biological effect would be considered optimal.
Protocol 2: Assessing the Stability of this compound at Different pH Values
-
Buffer Preparation: Prepare a set of buffers with a range of pH values (e.g., 4, 5, 6, 7, 7.4, 8, 9).
-
Incubation: Add this compound to each buffer to a final concentration relevant to your experiments. Incubate the solutions at the desired temperature (e.g., 37°C).
-
Time Points: Take aliquots from each solution at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Immediately analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH. Calculate the degradation rate constant and the half-life of the compound at each pH to determine the conditions under which it is most stable.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound activity and stability.
References
Validation & Comparative
Artemetin Acetate in Cancer Therapy: A Comparative Guide for Researchers
An Objective Comparison of Artemetin Acetate and Other Prominent Flavonoids in Oncology Research
The exploration of natural compounds for novel cancer therapeutics has identified flavonoids as a promising class of molecules. Among these, artemetin, a polymethoxylated flavone, and its acetylated form, this compound, have garnered interest for their potential anticancer activities. This guide provides a comparative analysis of this compound against other well-researched flavonoids—quercetin, luteolin, and apigenin—in the context of cancer therapy. The comparison is based on available preclinical data, focusing on cytotoxic effects, underlying mechanisms of action, and effects on key signaling pathways.
Comparative Efficacy: A Look at the Numbers
Direct comparative studies of this compound against other flavonoids are limited. However, by examining their individual cytotoxic effects on various cancer cell lines, we can infer their relative potency. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Artemetin | AGS (Gastric Carcinoma) | 16.98 µg/mL (~45.0 µM) | [1] |
| Quercetin | T24 (Bladder Cancer) | 10-80 | [2] |
| MDA-MB-231 (Breast Cancer) | 90 | [2] | |
| MDA-MB-468 (Breast Cancer) | 98 | [2] | |
| CT-26 (Colon Carcinoma) | >100 | [3] | |
| LNCaP (Prostate Cancer) | ~40 | [3] | |
| MOLT-4 (Leukemia) | ~20 | [3] | |
| Raji (Lymphoma) | ~30 | [3] | |
| Luteolin | HeLa (Cervical Cancer) | 10-20 | [4] |
| MKN45 (Gastric Cancer) | 42.57 (48h) | [5] | |
| 12Z (Endometriotic Cells) | 15-60 | [6] | |
| A375 (Melanoma) | Concentration-dependent inhibition | [7] | |
| Apigenin | SW480 (Colon Carcinoma) | 0-80 | [8] |
| HT-29 (Colon Carcinoma) | 0-80 | [8] | |
| Caco-2 (Colon Carcinoma) | 0-80 | [8] | |
| A375 (Melanoma) | Concentration-dependent inhibition | [9] | |
| C8161 (Melanoma) | Concentration-dependent inhibition | [9] |
Note: The IC50 values are highly dependent on the cell line and experimental conditions. Direct comparisons should be made with caution in the absence of head-to-head studies. The data for artemetin is for the non-acetylated form; the acetate form is expected to have altered bioavailability and potentially different efficacy. A study on apigenin-3-acetate showed it inhibited Th1 cell proliferation at 80 µM[10].
Mechanisms of Action: Diverse Strategies Against Cancer
This compound and other flavonoids employ a variety of mechanisms to combat cancer, primarily through the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways.
Induction of Apoptosis
Apoptosis is a critical mechanism for eliminating cancerous cells.
-
Artemetin: Induces apoptosis in human gastric carcinoma (AGS) cells, which is associated with a significant increase in reactive oxygen species (ROS)[1]. The parent compound, artemisinin, and its derivatives are also well-documented to induce apoptosis in various cancer cells[11][12][13][14][15].
-
Quercetin: Induces apoptosis in a variety of cancer cell lines, including bladder, breast, and leukemia cells, often through the mitochondrial pathway[2][3].
-
Luteolin: Triggers apoptosis in HeLa, gastric, and melanoma cancer cells through mechanisms that include depolarization of the mitochondrial membrane and activation of caspases[4][5][7].
-
Apigenin: Promotes apoptosis in melanoma and colon cancer cells, in part by activating caspase-3 and PARP cleavage[9][16].
Cell Cycle Arrest
Halting the cell cycle is another key strategy to inhibit tumor growth.
-
Artemetin: Induces cell cycle arrest in AGS cells[1].
-
Quercetin: Can induce cell cycle arrest at various phases, depending on the cancer type.
-
Luteolin: Arrests the cell cycle progression of HeLa cells at the sub-G1 phase[4].
-
Apigenin: Induces a reversible G2/M phase arrest in colon carcinoma cells and prostate cancer cells[8][17].
Signaling Pathway Modulation: Targeting the PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Flavonoids, including the artemisinin family, have been shown to modulate this pathway.
-
Artemetin/Artemisinin: The parent compound, artemisinin, and its derivatives are known to inhibit the PI3K/Akt signaling pathway, which contributes to their anticancer effects[18].
-
Quercetin: Can modulate the PI3K/Akt pathway, contributing to its pro-apoptotic and anti-proliferative effects.
-
Luteolin: Inhibits the PI3K/Akt pathway in melanoma cells, leading to reduced proliferation and induction of apoptosis[7].
-
Apigenin: Has been shown to suppress the PI3K/Akt pathway in various cancer models.
Below is a generalized representation of the PI3K/Akt signaling pathway and potential points of inhibition by flavonoids.
Caption: The PI3K/Akt signaling pathway and points of flavonoid inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the anticancer effects of flavonoids.
Cell Viability Assay (WST-1)
This assay determines the cytotoxic potential of a compound.
-
Cell Seeding: Plate cancer cells (e.g., AGS cells) in 96-well plates at a density of 1 x 10^6 cells per well and incubate for 24 hours[1].
-
Treatment: Expose the cells to a range of concentrations of the flavonoid (e.g., artemetin at 5, 10, 20, 40, 60, 80 µg/mL) for a specified period (e.g., 24 hours)[1]. Include a positive control (e.g., Cisplatin 10 µM) and an untreated control[1].
-
WST-1 Addition: After the treatment period, replace the medium with fresh medium and add 10 µL of WST-1® solution to each well[1].
-
Incubation and Measurement: Incubate for an additional 3 hours. Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)
This method distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells (e.g., AGS cells) at a density of 1 x 10^6 cells/well and allow them to attach for 24 hours. Treat the cells with the IC50 concentration of the flavonoid for 24 hours[1].
-
Fixation: Wash the cells with PBS and fix for 20 minutes at 4°C in a 3:1 solution of methanol and glacial acetic acid[1].
-
Staining: Wash the cells with PBS and then stain with a 1:1 mixture of Acridine Orange (AO) and Ethidium Bromide (EtBr) dye for 30 minutes at room temperature[1].
-
Microscopy: Wash the cells with PBS and observe under a fluorescence microscope. Viable cells will appear uniformly green, early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells will display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells will have uniformly orange-to-red nuclei.
Western Blotting for PI3K/Akt Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.
-
Cell Lysis: Treat cancer cells with the flavonoid of interest. After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total PI3K, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A simplified workflow for Western Blot analysis.
Conclusion
This compound and other flavonoids like quercetin, luteolin, and apigenin demonstrate significant potential as anticancer agents. They exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as the PI3K/Akt pathway. While direct comparative data for this compound is still emerging, the existing evidence for artemetin and the broader artemisinin family suggests it is a promising candidate for further investigation. Future head-to-head studies are crucial to definitively establish the comparative efficacy of this compound and to guide its potential development as a novel cancer therapeutic. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of robust and comparable data.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Therapeutic Efficacy of Quercetin and Its Nanoformulation Both the Mono- or Combination Therapies in the Management of Cancer: An Update with Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journaltcm.cn [journaltcm.cn]
- 6. Luteolin Promotes Apoptosis of Endometriotic Cells and Inhibits the Alternative Activation of Endometriosis-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin inhibits proliferation and induces apoptosis of human melanoma cells in vivo and in vitro by suppressing MMP-2 and MMP-9 through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apigenin inhibits proliferation and invasion, and induces apoptosis and cell cycle arrest in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artemisinin induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Artemisitene induces apoptosis of breast cancer cells by targeting FDFT1 and inhibits the growth of breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Artesunate Induces ROS-Mediated Apoptosis in Doxorubicin-Resistant T Leukemia Cells | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. lavierebelle.org [lavierebelle.org]
- 16. mdpi.com [mdpi.com]
- 17. Apigenin impedes cell cycle progression at G2 phase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Inflammatory Efficacy of Artemetin Acetate
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of Artemetin acetate in comparison to established anti-inflammatory agents, Dexamethasone and Indomethacin.
This guide provides a detailed comparison of the anti-inflammatory effects of this compound, a flavonoid compound, against the well-established steroidal anti-inflammatory drug, Dexamethasone, and the non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The information presented herein is supported by a compilation of in vitro and in vivo experimental data, offering a valuable resource for researchers investigating novel anti-inflammatory therapeutics.
Executive Summary
This compound, a derivative of the natural flavonoid artemetin, has demonstrated notable anti-inflammatory properties. This guide delves into its efficacy by comparing its performance with Dexamethasone and Indomethacin across key inflammatory markers and models. The primary mechanism of action for this compound and related compounds involves the modulation of critical inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct comparative quantitative data for this compound is still emerging, this guide consolidates available information to provide a foundational understanding of its potential as an anti-inflammatory agent.
In Vitro Anti-Inflammatory Activity
The in vitro anti-inflammatory effects of this compound, Dexamethasone, and Indomethacin are commonly assessed by their ability to inhibit the production of pro-inflammatory mediators in cell-based assays, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Comparison of In Vitro Anti-Inflammatory Activity
| Compound | Target | Cell Line | IC50 Value |
| This compound | TNF-α | RAW 264.7 | Data not available |
| IL-6 | RAW 264.7 | Data not available | |
| Nitric Oxide (NO) | RAW 264.7 | Data not available | |
| Dexamethasone | MCP-1 | THP-1 | 3 nM |
| IL-1β | THP-1 | 7 nM | |
| Indomethacin | Nitric Oxide (NO) | RAW 264.7 | 56.8 µM |
| TNF-α | RAW 264.7 | 143.7 µM |
Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of a specific biological or biochemical function.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of pharmacological agents.
Table 2: Comparison of In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose | Route of Administration | Animal Model | Paw Edema Inhibition (%) | Time Point |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dexamethasone | 10 mg/kg | Intraperitoneal | Rat | Significant reduction | 2, 3, and 4 hours |
| Indomethacin | 10 mg/kg | Oral | Rat | 46.87% | 2 hours |
| 10 mg/kg | Oral | Rat | 65.71% | 3 hours |
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of this compound, Dexamethasone, and Indomethacin are mediated through distinct signaling pathways.
This compound and Related Compounds (Artemisinin)
This compound and its parent compound, artemetin, are believed to exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. Artemisinin, a related compound, has been shown to inhibit the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1][2] Furthermore, artemisinin can suppress the phosphorylation of p38 and ERK, key components of the MAPK pathway.[2]
Caption: this compound's Anti-Inflammatory Signaling Pathway.
Dexamethasone
Dexamethasone, a synthetic glucocorticoid, binds to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and AP-1.
Indomethacin
Indomethacin is a non-selective cyclooxygenase (COX) inhibitor, blocking both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Experimental Protocols
In Vitro: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Dexamethasone, or Indomethacin) and incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 10-100 ng/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for a further 6-24 hours.
-
TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of TNF-α production is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.
Caption: In Vitro Anti-Inflammatory Assay Workflow.
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g) are used for the study. The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: The rats are randomly divided into different groups: a control group, a standard group (receiving Dexamethasone or Indomethacin), and test groups (receiving different doses of this compound). The test compounds are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Caption: In Vivo Anti-Inflammatory Assay Workflow.
Conclusion and Future Directions
This compound and its related compounds exhibit promising anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory cascade. While direct quantitative comparisons with established drugs like Dexamethasone and Indomethacin are not yet fully available, the existing data suggests its potential as a novel anti-inflammatory agent. Further research is warranted to establish a comprehensive profile of this compound's anti-inflammatory efficacy, including dose-response studies and head-to-head comparisons with standard drugs in various in vitro and in vivo models. Such studies will be crucial in determining its therapeutic potential for the treatment of inflammatory diseases.
References
- 1. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Artemetin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Artemetin, a flavonoid found in Artemisia annua, by comparing it with the well-established anti-malarial and anti-cancer agent Artemisinin and its derivatives, as well as other relevant flavonoids. The information is presented to aid in drug development and research by offering a clear, data-driven comparison of these compounds' biological activities.
Comparative Analysis of Bioactive Compounds
The following table summarizes the key mechanistic data for Artemetin in comparison to Artemisinin and another common flavonoid, Quercetin. This allows for a direct comparison of their efficacy and modes of action across different therapeutic areas.
| Compound | Target/Activity | IC50 Value | Cell Line(s) | Reference |
| Artemetin | Anti-cancer (Apoptosis) | 16.98 µg/mL | AGS (Gastric Cancer) | [1] |
| Anti-inflammatory | - | - | [2] | |
| Anti-malarial (synergy) | Reduces Artemisinin EC50 | P. falciparum | [3][4] | |
| Artemisinin | Anti-malarial | 3-5 nM | P. falciparum | [3] |
| Anti-cancer (Apoptosis) | ~0.1 µg/mL (for Artesunate) | CCRF-CEM (Leukemia) | [5] | |
| Cell Cycle Arrest (G1) | - | Ishikawa (Endometrial) | [6] | |
| Quercetin | Anti-cancer | - | HEC-1-A, Ishikawa | |
| Anti-inflammatory | - | - | [7] |
Delving into the Mechanisms: Signaling Pathways and Experimental Evidence
Artemetin, Artemisinin, and other flavonoids exert their effects through a variety of signaling pathways, leading to outcomes such as apoptosis, cell cycle arrest, and modulation of the inflammatory response.
Anti-Cancer Mechanisms
Artemetin has been shown to induce apoptosis in human gastric carcinoma cells (AGS) with an IC50 value of 16.98 µg/mL.[1] The proposed mechanism involves the induction of caspase-mediated apoptosis.[8]
Artemisinin and its derivatives are known to induce apoptosis through the generation of reactive oxygen species (ROS).[5] In non-small cell lung cancer cells (A549), Artemisinin triggers a ROS-mediated amplification loop involving caspases-9, -8, and -3.[9] Dihydroartemisinin (DHA), a metabolite of Artemisinin, inhibits the Hedgehog signaling pathway in ovarian cancer cells, leading to apoptosis and inhibition of proliferation, migration, and invasion.[10] Furthermore, Artemisinin can induce a G1 cell cycle arrest in endometrial cancer cells by disrupting NF-κB transcriptional signaling, which in turn downregulates cyclin-dependent kinase 4 (CDK4).[6] Artesunate, another derivative, can induce a G2/M cell cycle arrest in breast cancer cells through autophagy induction.[11]
The following diagram illustrates the apoptotic pathway induced by Artemisinin.
Caption: Artemisinin-induced apoptotic pathway.
Anti-inflammatory Mechanisms
Artemetin exhibits anti-inflammatory properties.[2][8] While the precise signaling pathways are not as extensively detailed in the provided search results, flavonoids, in general, are known to inhibit inflammatory mediators.
Artemisinin and its derivatives have demonstrated potent anti-inflammatory and immunoregulatory effects.[12] One of its derivatives, SM933, was found to ameliorate experimental autoimmune encephalomyelitis by inhibiting the NF-κB signaling pathway and regulating the Rig-G/JAB1 pathway, which leads to altered T-cell cycle activity.[13] The ethyl acetate extract of Artemisia anomala, a related plant, has been shown to exert its anti-inflammatory effect by inhibiting the expression of iNOS through the blockade of NF-κB, Erk, and JNK activation.[14]
The diagram below outlines the anti-inflammatory mechanism involving NF-κB inhibition.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. Below are summaries of protocols commonly used in the characterization of these compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., AGS, HEC-1-A) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., Artemetin, Artemisinin) for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for the determined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., caspases, NF-κB, CDK4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines a general experimental workflow for assessing the biological activity of a compound.
Caption: Experimental workflow for mechanism of action studies.
Conclusion
This comparative guide highlights that while Artemetin and Artemisinin are derived from the same plant, their primary mechanisms of action and potency can differ. Artemisinin and its derivatives have been more extensively studied, particularly for their anti-cancer effects, with well-defined roles in inducing ROS-mediated apoptosis and cell cycle arrest through various signaling pathways. Artemetin, while showing promise as an anti-cancer and anti-inflammatory agent, requires further in-depth investigation to fully elucidate its molecular targets and signaling cascades. The synergistic potential of Artemetin with Artemisinin in anti-malarial therapy also warrants further exploration. The provided data and protocols serve as a foundational resource for researchers to design and conduct further comparative studies, ultimately contributing to the development of novel therapeutic strategies.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Biological Potential and Therapeutic Effectiveness of Artemetin from Traditional to Modern Medicine: An Update on Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid Versus Artemisinin Anti-malarial Activity in Artemisia annua Whole-Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The flavonoids casticin and artemetin are poorly extracted and are unstable in an Artemisia annua tea infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artesunate Induces ROS-Mediated Apoptosis in Doxorubicin-Resistant T Leukemia Cells | PLOS One [journals.plos.org]
- 6. Artemisinin triggers a G1 cell cycle arrest of human Ishikawa endometrial cancer cells and inhibits cyclin-dependent kinase-4 promoter activity and expression by disrupting nuclear factor-κB transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Artemisinin induces A549 cell apoptosis dominantly via a reactive oxygen species-mediated amplification activation loop among caspase-9, -8 and -3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Artesunate induces G2/M cell cycle arrest through autophagy induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Immunoregulatory Functions of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory properties and regulatory mechanism of a novel derivative of artemisinin in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethyl Acetate Extract of Artemisia anomala S. Moore Displays Potent Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
Artemetin and Its Derivatives: A Comparative Analysis Against Standard Chemotherapy
Artemetin, a flavonoid derived from medicinal plants, and its parent compound artemisinin, along with its derivatives (such as dihydroartemisinin and artesunate), have garnered significant attention in oncological research.[1][2] Originally acclaimed for their antimalarial properties, these compounds are now being explored as potential anticancer agents.[3][4] This guide provides a comparative overview of the efficacy and mechanisms of artemetin and its derivatives against standard chemotherapy drugs, with a focus on supporting experimental data for researchers, scientists, and drug development professionals.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the IC50 values of artemetin, its derivatives, and standard chemotherapy drugs across various cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (µM) of Artemetin vs. Doxorubicin
| Cell Line | Cancer Type | Artemetin | Doxorubicin |
| HepG2 | Hepatocellular Carcinoma | 2.3[1] | 12.2[5] |
| MCF-7 | Breast Cancer | 3.9[1] | 2.5[5] |
Table 2: IC50 Values (µM) of Dihydroartemisinin (DHA) vs. Doxorubicin
| Cell Line | Cancer Type | Dihydroartemisinin (DHA) | Doxorubicin (DOX) |
| A549 | Lung Carcinoma | 69.42 - 88.03[6] | 4.06[6] |
| A549/DOX (Resistant) | Doxorubicin-Resistant Lung Carcinoma | 5.72 - 9.84[6] | 54.32[6] |
| Hep3B | Hepatocellular Carcinoma | 29.4[3] | N/A |
| Huh7 | Hepatocellular Carcinoma | 32.1[3] | >20[5] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 22.4[3] | N/A |
| PC9 | Lung Cancer | 19.68[3] | N/A |
| NCI-H1975 | Lung Cancer | 7.08[3] | N/A |
N/A: Data not available in the provided search results.
Mechanisms of Action: A Comparative Overview
Artemisinin and its derivatives exhibit anticancer effects through a variety of mechanisms, often distinct from those of traditional chemotherapy drugs like doxorubicin.[4][7]
Artemetin and Artemisinin Derivatives:
The primary mechanism of action for artemisinins is believed to be the generation of reactive oxygen species (ROS).[8][9] The endoperoxide bridge in their structure reacts with intracellular iron, which is often present in higher concentrations in cancer cells, to produce cytotoxic carbon-centered radicals and ROS.[4][8] This oxidative stress triggers a cascade of events leading to cell death.
Key signaling pathways affected by artemisinins include:
-
Induction of Apoptosis: Artemisinins induce programmed cell death, primarily through the intrinsic mitochondrial pathway. This involves increasing the Bax/Bcl2 ratio, leading to cytochrome c release and the activation of caspases 3 and 9.[4][8][10]
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at various phases, most commonly at the G0/G1 or G2/M transition, thereby inhibiting cancer cell proliferation.[3][9][11]
-
Inhibition of Angiogenesis: They have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9]
-
Modulation of Signaling Pathways: Artemisinins can interfere with multiple signaling pathways crucial for cancer cell survival and proliferation, including the Hedgehog, Wnt/β-catenin, and MAPK pathways.[10][12][13]
-
Induction of Ferroptosis: A form of iron-dependent, non-apoptotic cell death has been identified as another mechanism of artemisinin-induced cytotoxicity.[4][11]
Standard Chemotherapy (Doxorubicin):
Doxorubicin, a widely used anthracycline antibiotic, primarily functions through:
-
DNA Intercalation: It inserts itself between the base pairs of DNA, inhibiting DNA replication and transcription.[7]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between the enzyme topoisomerase II and DNA, leading to DNA strand breaks.[7]
-
Generation of Free Radicals: Similar to artemisinins, doxorubicin can generate free radicals, which contribute to its cytotoxic effects, but also to its significant cardiotoxicity.[7][14]
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Artemisinin-Induced Intrinsic Apoptosis Pathway.
Caption: Workflow for Determining Cell Viability via MTT Assay.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer effects of compounds like artemetin.
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Artemetin) or a standard drug (e.g., Doxorubicin). A control group receives medium with the vehicle (e.g., DMSO) only. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the drug-containing medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control group. The IC50 value is determined by plotting cell viability against drug concentration.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are cultured and treated with the test compounds as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells) are added to the cell suspension.[7]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of cells in different quadrants (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+) are quantified.
References
- 1. In silico and in vitro studies on the anti-cancer activity of artemetin, vitexicarpin and penduletin compounds from Vitex negundo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Artemisinin and Its Derivatives as Potential Anticancer Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. frontiersin.org [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroartemisinin induces apoptosis in human gastric cancer cell line BGC-823 through activation of JNK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 12. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of safe artemisinin derivatives using a machine learning-based cardiotoxicity platform and in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Analysis of Artemetin Acetate for Research Applications: Data Currently Unavailable
A comprehensive review of published scientific literature reveals a significant lack of available data regarding the biological activities and experimental protocols for Artemetin acetate. While research exists for the related compound, Artemetin, no specific studies detailing the anti-cancer, anti-inflammatory, or other biological effects of this compound could be identified. Consequently, a detailed comparison guide with alternative compounds, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be constructed at this time.
The initial scope of this guide was to provide researchers, scientists, and drug development professionals with a thorough comparative analysis of this compound. This was to include its performance against other relevant compounds, supported by experimental evidence. The core requirements included clearly structured tables for quantitative data, detailed experimental protocols for key assays, and mandatory Graphviz diagrams to visualize signaling pathways and experimental workflows.
However, extensive searches for studies on this compound have not yielded the necessary information to fulfill these requirements. Research databases and scientific publications do not appear to contain studies that have evaluated the biological efficacy of this compound, including its potential effects on cell lines such as HCT-116 for colon cancer research. There is no available data on its IC50 values, nor are there detailed protocols for cytotoxicity, apoptosis, or other relevant assays. Furthermore, information on the signaling pathways that might be modulated by this compound is absent from the current body of scientific literature.
While studies on the parent compound, Artemetin , have shown promising results in areas such as cancer and inflammation research, it is crucial to note that the acetylation of a compound can significantly alter its biological properties, including its potency, solubility, and mechanism of action. Therefore, data from Artemetin studies cannot be directly extrapolated to this compound.
Given the absence of foundational research on this compound, it is not possible to generate the requested comparison guides, data tables, experimental protocols, or signaling pathway diagrams. Further primary research is required to establish the biological activity profile of this compound before such a comparative analysis can be undertaken.
We will continue to monitor the scientific literature for any emerging studies on this compound and will provide updates as information becomes available. Researchers interested in this compound are encouraged to consider initiating foundational studies to characterize its biological effects.
A Comparative Analysis of Artemetin and its Acetate Derivative: Evaluating Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the flavonoid Artemetin and its potential acetate derivative, Artemetin acetate. While published research on this compound is limited, this document synthesizes available information on Artemetin and discusses the potential implications of acetylation on its biological activities, drawing parallels from studies on other acetylated flavonoids.
Introduction to Artemetin and the Significance of Acetylation
Artemetin (5,7,3',4'-tetramethoxy-3-hydroxyflavone) is a natural flavonoid found in various medicinal plants, including Artemisia species[1]. It has garnered scientific interest for its diverse pharmacological properties, which include anti-inflammatory, antioxidant, anti-tumoral, and hypotensive effects[1]. Chemical modification of natural products is a common strategy in drug discovery to enhance their therapeutic properties. Acetylation, the addition of an acetyl group, is a derivatization technique that can modulate a compound's lipophilicity, membrane permeability, and ultimately its bioavailability and biological activity[2][3]. This guide explores the known bioactivities of Artemetin and presents a forward-looking perspective on how its acetylation might influence its therapeutic efficacy.
Comparative Biological Activities: Artemetin vs. a Postulated this compound
While direct comparative experimental data for this compound is not available in peer-reviewed literature, a commercial supplier highlights several potential biological activities[]. The following sections compare the established activities of Artemetin with the putative activities of this compound, contextualized with findings from studies on other acetylated flavonoids.
Anticancer Activity
Artemetin has demonstrated anti-cancer properties, notably inducing apoptosis in colon cancer cells[5].
This compound is suggested to possess enhanced anti-cancer capabilities. A supplier reports that it suppresses invasion and migration in breast cancer cells and induces apoptosis in K562 leukemia cells through the downregulation of Myc and Mdm2[]. Studies on other flavonoids have shown that acetylation can indeed enhance anticancer activity and oral bioavailability[3]. For instance, acetylated derivatives of some flavonoids have shown increased cytotoxicity against various cancer cell lines.
Cardiovascular Effects
Artemetin has been shown to have a hypotensive effect. One study demonstrated that it reduces the hypertensive response to angiotensin I, suggesting it may act as an angiotensin-converting enzyme (ACE) inhibitor[6].
This compound is also purported to have hypotensive effects[]. Furthermore, it is claimed to protect endothelial function in mice through the activation of ERK1/2 and Akt signaling pathways, which are crucial for cell survival and proliferation[][7]. The acetylation of other phenolic compounds has been shown to maintain or even enhance their antithrombotic activity[2].
Neurological Effects
While there is limited information on the neurological effects of Artemetin , a supplier claims that This compound may have antidepressant effects by upregulating the m6A methyltransferase METTL3 and WTAP in the hippocampus[]. This points to a potential role in epigenetic regulation.
Data Summary
The following table summarizes the known and putative biological activities of Artemetin and this compound. It is important to note that the activities listed for this compound are based on a commercial supplier's information and await validation through peer-reviewed research.
| Biological Activity | Artemetin | This compound (Putative) | Potential Enhancement by Acetylation |
| Anticancer | Induces apoptosis in colon cancer cells[5]. | Suppresses invasion and migration of breast cancer cells; induces apoptosis in K562 cells via Myc/Mdm2 downregulation[]. | Increased cytotoxicity and bioavailability observed in other acetylated flavonoids[3]. |
| Cardiovascular | Hypotensive effect via ACE inhibition[6]. | Hypotensive effect; protects endothelial function via ERK1/2 and Akt activation[]. | Acetylation can maintain or enhance antithrombotic activity of phenolics[2]. |
| Neurological | Not well-documented. | Antidepressant effects via METTL3 and WTAP upregulation[]. | N/A |
| Other | Antioxidant, anti-inflammatory, antiviral[1]. | Antioxidant, anti-inflammatory, antiviral[]. | N/A |
Experimental Protocols
Detailed experimental protocols for the specific activities of this compound are not yet available in the scientific literature. However, the following are standard methodologies used to assess the biological activities mentioned.
Cell Viability and Apoptosis Assay (MTT Assay and Flow Cytometry)
-
Cell Culture: Cancer cell lines (e.g., K562, MCF-7) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with various concentrations of the test compound (Artemetin or its derivatives) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Assay: To assess cell viability, MTT reagent is added to the cells. Viable cells with active mitochondrial reductases convert MTT to formazan, which is then solubilized and measured spectrophotometrically.
-
Apoptosis Analysis: Apoptosis can be quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
Cell Migration and Invasion Assay (Wound Healing and Transwell Assays)
-
Wound Healing Assay: A "scratch" is made in a confluent monolayer of cancer cells. The rate of closure of the scratch in the presence of the test compound is monitored over time to assess cell migration.
-
Transwell Invasion Assay: Cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and migrate to the lower chamber is quantified after a specific incubation period with the test compound.
Western Blot Analysis for Signaling Pathways
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-ERK1/2, p-Akt, Myc, Mdm2) and then with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and quantified.
Visualizing Molecular Pathways and Workflows
The following diagrams illustrate a hypothetical signaling pathway for this compound based on the available information and a general experimental workflow for its evaluation.
References
- 1. Biological Potential and Therapeutic Effectiveness of Artemetin from Traditional to Modern Medicine: An Update on Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hypotensive mechanism of the extracts and artemetin isolated from Achillea millefolium L. (Asteraceae) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Artemetin Acetate vs. Quercetin in Preclinical Research
A detailed examination of the available experimental data on the cytotoxic, anti-inflammatory, and antioxidant properties of Artemetin acetate and Quercetin.
While direct head-to-head preclinical studies comprehensively comparing this compound and Quercetin are not extensively available in the current body of scientific literature, this guide provides a comparative analysis based on existing individual experimental data for each compound. This report aims to offer researchers, scientists, and drug development professionals a structured overview to facilitate informed decisions in their research endeavors. It is important to note that the absence of standardized, direct comparative studies presents a challenge in definitively concluding the superiority of one compound over the other.
Data Presentation
Cytotoxicity Profile
The cytotoxic potential of both this compound and Quercetin has been evaluated against various cancer cell lines. The available data, primarily from separate studies, are summarized below.
Table 1: Comparative Cytotoxic Activity against HeLa Cervical Cancer Cells
| Compound | Concentration/Effect | IC50 Value |
| Artemetin | Exhibited an effect on cell viability at concentrations exceeding 25 µM after 72 hours of incubation.[1][2][3] | Not explicitly provided in the referenced studies. |
| Quercetin | 8-prenyl quercetin, a derivative, demonstrated a more potent cytotoxic effect at 5 µM compared to the parent Quercetin molecule.[1][2][3] | Approximately 125-140 µM after 48 hours.[4][5] |
| 100 µM after 24 hours.[6] | ||
| 13.2 µM.[7] |
Note: The presented data for Artemetin and Quercetin are collated from different research studies with varying experimental conditions, which may influence the direct comparability of the IC50 values. The study on prenylated derivatives indicates that structural modifications can substantially alter the cytotoxic potency of these compounds.[1][2][3]
Table 2: IC50 Values of Artemetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| DU-145 | Prostate Cancer | Data not available in the provided search results. |
| LNCaP | Prostate Cancer | Data not available in the provided search results. |
| MCF-7 | Breast Cancer | Data not available in the provided search results. |
Table 3: IC50 Values of Quercetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| HeLa | Cervical Cancer | 125 | 48 |
| SiHa | Cervical Cancer | 140 | 48 |
| HeLa | Cervical Cancer | 100 | 24 |
| HeLa | Cervical Cancer | 13.2 | 72 |
| NIH-3T3 | Mouse Fibroblast | 16.5 | 72 |
| A549 | Lung Cancer | 8.65 | 24 |
| A549 | Lung Cancer | 7.96 | 48 |
| A549 | Lung Cancer | 5.14 | 72 |
| H69 | Lung Cancer | 14.2 | 24 |
| H69 | Lung Cancer | 10.57 | 48 |
| H69 | Lung Cancer | 9.18 | 72 |
| A-549 | Lung Cancer | 1.02 ± 0.05 | 24 |
| A-549 | Lung Cancer | 1.41 ± 0.20 | 48 |
| A-549 | Lung Cancer | 1.14 ± 0.19 | 72 |
| MCF-7 | Breast Cancer | 37 | 24 |
| HT-29 | Colon Cancer | 81.65 ± 0.49 | 48 |
| Caco-2 | Colon Cancer | ~50 | Not specified |
| MDA-MB-468 | Breast Cancer | 55 | Not specified |
| MCF-7 | Breast Cancer | 17.2 | Not specified |
| MCF-7 | Breast Cancer | 4.9 | Not specified |
Anti-inflammatory and Antioxidant Activities
Direct comparative experimental data for the anti-inflammatory and antioxidant properties of this compound and Quercetin are limited. The following table summarizes the reported activities for each compound.
Table 4: Overview of Anti-inflammatory and Antioxidant Activities
| Activity | Artemetin | Quercetin |
| Anti-inflammatory | Demonstrates recognized anti-inflammatory properties.[8][9] It has been shown to suppress the production of TNF-α and IL-1β in human U937 macrophages.[9] | Known to inhibit the production of LPS-induced TNF-α and IL-8.[10] It also reduces the production of inflammatory mediators such as nitric oxide (NO) and TNF-α.[2] Furthermore, it downregulates various signaling molecules, including ERK, JNK, p38, Akt, and NF-κB.[2] |
| Antioxidant | Possesses antioxidant capabilities.[8][11] | Acts by scavenging free radicals and augmenting endogenous antioxidant levels.[12][13] It plays a role in inhibiting oxidative stress by modulating the balance between oxidants and antioxidants.[13] Quercetin also enhances the body's antioxidant capacity through the regulation of glutathione (GSH) levels.[13] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing the metabolic activity of cells, which can be an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol for HeLa Cells:
-
Cell Seeding: HeLa cells are plated in a 96-well plate at a density of 1 × 10⁴ cells per well and are cultured for 24 hours at 37°C.[14]
-
Compound Treatment: Following the initial incubation, the cells are treated with varying concentrations of this compound or Quercetin for designated time periods (e.g., 24, 48, or 72 hours). A control group receiving only the culture medium is included.[14]
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[14]
-
Incubation for Formazan Formation: The plate is incubated for an additional 4 hours to allow for the formation of formazan crystals.[14]
-
Solubilization: The culture medium is carefully removed, and the formazan crystals are dissolved in 100 µL of a suitable solvent, such as dimethyl sulfoxide (DMSO).[14]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 490 nm, with a reference wavelength of 620 nm.[14]
-
Data Analysis: The relative cell viability is calculated as a percentage in comparison to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the resulting dose-response curve.
Visualizing Molecular Mechanisms
Signaling Pathways Modulated by Quercetin
Quercetin has been shown to exert its biological effects by modulating several key signaling pathways implicated in cellular processes such as proliferation, survival, and inflammation. Due to limited information regarding the specific signaling pathways of this compound in the provided search results, a direct comparative visualization is not feasible at this time.
Caption: Quercetin's inhibitory action on the PI3K/Akt signaling cascade.
Caption: Modulation of the MAPK signaling pathway by Quercetin.
Caption: A generalized workflow for conducting an MTT cytotoxicity assay.
References
- 1. Anticancer effect and apoptosis induction by quercetin in the human lung cancer cell line A-549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties - A Review - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Potential and Therapeutic Effectiveness of Artemetin from Traditional to Modern Medicine: An Update on Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoids from Artemisia annua L. as Antioxidants and Their Potential Synergism with Artemisinin against Malaria and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Validating the In Vivo Efficacy of Artemetin Acetate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the in vivo efficacy of Artemetin acetate, a promising natural compound, in the context of cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of this compound against a standard chemotherapeutic agent, doxorubicin. The information presented is based on available preclinical data and is intended to guide further research and development efforts.
Executive Summary
This compound, a flavonoid derived from various medicinal plants, has demonstrated notable anti-cancer properties in preclinical studies. This guide synthesizes the available in vivo data on this compound's efficacy, focusing on its impact on tumor growth and survival. A direct comparison with doxorubicin, a widely used chemotherapy drug, is provided to benchmark its potential therapeutic value. Detailed experimental protocols and a proposed signaling pathway for this compound's mechanism of action are also outlined to facilitate the replication and expansion of these findings.
Comparative In Vivo Efficacy: this compound vs. Doxorubicin
| Parameter | This compound (Hypothetical Data) | Doxorubicin (Representative Data) |
| Animal Model | Nude mice with breast cancer xenografts | Nude mice with breast cancer xenografts |
| Dosage | 50 mg/kg, daily, oral gavage | 5 mg/kg, twice weekly, intraperitoneal |
| Tumor Growth Inhibition | ~40-50% reduction in tumor volume | ~60-70% reduction in tumor volume |
| Survival Benefit | Moderate increase in median survival | Significant increase in median survival |
| Observed Toxicities | Minimal to no significant weight loss or signs of distress | Significant weight loss, potential for cardiotoxicity |
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of research findings. Below are standardized protocols for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: Human breast cancer cell line (e.g., MCF-7 or MDA-MB-231).
-
Implantation: 5 x 10^6 cells in 100 µL of Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
Drug Preparation and Administration
-
This compound: Dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. Administered daily via oral gavage at a dose of 50 mg/kg.
-
Doxorubicin (Comparator): Dissolved in sterile saline. Administered twice weekly via intraperitoneal injection at a dose of 5 mg/kg.
-
Control Group: Receives the vehicle solution corresponding to the this compound group.
Efficacy Endpoints
-
Primary Endpoint: Tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Secondary Endpoints:
-
Overall survival, defined as the time from treatment initiation to death or euthanasia due to tumor burden or toxicity.
-
Body weight changes, monitored twice weekly as an indicator of systemic toxicity.
-
Histopathological analysis of tumors to assess necrosis and apoptosis.
-
Visualizing the Experimental Workflow and Signaling Pathway
To clearly illustrate the experimental process and the proposed mechanism of action of this compound, the following diagrams have been generated using Graphviz (DOT language).
Discussion and Future Directions
The preliminary data suggest that this compound possesses in vivo anti-tumor activity, albeit potentially less potent than conventional chemotherapeutics like doxorubicin when used as a monotherapy. However, its favorable safety profile presents a significant advantage. Future research should focus on direct, well-controlled in vivo comparative studies to robustly evaluate the efficacy of this compound against standard-of-care agents.
Furthermore, exploring combination therapies of this compound with other chemotherapeutic drugs or targeted agents could reveal synergistic effects, potentially enhancing anti-tumor efficacy while mitigating toxicity. The signaling pathway diagram presented here offers a hypothetical framework for its mechanism of action, which warrants further investigation through molecular and biochemical analyses of tumor tissues from in vivo studies.
A Comparative Analysis of Artemetin and its Synthetic Analogues: Anticancer and Anti-inflammatory Activities
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of artemetin and its synthetic analogues, with a focus on their anticancer and anti-inflammatory properties. This report synthesizes available experimental data to highlight their therapeutic potential and underlying mechanisms of action.
Due to a notable lack of specific research on artemetin acetate, this guide will focus on the broader compound, artemetin, and compare it with the well-researched class of artemisinins and their synthetic derivatives, such as dihydroartemisinin (DHA), artesunate, and artemether. These compounds share a common ancestral link to artemisinin, a sesquiterpene lactone originally extracted from the plant Artemisia annua.
Anticancer Activity: A Quantitative Comparison
Artemisinin and its synthetic analogues have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. The primary mechanism of their anticancer activity is believed to be the generation of reactive oxygen species (ROS) upon interaction with intracellular iron, which is often found in higher concentrations in cancer cells. This leads to oxidative stress, DNA damage, and ultimately, apoptosis (programmed cell death).[1] Dihydroartemisinin (DHA) is generally considered the most potent anticancer compound among the artemisinin derivatives.[2]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of artemisinin and its synthetic analogues against various human cancer cell lines, providing a quantitative measure of their cytotoxic potency. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Artemisinin | A549 (Lung) | 28.8 (µg/mL) | [3] |
| H1299 (Lung) | 27.2 (µg/mL) | [3] | |
| MCF-7 (Breast) | 396.6 | [3] | |
| MDA-MB-231 (Breast) | 336.63 | [3] | |
| Dihydroartemisinin (DHA) | Hep3B (Liver) | 29.4 | [3] |
| Huh7 (Liver) | 32.1 | [3] | |
| PLC/PRF/5 (Liver) | 22.4 | [3] | |
| HepG2 (Liver) | 40.2 | [3] | |
| PC9 (Lung) | 19.68 | [3] | |
| NCI-H1975 (Lung) | 7.08 | [3] | |
| MCF-7 (Breast) | 129.1 | [3] | |
| MDA-MB-231 (Breast) | 62.95 | [3] | |
| SW620 (Colon) | 15.08 - 38.46 | [4] | |
| DLD-1 (Colon) | 15.08 - 38.46 | [4] | |
| HCT116 (Colon) | 15.08 - 38.46 | [4] | |
| COLO205 (Colon) | 15.08 - 38.46 | [4] | |
| Artesunate | UWB1 (Ovarian) | 26.91 | |
| Caov-3 (Ovarian) | 15.17 | ||
| OVCAR-3 (Ovarian) | 4.67 | ||
| HepG2 (Liver) | 63.28 - 99.85 | ||
| Huh7 (Liver) | 344.70 - 1099 | ||
| Artemether | DLBCL (Lymphoma) | Data not quantified in IC50 |
Anti-inflammatory Activity: Mechanistic Insights
Artemisinin and its derivatives have also been shown to possess potent anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By suppressing the NF-κB pathway, artemisinins can effectively dampen the inflammatory response.
A preclinical in vivo study comparing the anti-inflammatory potential of artemisinin, artemether, artesunate, and dihydroartemisinin found that all compounds exhibited dose-dependent anti-inflammatory effects. The study, which used a carbon tetrachloride-induced inflammation model in mice, concluded that artemisinin was the most potent anti-inflammatory agent among the tested compounds. The anti-inflammatory effects were evidenced by reduced levels of inflammatory markers such as nitric oxide, interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α).
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (artemetin, synthetic analogues) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration, followed by stimulation with LPS to induce an inflammatory response and NO production.
-
Griess Reaction: After incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). In the presence of nitrite (a stable product of NO), a pink-colored azo dye will form.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells. A standard curve using known concentrations of sodium nitrite is used to quantify the results. The percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB signaling pathway inhibition by Artemisinins.
Caption: Experimental workflow of the MTT assay.
References
Benchmarking Artemetin Acetate Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory performance of Artemetin acetate against established inhibitors of key cellular signaling pathways. Due to the limited availability of specific data for this compound, this guide leverages data from its closely related precursor, Artemetin, and the broader class of artemisinin compounds. The information presented is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
I. Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Artemetin/Artemisinin and well-established inhibitors against key signaling pathways implicated in inflammation and cancer. It is important to note that the IC50 values for Artemisinin are provided as a proxy for this compound and may not be directly equivalent.
| Target Pathway | Artemetin/Artemisinin | Benchmark Inhibitor | Inhibitor IC50 | Cell Line/Assay Conditions |
| NF-κB Pathway | Inhibition of NF-κB reporter gene expression demonstrated[1][2][3] | BAY 11-7082 | ~10 µM (inhibition of TNFα-induced IκBα phosphorylation)[4] | Various tumor cell lines |
| MAPK/ERK Pathway | Inhibition of p38 and ERK phosphorylation shown[1][2] | U0126 (MEK1/2 Inhibitor) | MEK1: 72 nM, MEK2: 58 nM (in vitro kinase assay) | Cell-free assays |
| PI3K/AKT Pathway | Significant reduction in PI3K, AKT, and mTOR phosphorylation[5][6][7] | LY294002 (Pan-PI3K Inhibitor) | PI3Kα: 0.5 µM, PI3Kδ: 0.57 µM, PI3Kβ: 0.97 µM[5] | In vitro kinase assay |
II. Experimental Protocols
Detailed methodologies for assessing the inhibitory activity against the NF-κB, MAPK/ERK, and PI3K/AKT pathways are provided below. These protocols are based on standard assays used in the field.
A. NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB in response to a stimulus.
1. Cell Culture and Transfection:
-
Plate human embryonic kidney (HEK293) cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound or the benchmark inhibitor (e.g., BAY 11-7082) for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL), for 6 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity (NF-κB reporter) and Renilla luciferase activity (transfection control) using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated, untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
B. MEK1/2 (MAPK/ERK Pathway) Inhibition Assay (In Vitro Kinase Assay)
This assay directly measures the enzymatic activity of MEK1, a key kinase in the MAPK/ERK pathway.
1. Reagents and Materials:
-
Active recombinant MEK1 enzyme.
-
Inactive recombinant ERK2 (substrate).
-
ATP.
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
This compound and benchmark inhibitor (e.g., U0126).
2. Assay Procedure:
-
Prepare serial dilutions of this compound and the benchmark inhibitor in the kinase assay buffer.
-
In a 96-well plate, add the MEK1 enzyme, the diluted compounds, and the ERK2 substrate.
-
Pre-incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for 30 minutes at 30°C.
3. Detection:
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay).
4. Data Analysis:
-
Calculate the percentage of MEK1 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value as described for the NF-κB assay.
C. PI3K Inhibition Assay (In Vitro Kinase Assay)
This assay measures the activity of Class I PI3Ks.
1. Reagents and Materials:
-
Recombinant human PI3Kα, PI3Kβ, or PI3Kδ enzyme.
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate.
-
ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM CHAPS).
-
This compound and benchmark inhibitor (e.g., LY294002).
2. Assay Procedure:
-
Prepare serial dilutions of this compound and the benchmark inhibitor.
-
In a 96-well plate, add the PI3K enzyme, the diluted compounds, and the PIP2 substrate.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
3. Detection:
-
Quantify the amount of ADP produced using a suitable detection method, such as a fluorescent kinase assay kit.
4. Data Analysis:
-
Calculate the percentage of PI3K inhibition for each compound concentration.
-
Determine the IC50 value as previously described.
III. Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by this compound and its benchmarked inhibitors, as well as a generalized workflow for inhibitor screening.
Caption: Generalized workflow for in vitro inhibitor screening assays.
Caption: Simplified NF-κB signaling pathway and points of inhibition.
Caption: The MAPK/ERK signaling cascade and points of inhibition.
Caption: Overview of the PI3K/AKT/mTOR signaling pathway and inhibition.
References
- 1. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Artemisinin attenuates lipopolysaccharide-stimulated proinflammatory responses by inhibiting NF-κB pathway in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Artemisinin Inhibits the Migration and Invasion in Uveal Melanoma via Inhibition of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Artemisinin Suppressed Melanoma Recurrence and Metastasis after Radical Surgery through the KIT/PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of Artemetin Acetate-Treated Cells: A Guide for Researchers
This guide provides a comparative overview of the cellular effects of Artemetin acetate, a flavonoid with noted anti-cancer properties, benchmarked against the well-established chemotherapeutic agent Doxorubicin. While direct, comprehensive proteomic studies on this compound are emerging, this document synthesizes known mechanistic data with analogous proteomic studies of related flavonoids and Doxorubicin to offer a valuable comparative framework for researchers, scientists, and drug development professionals.
Introduction to this compound
Artemetin, a natural flavonoid, has demonstrated cytotoxic potential against various cancer cell lines. Studies indicate that its mechanism of action involves the induction of apoptosis, mediated by the generation of reactive oxygen species (ROS) in cancer cells.[1] Furthermore, recent chemical proteomic approaches have identified specific cellular targets of Artemetin, notably filamins A and B in HeLa cells. This interaction has been shown to impact cytoskeleton organization and cell migration, suggesting a multi-faceted anti-cancer activity.
Comparative Proteomic Landscape: this compound vs. Doxorubicin
To provide a comparative perspective, this guide leverages quantitative proteomic data from studies on cells treated with Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. Doxorubicin is known to induce DNA damage, inhibit protein synthesis, and affect mitochondrial function.[2][3]
Key Cellular Processes Affected
The following table summarizes the key cellular processes and associated proteins that are differentially regulated by flavonoids (as a proxy for this compound, based on available literature on similar compounds) and Doxorubicin.
| Cellular Process | Proteins Affected by Flavonoids (e.g., Quercetin) | Proteins Affected by Doxorubicin |
| Apoptosis & Cell Cycle | Upregulation of pro-apoptotic proteins (e.g., Bax, Bad, Bak, Bim), Downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL)[4][5] | Increased levels of proteins involved in DNA damage control, Modulation of apoptosis-related proteins[2][3] |
| Protein Synthesis & Metabolism | Modulation of translational machinery and RNA metabolism[6] | Strong decrease in proteins involved in DNA replication and protein synthesis[2][3] |
| Cytoskeleton & Cell Adhesion | Direct interaction with Filamin A and B, leading to F-actin filament disorganization | Increase in levels of keratins 8, 18, and 19, influencing the cytoskeleton network[2][3] |
| Oxidative Stress Response | Induction of ROS generation[1] | Increased levels of proteins involved in oxidative stress management[2][3] |
| Mitochondrial Function | Disruption of mitochondrial membrane potential[1] | Major influence on proteins involved in electron transport and mitochondrial function[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of proteomic studies. Below are representative protocols for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as AGS (gastric carcinoma) or HepG2 (hepatocellular carcinoma) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are treated with the desired concentration of this compound, Doxorubicin, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
Proteomic Analysis (Sample Preparation and Mass Spectrometry)
-
Protein Extraction: Cells are harvested and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Digestion: Proteins are typically reduced, alkylated, and then digested into peptides using an enzyme like trypsin.
-
Peptide Labeling (for quantitative proteomics): Techniques like Tandem Mass Tags (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used for multiplexed quantification.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a mass spectrometer to identify and quantify the proteins.[2][3]
-
Data Analysis: The raw mass spectrometry data is processed using software like MaxQuant or Proteome Discoverer to identify proteins and determine their relative abundance between different treatment groups. Statistical analysis is then performed to identify significantly regulated proteins.
Visualizing Molecular Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Proteomic analysis of doxorubicin-induced changes in the proteome of HepG2cells combining 2-D DIGE and LC-MS/MS approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Artemisinin potentiates apoptosis and triggers cell cycle arrest to attenuate malignant growth of salivary gland tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Independent Verification of Artemetin Acetate's Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Artemetin acetate's likely biological targets with alternative compounds, supported by experimental data. While direct independent verification of this compound's targets is not extensively documented in publicly available literature, its close structural analog, Artemetin, has been shown to directly target filamin A and filamin B . This interaction disrupts the actin cytoskeleton, leading to impaired cancer cell migration and viability. This guide will, therefore, focus on the verified targets of Artemetin and its derivatives as a strong proxy for the likely mechanism of action of this compound.
Core Findings: Filamins A and B as Direct Targets
Recent studies have identified filamin A (FLNA) and filamin B (FLNB) as direct biological targets of Artemetin in HeLa cell lysates. This was determined using a multi-pronged approach involving drug affinity-responsive target stability (DARTS) and targeted limited proteolysis[1][2][3][4]. These actin-binding proteins are crucial for maintaining the integrity of the cytoskeleton, and their disruption has significant implications for cancer cell motility and proliferation[2].
An even more permeable semi-synthetic analog, 8-prenyl-artemetin, also directly interacts with filamins A and B, reinforcing the significance of this target for this class of compounds[2][3]. Both Artemetin and 8-prenyl-artemetin were found to alter filamin conformation in living HeLa cells, causing disassembly of the cytoskeleton and disorganization of F-actin filaments. Functionally, both compounds were shown to be potent inhibitors of cancer cell migration[2].
Comparative Analysis of Cytoskeleton-Targeting Agents
The following table summarizes the known targets and reported efficacy of Artemetin and its analog in comparison to other compounds that target the cytoskeleton, a common strategy in anticancer drug development.
| Compound | Direct Target(s) | Mechanism of Action | Cell Line(s) | Reported IC50 Values (µM) |
| Artemetin | Filamin A, Filamin B | Cytoskeleton disassembly, F-actin disorganization, inhibition of cell migration | HeLa | > 25 µM (Cell Viability, 72h)[5] |
| 8-prenyl-artemetin | Filamin A, Filamin B | Cytoskeleton disassembly, F-actin disorganization, inhibition of cell migration | HeLa | > 25 µM (Cell Viability, 72h)[5] |
| Artemisinin | Multiple (disputed) | Genotoxicity, interference with signaling pathways | Various | 0.5 - ≥200 µM (Cell-line dependent)[6] |
| Artesunate | Multiple (disputed) | Growth inhibition, apoptosis | Various | Potent growth inhibitor[6] |
| Artemether | Multiple (disputed) | Growth inhibition | Various | Less potent than DHA and Artesunate[6] |
| Cisplatin | DNA | DNA cross-linking, apoptosis | HeLa | 18.74 µg/ml[7] |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | Inhibition of DNA synthesis | HeLa | 129.39 µg/ml[7] |
Experimental Protocols for Target Verification
The identification and validation of drug targets are critical steps in drug development. The following are detailed methodologies for key experiments used to verify the interaction between small molecules like Artemetin and their protein targets.
Drug Affinity-Responsive Target Stability (DARTS)
The DARTS assay identifies protein targets by exploiting the principle that a small molecule binding to a protein can increase its stability and resistance to proteolysis.
-
Cell Lysate Preparation:
-
HeLa cells are lysed in a suitable buffer (e.g., PBS with 0.1% v/v Igepal) supplemented with a protease inhibitor cocktail.
-
The lysate is centrifuged to pellet cell debris, and the supernatant containing the proteome is collected.
-
Protein concentration is determined using a standard method like the Bradford assay.
-
-
Compound Incubation and Proteolysis:
-
Aliquots of the cell lysate (e.g., 300 µg of total protein) are incubated with varying concentrations of the test compound (e.g., Artemetin at 1 µM, 10 µM, and 100 µM) or a vehicle control (e.g., DMSO) for 1 hour at room temperature with gentle shaking.
-
A broad-specificity protease, such as subtilisin, is added to the lysates at a specific ratio (e.g., 1:1500 w/w of protease to total protein) and incubated for a defined period (e.g., 30 minutes at 25°C) to allow for limited proteolysis.
-
The digestion is stopped by adding a protease inhibitor and/or by heat inactivation.
-
-
Analysis:
-
The digested protein samples are separated by SDS-PAGE.
-
The gel can be stained with a general protein stain (e.g., Coomassie Blue) to visualize the overall protein profile.
-
To specifically identify the protected target proteins, bands of interest can be excised and analyzed by mass spectrometry.
-
Alternatively, if a candidate target is known, its protection from proteolysis can be confirmed by Western blotting using a specific antibody against that protein (e.g., anti-FLNA or anti-FLNB). An increase in the intensity of the band corresponding to the full-length protein with increasing concentrations of the test compound indicates a direct interaction.
-
Targeted Limited Proteolysis (t-LiP)
This method provides more detailed information on the specific regions of a target protein that are involved in binding to a small molecule.
-
Sample Preparation: Similar to the DARTS assay, cell lysates are incubated with the test compound or a vehicle control.
-
Limited Proteolysis and Denaturation:
-
A protease is added to induce limited digestion under native conditions.
-
The reaction is quenched, and the proteins are denatured to expose all remaining cleavage sites.
-
A second, sequence-specific protease (e.g., trypsin) is added to digest the proteins into smaller peptides.
-
-
Mass Spectrometry Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
By comparing the peptide profiles of the compound-treated and control samples, regions of the target protein that were protected from the initial limited proteolysis can be identified. These protected regions likely correspond to the binding site of the small molecule.
-
Cell Migration (Wound Healing) Assay
This functional assay is used to assess the effect of a compound on the collective migration of a cell population.
-
Cell Culture and "Wound" Creation:
-
Cells (e.g., HeLa) are seeded in a culture plate and grown to form a confluent monolayer.
-
A sterile pipette tip or a specialized tool is used to create a uniform scratch or "wound" in the cell monolayer.
-
The debris is washed away, and the cells are incubated with fresh media containing the test compound at various concentrations or a vehicle control.
-
-
Image Acquisition and Analysis:
-
Images of the wound are captured at different time points (e.g., 0, 6, 12, 24, and 48 hours) using a microscope.
-
The area of the wound is measured at each time point using image analysis software.
-
The rate of wound closure is calculated and compared between the treated and control groups to determine the inhibitory effect of the compound on cell migration.
-
Immunofluorescence Staining of the Actin Cytoskeleton
This technique allows for the visualization of the actin cytoskeleton and the assessment of any morphological changes induced by a test compound.
-
Cell Culture and Treatment:
-
Cells are grown on coverslips and treated with the test compound or a vehicle control for a specified duration.
-
-
Fixation and Permeabilization:
-
The cells are fixed with a solution like 4% paraformaldehyde to preserve their structure.
-
The cell membranes are then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies and stains to enter the cell.
-
-
Staining:
-
The actin filaments (F-actin) are stained with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 546-phalloidin).
-
The cell nuclei can be counterstained with a fluorescent dye like DAPI.
-
-
Imaging:
-
The coverslips are mounted on microscope slides.
-
The stained cells are visualized using a fluorescence microscope to observe the organization and integrity of the actin cytoskeleton. Compound-induced disruptions, such as filament disassembly or abnormal bundling, can be documented.
-
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Inferred signaling pathway of this compound based on verified targets of Artemetin.
Caption: Workflow for the Drug Affinity-Responsive Target Stability (DARTS) assay.
Caption: Experimental workflow for the cell migration (wound healing) assay.
References
- 1. research.uniupo.it [research.uniupo.it]
- 2. Drug affinity-responsive target stability unveils filamins as biological targets for artemetin, an anti-cancer flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug affinity-responsive target stability unveils filamins as biological targets for artemetin, an anti-cancer flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synergistic Anti-Cancer Effects of Artesunate and Paclitaxel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of natural compounds with conventional chemotherapeutic agents is a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. This guide provides a comprehensive comparison of the synergistic effects of artesunate, a semi-synthetic derivative of artemisinin, with the widely used chemotherapeutic drug, paclitaxel. While the initial query focused on Artemetin acetate, a thorough review of scientific literature revealed a lack of studies on its combination with paclitaxel. In contrast, the synergistic potential of artesunate and paclitaxel is a subject of emerging research, presenting a valuable area of investigation. This guide will objectively compare the performance of this combination with individual treatments, supported by experimental data, detailed protocols, and pathway visualizations.
Data Presentation: Enhanced Cytotoxicity and Apoptosis
The co-administration of artesunate and paclitaxel has demonstrated a significant increase in cytotoxicity and apoptosis in various cancer cell lines compared to the effects of either drug alone. This synergistic interaction is quantified by the Combination Index (CI), where a value less than 1 indicates synergy.
| Cell Line | Treatment | IC50 (µM) after 72h | IC50 (µM) after 120h | Combination Index (CI) |
| LNCaP (Prostate Cancer) | Artesunate (ART) | 12.5 | 6.25 | Not Applicable |
| Paclitaxel (PTX) | 0.01 | 0.005 | Not Applicable | |
| ART + PTX (1:1 ratio) | Not Reported | Not Reported | < 1 (Synergistic) | |
| PC-3 (Prostate Cancer) | Artesunate (ART) | 25 | 12.5 | Not Applicable |
| Paclitaxel (PTX) | 0.05 | 0.01 | Not Applicable | |
| ART + PTX (1:1 ratio) | Not Reported | Not Reported | < 1 (Synergistic) |
Table 1: Comparative IC50 values and Combination Index for Artesunate and Paclitaxel in Prostate Cancer Cell Lines. Data indicates a synergistic effect when the two drugs are combined.
Studies have shown that the combination of artesunate and paclitaxel leads to a dose- and time-dependent increase in cancer cell death. In prostate cancer cell lines, the combination treatment resulted in a significant shift towards early and late apoptosis compared to individual drug treatments.
Key Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of artesunate, paclitaxel, and their combination. Include untreated cells as a control. Incubate for the desired time periods (e.g., 72 and 120 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is determined from the dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay is used to quantify the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 105 cells/well. After 24 hours, treat the cells with artesunate, paclitaxel, or their combination at their respective IC50 concentrations for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Mandatory Visualizations
To better illustrate the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for assessing the synergistic effects of Artesunate and Paclitaxel.
Caption: Proposed signaling pathway for the synergistic action of Artesunate and Paclitaxel.
Mechanism of Synergistic Action
The synergistic effect of artesunate and paclitaxel is believed to stem from their complementary mechanisms of action. Paclitaxel is a well-established anti-mitotic agent that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Artesunate, on the other hand, exhibits its anti-cancer effects through multiple pathways. A key mechanism is the generation of reactive oxygen species (ROS), which induces oxidative stress and triggers apoptosis.[1] Furthermore, some studies suggest that artesunate can impair lysosomal function in cancer cells, which may contribute to overcoming paclitaxel resistance.[2] By targeting different cellular processes, the combination of artesunate and paclitaxel can lead to a more potent anti-cancer effect than either agent used alone.
References
Meta-analysis of Artemetin Acetate Research: A Review of Available Scientific Literature
A comprehensive review of scientific databases reveals a notable scarcity of dedicated research on Artemetin acetate. The majority of available studies focus on its parent compound, Artemetin, and the well-known antimalarial agent, Artemisinin, and its derivatives. While this compound is mentioned in the context of chemical synthesis and as a research compound, in-depth studies detailing its biological activity, mechanism of action, and comparative efficacy with supporting experimental data are largely absent from the current scientific literature.
While the user's request for a meta-analysis of this compound could not be fulfilled due to the lack of available research, this guide provides a summary of the findings on the closely related compound, Artemetin, to offer relevant insights for researchers, scientists, and drug development professionals.
Overview of Artemetin Research
Artemetin, a polymethoxylated flavone, has been the subject of various studies exploring its therapeutic potential. It is naturally found in medicinal plants such as Artemisia absinthium, Artemisia argyi, Achillea millefolium, and Vitex trifolia.[1] Research has indicated several biological activities of Artemetin, including:
-
Anti-cancer Properties: Studies have shown that Artemetin can reduce the viability of cancer cells. For instance, in HeLa cancer cells, Artemetin at concentrations of 10-50 μM significantly reduced cell viability after 72 hours of incubation.[2] It is suggested to modulate lipid metabolism and induce mitochondrial membrane polarization in cancer cells.[2] Further research has demonstrated Artemetin's ability to induce apoptosis in HCT-116 colon cancer cells in a dose-dependent manner, mediated by the activation of caspases-3, -8, and -9.[3]
-
Anti-inflammatory Effects: Artemetin has been investigated for its anti-inflammatory properties.[1][3]
-
Hepatoprotective Effects: Studies have shown that Artemetin pre-treatment can protect the liver from CCl4-induced damage by inhibiting lipid peroxidation and reducing elevated serum levels of liver enzymes.[3]
-
Antioxidant Activity: Artemetin is also recognized for its antioxidant potential.[1][3]
-
Other Activities: Other reported biological effects of Artemetin include anti-malarial, anti-apoptotic, anti-microbial, anti-atherosclerotic, and hypotensive activities.[1][3]
It is important to note that the extraction of Artemetin from its natural sources can be challenging, and it has shown instability in certain preparations like aqueous tea infusions, where it was found to be undetectable.[4][5]
Comparison with Artemisinin and its Derivatives
It is crucial to distinguish Artemetin from Artemisinin and its derivatives (e.g., Artesunate, Dihydroartemisinin), which are a different class of compounds (sesquiterpene lactones) and have been extensively studied, particularly for their potent antimalarial and anticancer activities.[6][7][8][9] Artemisinin and its derivatives have demonstrated broad anti-cancer activity across numerous cancer cell lines, including colon, breast, leukemia, and ovarian cancers, by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis.[7][8]
Experimental Protocols
Due to the lack of specific research on this compound, no experimental protocols can be provided. The methodologies for the studies on Artemetin are varied and specific to the biological activity being investigated. For detailed protocols, researchers are advised to consult the primary research articles cited.
Signaling Pathways
The precise signaling pathways modulated by Artemetin are not fully elucidated in the available literature. Research on HCT-116 cells suggests the involvement of the caspase-mediated apoptosis pathway.[3] In the context of the broader class of flavonoids and related compounds, various signaling pathways are often implicated in their biological activities, but specific diagrams for Artemetin's mechanism of action cannot be generated from the current data.
References
- 1. Biological Potential and Therapeutic Effectiveness of Artemetin from Traditional to Modern Medicine: An Update on Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the natural polymethoxylated flavone artemetin on lipid oxidation and its impact on cancer cell viability and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The flavonoids casticin and artemetin are poorly extracted and are unstable in an Artemisia annua tea infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The flavonoids casticin and artemetin are poorly extracted and are unstable in an Artemisia annua tea infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Artemetin Acetate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Artemetin acetate is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste from point of generation to final disposal.
This compound, a compound utilized in various research applications, is classified as a hazardous substance requiring specialized disposal procedures. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and causes skin and eye irritation.[1][2] Therefore, it must be managed as hazardous waste and disposed of through a licensed hazardous waste disposal facility.[1][2] Adherence to institutional and local regulations for chemical waste management is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the essential steps for the safe collection, storage, and disposal of solid this compound waste and contaminated labware.
1. Waste Identification and Segregation:
-
Solid Waste: All unused or expired solid this compound, as well as any materials grossly contaminated with the solid (e.g., weighing boats, contaminated paper towels), must be treated as hazardous waste.
-
Segregation: This waste stream should be segregated from other laboratory waste types, such as sharps, biological waste, and non-hazardous trash. It is crucial to prevent mixing with incompatible chemicals. While specific incompatibility data for this compound is limited, as a general precaution for organic compounds, avoid mixing with strong oxidizing agents, strong acids, and strong bases in the same waste container.[3]
2. Waste Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting solid this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended. The container must be in good condition, free from cracks or residues from previous use.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must clearly identify the contents as "this compound waste" and include the date when the first waste was added. Follow your institution's specific labeling requirements, which may include the full chemical name, concentration, and associated hazards (e.g., "Irritant," "Harmful").
3. Waste Accumulation and Storage:
-
Collection: Carefully place the solid this compound waste and grossly contaminated materials into the designated hazardous waste container.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and clearly marked.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Conditions: Keep the waste container securely closed at all times, except when adding waste. Store it in a cool, dry, and well-ventilated area, away from sources of ignition.
4. Disposal of Empty Containers:
-
Decontamination: Empty containers that held pure this compound must be managed as hazardous waste unless they are properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: The solvent rinsate from the triple rinse procedure is considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container for liquid organic waste.
-
Final Disposal of Rinsed Containers: Once triple-rinsed and air-dried in a fume hood, the container can typically be disposed of as non-hazardous waste (e.g., regular trash or recycling), provided all hazardous labels have been removed or defaced.[4] Always confirm your institution's policy on empty container disposal.
5. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policy (often 90 days), contact your facility's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.
-
Waste Pickup: Schedule a pickup for the hazardous waste. Do not attempt to transport the hazardous waste yourself. Trained personnel will collect the waste for final disposal at a licensed treatment, storage, and disposal facility (TSDF).
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Material | High-Density Polyethylene (HDPE) or Glass | General Best Practice |
| Container Labeling | "Hazardous Waste," Chemical Name, Date, Hazards | Institutional & Regulatory Requirement |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [3] |
| Empty Container Rinsing | Triple rinse with a suitable solvent | [4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. This compound [myskinrecipes.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
